Glipalamide
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
37598-94-0 |
|---|---|
Molekularformel |
C12H15N3O3S |
Molekulargewicht |
281.33 g/mol |
IUPAC-Name |
3-methyl-N-(4-methylphenyl)sulfonyl-3,4-dihydropyrazole-2-carboxamide |
InChI |
InChI=1S/C12H15N3O3S/c1-9-3-5-11(6-4-9)19(17,18)14-12(16)15-10(2)7-8-13-15/h3-6,8,10H,7H2,1-2H3,(H,14,16) |
InChI-Schlüssel |
OUUYOZGHNAGYNC-UHFFFAOYSA-N |
SMILES |
CC1CC=NN1C(=O)NS(=O)(=O)C2=CC=C(C=C2)C |
Kanonische SMILES |
CC1CC=NN1C(=O)NS(=O)(=O)C2=CC=C(C=C2)C |
Synonyme |
glipalamide glipalamide, 14C-labeled glipolamid N-(p-toluenesulfonyl)-5-methyl-delta(2)-pyrazoline-1-carbamide SPC 703 SPC-703 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Glipalamide mechanism of action on pancreatic beta-cells
An In-Depth Technical Guide on the Mechanism of Action of Glibenclamide (Glyburide) on Pancreatic β-Cells
A Note on Terminology: The term "Glipalamide" as specified in the topic is not found in the current scientific literature. It is presumed to be a typographical error for Glibenclamide (also known internationally as Glyburide), a widely studied and clinically significant second-generation sulfonylurea. This guide will focus on the established mechanism of action of Glibenclamide.
Introduction
Glibenclamide is a potent oral hypoglycemic agent belonging to the sulfonylurea class of drugs, which has been a cornerstone in the management of type 2 diabetes mellitus for decades.[1] Its primary therapeutic effect is the stimulation of insulin secretion from pancreatic β-cells, which helps to lower blood glucose levels.[2] This technical guide provides a detailed examination of the molecular mechanisms underlying glibenclamide's action on pancreatic β-cells, presents quantitative data from key studies, outlines relevant experimental protocols, and visualizes the core signaling pathways.
Core Mechanism of Action: Inhibition of K-ATP Channels
The principal target of glibenclamide and other sulfonylureas is the ATP-sensitive potassium (K-ATP) channel in the plasma membrane of pancreatic β-cells.[1][3] These channels are critical metabolic sensors that couple the cell's energy status to its electrical activity and, consequently, to insulin exocytosis.[1][4]
The Pancreatic β-Cell K-ATP Channel Structure
The K-ATP channel is a hetero-octameric protein complex composed of two distinct subunits:
-
Kir6.2: An inwardly rectifying potassium channel subunit that forms the pore through which potassium ions (K+) pass.[1][4]
-
Sulfonylurea Receptor 1 (SUR1): A regulatory subunit belonging to the ATP-binding cassette (ABC) transporter superfamily.[1][5] SUR1 contains the binding sites for sulfonylureas, ATP, and ADP.[4][6]
The Signaling Cascade
In the resting state (low blood glucose), intracellular ATP levels are low, and K-ATP channels are open. The resulting efflux of K+ ions maintains a hyperpolarized state of the cell membrane, keeping voltage-gated calcium channels (VGCCs) closed and insulin secretion at a basal level.[1][6]
Glibenclamide initiates a cascade of events leading to insulin release:
-
Binding to SUR1: Glibenclamide binds with high affinity to the SUR1 subunit of the K-ATP channel complex.[3][7] Cryo-electron microscopy studies have revealed that glibenclamide lodges in a transmembrane bundle of the SUR1 core, near the inner leaflet of the lipid bilayer.[6]
-
K-ATP Channel Closure: This binding event induces a conformational change in the channel complex, leading to the closure of the Kir6.2 pore.[3]
-
Membrane Depolarization: The closure of K-ATP channels prevents K+ efflux, causing the net intracellular positive charge to increase. This leads to the depolarization of the β-cell plasma membrane.[3][6]
-
Activation of Voltage-Gated Calcium Channels (VGCCs): The membrane depolarization activates L-type VGCCs.[7]
-
Calcium Influx: The opening of VGCCs allows a rapid influx of extracellular Ca2+ into the β-cell cytoplasm.[6][7]
-
Insulin Granule Exocytosis: The resulting sharp increase in intracellular free Ca2+ concentration is the primary trigger for the fusion of insulin-containing secretory granules with the plasma membrane and the subsequent exocytosis of insulin into the bloodstream.[6][8]
K-ATP Channel-Independent Mechanisms
While K-ATP channel inhibition is the primary mechanism, evidence suggests that glibenclamide may also stimulate insulin secretion through alternative pathways. More than 90% of glibenclamide binding sites have been localized intracellularly, and the drug can promote insulin release independently of changes in K-ATP channel activity and cytoplasmic Ca2+.[8]
Protein Kinase C (PKC) Dependent Pathway
Some studies propose that sulfonylureas can directly interact with the secretory machinery to promote exocytosis in a manner dependent on Protein Kinase C (PKC).[9] This effect is observed at therapeutic concentrations and may contribute to the overall hypoglycemic action.[9]
Inhibition of Carnitine Palmitoyltransferase 1 (CPT-1)
A proposed intracellular mechanism involves the inhibition of CPT-1, an enzyme critical for fatty acid oxidation.
-
CPT-1 Inhibition: Glibenclamide dose-dependently inhibits β-cell CPT-1 activity.[8]
-
Metabolic Shift: This inhibition suppresses fatty acid oxidation and shifts lipid metabolism towards the synthesis of signaling molecules.[8]
-
DAG Formation & PKC Activation: The metabolic shift enhances the formation of diacylglycerol (DAG), which in turn activates PKC.[8]
-
Insulin Exocytosis: Activated PKC then potentiates insulin exocytosis, providing a K-ATP channel-independent route for secretion.[8]
Quantitative Data Summary
The potency and efficacy of glibenclamide have been quantified across various experimental systems.
Table 1: Glibenclamide Binding Affinities and Channel Inhibition
| Parameter | Value | Cell/System Type | Reference |
|---|---|---|---|
| Binding Affinity (Kd) | |||
| Low-affinity for repaglinide site | 14.4 nmol/l | βTC-3 cells | [10] |
| High-affinity glibenclamide site | 25 nmol/l | βTC-3 cells | [10] |
| Channel Inhibition (IC₅₀) | |||
| K-ATP Current Blockage | 16.6 ± 0.3 nM | Rat pancreatic β-cells | [11] |
| K-ATP Current Blockage (Physiologic) | 1 to 20 µM | Pancreatic β-cells | [12] |
| Modulation by Nucleotides |
| IC₅₀ of ATP on Glibenclamide Binding (Biphasic) | 4.7 µM and 1300 µM | SUR1 |[13][14] |
Table 2: Glibenclamide Effects on Insulin Secretion
| Parameter | Value | System Type | Reference |
|---|---|---|---|
| Insulin Secretion (EC₅₀) | |||
| Insulin Release | 80 nmol/l | Perifused mouse islets | [10] |
| Hypoglycemic Action (ED₅₀) | |||
| Intravenous Administration | 70.3 µg/kg | In vivo (animal model) | [10] |
| Oral Administration | 203.2 µg/kg | In vivo (animal model) | [10] |
| Glucose Sensitivity | |||
| EC₅₀ for Glucose-Stimulated Insulin Secretion (Post-Glibenclamide) | 5.8 ± 0.3 mmol/l | Rat islets | [15] |
| EC₅₀ for Glucose-Stimulated Insulin Secretion (Control) | 10.6 ± 0.8 mmol/l | Rat islets |[15] |
Key Experimental Protocols
The elucidation of glibenclamide's mechanism of action relies on several key experimental techniques.
Electrophysiology: Whole-Cell Patch-Clamp
This technique is used to directly measure the activity of K-ATP channels in single, isolated pancreatic β-cells and assess the inhibitory effect of glibenclamide.[3]
-
Cell Preparation: Pancreatic islets are isolated from animal models (e.g., rats, mice) by collagenase digestion. The islets are then dissociated into single cells, which are cultured for a short period before the experiment.[3]
-
Recording Configuration: A glass micropipette with a very fine tip forms a high-resistance (>1 GΩ) seal with the plasma membrane of a β-cell. The membrane patch under the pipette is then ruptured to achieve the "whole-cell" configuration, allowing control of the intracellular solution and measurement of ion currents across the entire cell membrane.[3]
-
Isolating K-ATP Currents: To specifically measure K-ATP currents, the intracellular solution (in the pipette) is formulated with a low ATP concentration to maximize channel opening. Blockers for other ion channels are added to the external solution. Diazoxide, a K-ATP channel opener, is often used to establish a stable baseline current before applying inhibitors.[11]
-
Drug Application: Glibenclamide is applied to the cell via a perfusion system at various concentrations. The resulting inhibition of the K-ATP current is recorded, allowing for the determination of parameters like the IC₅₀.[11]
Insulin Secretion Assays
These experiments quantify the amount of insulin released from pancreatic islets in response to secretagogues like glucose and glibenclamide.
-
Islet Isolation and Culture: Islets are isolated as described above and are often cultured overnight to allow recovery.[16]
-
Static Incubation: Groups of islets (e.g., 10 islets per well) are pre-incubated in a low-glucose buffer. This buffer is then replaced with experimental buffers containing different concentrations of glucose and/or glibenclamide.[16]
-
Perifusion: A more dynamic approach where islets are placed in a chamber and continuously supplied with ("perifused") buffer. The composition of the buffer can be changed over time to observe the kinetics of insulin release (e.g., first and second phases).
-
Quantification: After the incubation period (typically 30-60 minutes), the buffer is collected. The concentration of insulin in the collected samples and in the islet cell lysates (to measure total insulin content) is determined using methods like Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA).[16]
Conclusion
The primary mechanism of action of glibenclamide on pancreatic β-cells is the potent inhibition of K-ATP channels via binding to the SUR1 subunit. This action initiates a well-defined signaling cascade involving membrane depolarization, calcium influx, and ultimately, the exocytosis of insulin. Additionally, compelling evidence suggests the existence of K-ATP channel-independent pathways, possibly involving the modulation of intracellular lipid metabolism and PKC activity, which may contribute to its secretagogue effects. A thorough understanding of these multifaceted mechanisms is crucial for the rational design of new antidiabetic therapies and for optimizing the clinical use of existing sulfonylureas.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Pancreatic β-cell KATP channels: Hypoglycaemia and hyperglycaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular structure of the glibenclamide binding site of the beta-cell K(ATP) channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]
- 7. Glibenclamide-Induced Autophagy Inhibits Its Insulin Secretion-Improving Function in β Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glibenclamide inhibits islet carnitine palmitoyltransferase 1 activity, leading to PKC-dependent insulin exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PKC-dependent stimulation of exocytosis by sulfonylureas in pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. [Status of ATP-dependent K+-channels of pancreatic beta-cells exposed to a series of sulfonylurea drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glibenclamide binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Glibenclamide binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exposure to glibenclamide increases rat beta cells sensitivity to glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chronic Antidiabetic Sulfonylureas In Vivo: Reversible Effects on Mouse Pancreatic β-Cells | PLOS Medicine [journals.plos.org]
The Pharmacodynamics of Glipalamide in Glucose Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glipalamide, a second-generation sulfonylurea, is an oral antihyperglycemic agent used in the management of type 2 diabetes mellitus. Its primary mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells, a hallmark of the sulfonylurea class of drugs. This is achieved through the specific binding to and inhibition of the ATP-sensitive potassium (KATP) channels on the β-cell membrane. This guide provides an in-depth overview of the pharmacodynamics of this compound, focusing on its role in glucose metabolism. Due to the limited availability of specific quantitative data for this compound, this document leverages data from the closely related and well-studied second-generation sulfonylurea, glibenclamide (glyburide), to illustrate the core mechanisms and experimental considerations.
Introduction
This compound is a member of the second-generation sulfonylurea drugs, which are characterized by their high potency and strong binding affinity to their target receptor compared to first-generation agents.[1] The therapeutic effect of this compound is centered on its ability to modulate insulin release in a glucose-dependent manner, thereby lowering blood glucose levels. Beyond its primary pancreatic effects, like other sulfonylureas, this compound is suggested to have extra-pancreatic effects that may contribute to its overall glucose-lowering efficacy.
Mechanism of Action: Pancreatic Effects
The principal pharmacodynamic effect of this compound is the stimulation of insulin secretion from the pancreatic β-cells. This process is initiated by the binding of this compound to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel in the β-cell plasma membrane.
The ATP-Sensitive Potassium (KATP) Channel
The KATP channel is a hetero-octameric complex composed of four pore-forming inwardly rectifying potassium channel (Kir6.2) subunits and four regulatory SUR1 subunits. In the resting state of the β-cell, with low intracellular ATP levels, the KATP channels are open, allowing potassium efflux and maintaining a hyperpolarized membrane potential.
This compound-Mediated KATP Channel Inhibition
This compound binds with high affinity to the SUR1 subunit. This binding event induces a conformational change in the KATP channel complex, leading to its closure. The closure of the KATP channel inhibits the outward flow of potassium ions, causing the β-cell membrane to depolarize.
Insulin Exocytosis
The depolarization of the β-cell membrane leads to the opening of voltage-gated calcium channels. The subsequent influx of calcium ions into the cell raises the intracellular calcium concentration, which triggers the fusion of insulin-containing granules with the cell membrane and the exocytosis of insulin into the bloodstream.
Figure 1: Signaling pathway of this compound-induced insulin secretion.
Extra-Pancreatic Effects
While the primary mechanism of action is pancreatic, evidence for other sulfonylureas suggests the existence of extra-pancreatic effects that may contribute to their glucose-lowering properties. These effects are generally considered to be less significant than the stimulation of insulin secretion. They may include:
-
Increased Insulin Sensitivity: Some studies on second-generation sulfonylureas have indicated a potential to enhance insulin sensitivity in peripheral tissues such as muscle and adipose tissue. This could be due to an increase in the number of insulin receptors or improved post-receptor signaling.
-
Reduced Hepatic Glucose Production: Sulfonylureas may also exert an inhibitory effect on hepatic gluconeogenesis, further contributing to the reduction of blood glucose levels.
Quantitative Pharmacodynamic Data (Illustrative Examples from Glibenclamide)
Table 1: Glibenclamide Binding Affinity and KATP Channel Inhibition
| Parameter | Value | Tissue/System | Reference |
| Ki (KATP channels) | 63 nM | Rat skeletal muscle | |
| Kd (KATP channels) | 0.5 µM | Guinea pig ventricular myocytes | [2] |
| IC50 (SUR1) | 4.7 µM and 1300 µM (biphasic) | Recombinant SUR1 |
Table 2: Glibenclamide Dose-Response on Insulin Secretion (in vivo)
| Glibenclamide Dose | % Increase in Mean Insulin (from zero dose) | % Decrease in Mean Blood Glucose (from zero dose) | Reference |
| 2.5 mg/day | 51% | 20% | [3] |
| 5 mg/day | 58% | 22% | [3] |
| 10 mg/day | 44% | 26% | [3] |
| 20 mg/day | 33% | 28% | [3] |
Note: The data in Table 2 suggests that the maximal therapeutic effect of glibenclamide on insulin secretion and glucose lowering is achieved at doses lower than the maximum recommended dose.[3]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacodynamics of sulfonylureas like this compound.
Pancreatic Islet Perifusion for Insulin Secretion Assay
This protocol is designed to measure insulin secretion from isolated pancreatic islets in response to a secretagogue like this compound.
1. Islet Isolation:
- Pancreatic islets are isolated from a suitable animal model (e.g., rat or mouse) by collagenase digestion of the pancreas, followed by purification using a density gradient.
2. Perifusion System Setup:
- A perifusion system is assembled with a perifusion chamber, a peristaltic pump, and a fraction collector. The system is maintained at 37°C.
- Isolated islets (typically 100-200 islets per chamber) are placed in the perifusion chamber.
3. Experimental Procedure:
- Islets are first perifused with a basal glucose solution (e.g., 2.8 mM glucose in Krebs-Ringer bicarbonate buffer) for a stabilization period (e.g., 60 minutes).
- The perifusion solution is then switched to one containing the desired concentration of this compound in the presence of a stimulatory glucose concentration (e.g., 16.7 mM).
- Fractions of the perifusate are collected at regular intervals (e.g., every 1-2 minutes) into tubes containing an insulin-preserving agent.
- A positive control (e.g., a high concentration of glucose or another known secretagogue) and a negative control (vehicle) are included.
4. Insulin Measurement:
- The insulin concentration in each collected fraction is determined using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
5. Data Analysis:
- Insulin secretion is plotted over time to visualize the secretory profile.
- The area under the curve (AUC) is calculated to quantify the total amount of insulin secreted in response to this compound.
start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
isolate_islets [label="Isolate Pancreatic Islets"];
setup_perifusion [label="Set up Perifusion System"];
stabilize [label="Stabilize Islets\n(Basal Glucose)"];
stimulate [label="Stimulate with this compound\n(+ Stimulatory Glucose)"];
collect_fractions [label="Collect Perifusate Fractions"];
measure_insulin [label="Measure Insulin\n(ELISA/RIA)"];
analyze_data [label="Analyze Data\n(Secretion Profile, AUC)"];
end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> isolate_islets;
isolate_islets -> setup_perifusion;
setup_perifusion -> stabilize;
stabilize -> stimulate;
stimulate -> collect_fractions;
collect_fractions -> measure_insulin;
measure_insulin -> analyze_data;
analyze_data -> end;
}
Figure 2: Experimental workflow for a pancreatic islet perifusion assay.
Adipocyte Glucose Uptake Assay
This protocol measures the effect of this compound on glucose transport into adipocytes, a key extra-pancreatic tissue.
1. Adipocyte Culture and Differentiation:
- A suitable pre-adipocyte cell line (e.g., 3T3-L1) is cultured and differentiated into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).
2. Glucose Starvation:
- Differentiated adipocytes are washed and incubated in a glucose-free medium for a period (e.g., 2-4 hours) to deplete intracellular glucose.
3. Treatment:
- Cells are then treated with various concentrations of this compound, a vehicle control, and a positive control (e.g., insulin) in a low-glucose buffer for a defined period.
4. Glucose Uptake Measurement:
- A radiolabeled glucose analog, such as 2-deoxy-D-[3H]glucose, is added to the cells for a short incubation period (e.g., 5-10 minutes).
- The uptake is stopped by washing the cells with ice-cold buffer.
5. Cell Lysis and Scintillation Counting:
- The cells are lysed, and the radioactivity in the cell lysate is measured using a scintillation counter.
6. Data Analysis:
- The amount of radiolabeled glucose taken up by the cells is calculated and normalized to the protein content of the cell lysate.
- The results are expressed as a fold change over the basal (vehicle control) glucose uptake.
Conclusion
This compound exerts its primary pharmacodynamic effect on glucose metabolism by stimulating insulin secretion from pancreatic β-cells through the inhibition of KATP channels. While extra-pancreatic effects may also play a role, the insulinotropic action is predominant. The quantitative data from the related compound glibenclamide provides a valuable framework for understanding the potency and dose-response relationship of this compound. The detailed experimental protocols outlined in this guide offer a basis for the further characterization of this compound and other novel sulfonylurea compounds in drug discovery and development. Further research is warranted to elucidate the specific quantitative pharmacodynamics of this compound and to fully understand its clinical profile.
References
- 1. Studies on the dynamics and mechanism of glibenclamide-induced insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfonylureas, ATP-sensitive K+ channels, and cellular K+ loss during hypoxia, ischemia, and metabolic inhibition in mammalian ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glibenclamide in patients with poorly controlled type 2 diabetes: a 12-week, prospective, single-center, open-label, dose-escalation study - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Glipalamide and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Glipalamide, a second-generation sulfonylurea, and its analogs. As a lesser-studied member of the sulfonylurea class, this guide leverages the extensive research on the closely related and well-characterized compound, Glibenclamide (also known as Glyburide), to infer and establish the SAR principles governing this compound's biological activity. This document details the molecular interactions, key structural features influencing hypoglycemic potency, and the experimental methodologies used to evaluate these compounds. Quantitative data from binding affinity assays and in vivo studies are presented in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are illustrated using Graphviz diagrams to provide a clear visual representation of the underlying chemical and biological processes.
Introduction: this compound and the Sulfonylurea Class
This compound is a second-generation sulfonylurea derivative with antihyperglycemic activity.[1] Its chemical structure, 3-methyl-N-(4-methylphenyl)sulfonyl-3,4-dihydropyrazole-2-carboxamide, shares the core sulfonylurea moiety (R−SO₂−NH−CO−NH−R') characteristic of this class of oral hypoglycemic agents.[1][2] While research specifically focused on this compound is limited, its structural similarity to Glibenclamide allows for the application of established SAR principles from the broader sulfonylurea class to understand its mechanism and potential for analog development.
The primary mechanism of action for sulfonylureas involves the inhibition of ATP-sensitive potassium channels (KATP) in pancreatic β-cells.[3] This inhibition leads to membrane depolarization, calcium influx, and subsequent stimulation of insulin release.[3] The affinity of these compounds for the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel is a critical determinant of their potency.[4]
Core Structure-Activity Relationships of Sulfonylureas
The biological activity of sulfonylureas is dictated by the nature of the substituents at the two ends of the sulfonylurea core. For clarity, the general structure can be represented as P-group —[benzene ring]—SO₂—NH—CO—NH—R-group .
-
The P-group (Acylaminoethyl Group in Glibenclamide):
-
A substituent at the para-position of the benzene ring is crucial for high potency.[5]
-
Second-generation sulfonylureas, like Glibenclamide, feature a bulky aryl carboxamidoalkyl group at this position, which significantly enhances hypoglycemic activity.[5]
-
Modifications to this group, such as altering the linker or the aromatic ring, can modulate the binding affinity and selectivity for the SUR1 receptor.
-
-
The R-group (Terminal Nitrogen Substituent):
-
The size and lipophilicity of the substituent on the terminal nitrogen are critical for activity.[5]
-
Small alkyl groups like methyl and ethyl result in inactive compounds, whereas larger, lipophilic groups such as propyl, cyclohexyl, or bicycloheptenylmethyl are associated with high potency.[5]
-
However, excessively large substituents (containing 12 or more carbons) can lead to a loss of activity.[5]
-
Quantitative Analysis of Glibenclamide Analogs
The following tables summarize the quantitative data on the biological activity of Glibenclamide and its analogs from various studies. This data provides a framework for understanding how specific structural modifications impact the hypoglycemic effect.
Table 1: In Vivo Hypoglycemic Activity of Glibenclamide Analogs in Diabetic Rats
| Compound | Modification from Glibenclamide | Dose (mg/kg) | Blood Glucose Reduction (%) | Reference |
| Glibenclamide | - | 10 | 55.97 ± 3.19 | [6] |
| Analog 5d | Cyclohexyl group replaced with a substituted phenyl group | 10 | 52.49 ± 7.73 | [6] |
| Analog 5e | Cyclohexyl group replaced with a different substituted phenyl group | 10 | 48.18 ± 4.22 | [6] |
Table 2: Binding Affinity of Sulfonylureas for the SUR1 Receptor
| Compound | Receptor Subtype | Reported IC50/Ki | Experimental System | Reference |
| Gliquidone | SUR1 | 0.45 µM (450 nM) | Whole-cell patch clamp in HIT-T15 cells | [7] |
| Glimepiride | SUR1 | 3.0 nM | Macroscopic KATP currents in Xenopus oocytes | [7] |
| Glimepiride | SUR1 | 0.7 - 6.8 nM (Ki) | [3H]-glimepiride binding to β-cell membranes | [7] |
| Glibenclamide | SUR1 | High Affinity (low nM range) | [3H]-glibenclamide binding assays | [2][8] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of Sulfonylureas
The following diagram illustrates the signaling pathway by which sulfonylureas stimulate insulin secretion from pancreatic β-cells.
Caption: Signaling pathway of sulfonylurea-induced insulin secretion.
General Workflow for Synthesis and Evaluation of Analogs
The development of novel sulfonylurea analogs typically follows a structured workflow from synthesis to biological evaluation.
Caption: General workflow for the development of sulfonylurea analogs.
Experimental Protocols
General Synthesis of Sulfonylureas
A common and safer synthetic route for Glibenclamide and its analogs avoids the use of hazardous isocyanates by employing in situ generated N-carbamates from the activation of amines with chloroformates.[9][10]
Materials:
-
Appropriately substituted sulfonamide
-
Appropriately substituted amine
-
Chloroformate (e.g., ethyl chloroformate)
-
Base (e.g., triethylamine)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
Procedure:
-
Carbamate Formation: The amine is dissolved in an anhydrous solvent and cooled in an ice bath. A base, such as triethylamine, is added, followed by the dropwise addition of the chloroformate. The reaction is stirred at room temperature until completion (monitored by TLC).
-
Sulfonylurea Formation: The sulfonamide and another equivalent of base are added to the reaction mixture containing the in situ formed carbamate. The mixture is then heated to reflux until the reaction is complete.
-
Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified, typically by recrystallization or column chromatography, to yield the desired sulfonylurea analog.
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the ability of a compound to stimulate insulin secretion from pancreatic β-cells or isolated islets of Langerhans in response to glucose.
Materials:
-
Pancreatic β-cell line (e.g., INS-1, MIN6) or isolated pancreatic islets
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and bovine serum albumin (BSA)
-
Glucose solutions (low concentration, e.g., 2.8 mM; high concentration, e.g., 16.7 mM)
-
Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Insulin ELISA kit
Procedure:
-
Cell/Islet Culture: Cells are seeded in multi-well plates and cultured to appropriate confluency. Isolated islets are cultured in suspension.
-
Pre-incubation: The cells/islets are washed with KRB buffer and then pre-incubated in low-glucose KRB buffer for 1-2 hours to establish a basal level of insulin secretion.
-
Stimulation: The pre-incubation buffer is replaced with fresh KRB buffer containing either low glucose, high glucose, or high glucose plus the test compound at various concentrations.
-
Incubation: The plates are incubated at 37°C for a defined period (e.g., 1-2 hours).
-
Supernatant Collection: The supernatant from each well is collected to measure the amount of secreted insulin.
-
Insulin Quantification: The concentration of insulin in the supernatant is determined using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Insulin secretion in response to the test compounds is compared to the controls (low and high glucose alone). EC50 values can be calculated from the dose-response curves.
In Vivo Hypoglycemic Activity in a Diabetic Animal Model
This protocol outlines the general procedure for evaluating the blood glucose-lowering effects of this compound analogs in an animal model of type 2 diabetes.
Materials:
-
Diabetic animal model (e.g., streptozotocin (STZ)-induced diabetic rats or mice)
-
Test compounds (this compound analogs) formulated for oral administration
-
Vehicle control (e.g., carboxymethyl cellulose solution)
-
Positive control (e.g., Glibenclamide)
-
Glucometer and test strips
Procedure:
-
Induction of Diabetes: Diabetes is induced in the animals, for example, by intraperitoneal injection of a single low dose of STZ. The development of diabetes is confirmed by measuring fasting blood glucose levels.
-
Animal Grouping: The diabetic animals are randomly divided into several groups: vehicle control, positive control, and treatment groups for each analog at different doses.
-
Drug Administration: The test compounds, positive control, and vehicle are administered orally to the respective groups of animals.
-
Blood Glucose Monitoring: Blood samples are collected from the tail vein at various time points after drug administration (e.g., 0, 1, 2, 4, 6, 8, and 24 hours). Blood glucose levels are measured using a glucometer.
-
Data Analysis: The percentage reduction in blood glucose levels for each treatment group is calculated relative to the vehicle control group. The time-course of the hypoglycemic effect is plotted, and the overall efficacy of the analogs is compared.
Conclusion
The structure-activity relationship of this compound and its analogs is governed by the principles established for the broader class of sulfonylurea drugs. Potent hypoglycemic activity is dependent on specific structural features, namely a substituted benzene ring at one end of the sulfonylurea core and a lipophilic group of appropriate size at the terminal nitrogen. The quantitative data and experimental protocols presented in this guide provide a framework for the rational design and evaluation of novel this compound analogs with potentially improved therapeutic profiles. Future research focusing on the systematic synthesis and testing of a series of this compound derivatives will be crucial for elucidating a more detailed and specific SAR for this particular sulfonylurea.
References
- 1. chalcogen.ro [chalcogen.ro]
- 2. Glibenclamide binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glibenclamide | C23H28ClN3O5S | CID 3488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sulfamylurea hypoglycemic agents. 6. High-potency derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Total Synthesis of Glipizide and Glibenclamide in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis and Chemical Characterization of Glibenclamide
An in-depth search has revealed a scarcity of specific information regarding a compound named "Glipalamide." However, the search results consistently point towards a well-known and structurally similar sulfonylurea, Glibenclamide (also known as Glyburide). It is highly probable that "this compound" is a typographical error or a less common synonym for Glibenclamide. Therefore, this technical guide will focus on the synthesis and chemical characterization of Glibenclamide, a cornerstone in the management of type 2 diabetes mellitus.
This whitepaper provides a comprehensive overview of the synthesis, chemical properties, and analytical characterization of Glibenclamide. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical and Physical Properties
Glibenclamide is a second-generation sulfonylurea with potent antihyperglycemic activity.[1] Its fundamental properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 5-chloro-N-(2-(4-((((cyclohexylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-2-methoxybenzamide[2] |
| Molecular Formula | C₂₃H₂₈ClN₃O₅S |
| Molecular Weight | 494.0 g/mol |
| CAS Number | 10238-21-8 |
| Appearance | Crystalline solid |
| Melting Point | 169-170 °C |
| Solubility | Practically insoluble in water, soluble in organic solvents like DMSO.[3] |
| pKa | 5.3 |
Synthesis of Glibenclamide
The synthesis of Glibenclamide is a multi-step process that typically involves the formation of a key sulfonamide intermediate followed by reaction with an isocyanate. An isocyanate-free synthetic route has also been developed for improved safety.[4]
A common synthetic pathway starts from 2-phenylethylamine and 5-chloro-2-methoxybenzoic acid.
Caption: A simplified workflow for the synthesis of Glibenclamide.
A representative laboratory-scale synthesis protocol is outlined below.
Step 1: Synthesis of N-(2-phenylethyl)-5-chloro-2-methoxybenzamide
-
Dissolve 2-phenylethylamine in a suitable solvent (e.g., dichloromethane) in a reaction flask.
-
Cool the solution in an ice bath.
-
Slowly add 5-chloro-2-methoxybenzoyl chloride to the cooled solution with constant stirring.
-
Allow the reaction to proceed for several hours at room temperature.
-
Wash the reaction mixture with dilute acid and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the amide product.
Step 2: Synthesis of 4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzene-1-sulfonyl chloride
-
Carefully add the amide product from Step 1 to an excess of chlorosulfonic acid at low temperature (0-5 °C).
-
Stir the mixture until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture onto crushed ice to precipitate the sulfonyl chloride.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Step 3: Synthesis of 4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulfonamide
-
Dissolve the sulfonyl chloride from Step 2 in a suitable solvent (e.g., acetone).
-
Bubble ammonia gas through the solution or add aqueous ammonia with vigorous stirring.
-
Monitor the reaction by TLC.
-
Remove the solvent under reduced pressure, and triturate the residue with water to obtain the solid sulfonamide.
-
Filter, wash with water, and dry the product.
Step 4: Synthesis of Glibenclamide
-
Suspend the sulfonamide from Step 3 in an appropriate solvent (e.g., acetone).
-
Add cyclohexyl isocyanate and a catalytic amount of a base (e.g., triethylamine).
-
Reflux the mixture for several hours until the reaction is complete.
-
Cool the reaction mixture and add water to precipitate the crude Glibenclamide.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure Glibenclamide.
Chemical Characterization
The identity and purity of synthesized Glibenclamide are confirmed using various analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the aromatic protons of the benzamide and phenylsulfonyl groups, the cyclohexyl protons, and the ethyl linker protons. |
| ¹³C NMR | Resonances for the carbonyl carbon, the aromatic carbons, the cyclohexyl carbons, and the aliphatic carbons of the ethyl chain. |
| Mass Spectrometry | A molecular ion peak (or [M+H]⁺, [M+Na]⁺) corresponding to the molecular weight of Glibenclamide. Fragmentation patterns can further confirm the structure. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amide and sulfonamide), C=O stretching (amide and urea), and S=O stretching (sulfonamide). |
| High-Performance Liquid Chromatography (HPLC) | A single major peak at a specific retention time, indicating the purity of the compound. A stability-indicating HPLC method can be developed to separate it from degradation products.[2] |
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and a phosphate buffer, and degas it.
-
Standard Solution Preparation: Accurately weigh a known amount of Glibenclamide reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of working standard solutions by serial dilution.
-
Sample Preparation: Dissolve the synthesized Glibenclamide in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is commonly used.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection at around 230 nm.
-
Injection Volume: 20 µL.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Determine the purity of the synthesized Glibenclamide by comparing the peak area of the sample to the calibration curve generated from the standard solutions.
Mechanism of Action
Glibenclamide exerts its hypoglycemic effect primarily by stimulating insulin release from the pancreatic β-cells.[5] This action is mediated through its interaction with the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels in the β-cell membrane.[6]
References
- 1. This compound | C12H15N3O3S | CID 65802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Total Synthesis of Glipizide and Glibenclamide in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glibenclamide: Uses,Dosage, Mechanism of action and side effects | Medcrine [medcrine.com]
- 6. Glibenclamide - Wikipedia [en.wikipedia.org]
A Technical Guide to the Preliminary Biological Activity Screening of Sulfonylurea-Class Compounds: A Case Study Based on Glipalamide Analogs
Disclaimer: Publicly available data on the specific preliminary biological activity of Glipalamide is scarce. PubChem identifies this compound as a second-generation sulfonamide derivative with antihyperglycemic activity.[1] Given this classification, this guide utilizes the extensive research conducted on Glibenclamide (Glyburide), a structurally and functionally related second-generation sulfonylurea, as a representative model to outline the expected biological activities, screening methodologies, and relevant signaling pathways. This document serves as a technical framework for researchers, scientists, and drug development professionals engaged in the evaluation of similar molecules.
Introduction to Sulfonylureas and Mechanism of Action
Second-generation sulfonylureas are a class of oral antidiabetic agents used in the management of type 2 diabetes mellitus.[2] Their primary mechanism of action involves stimulating the release of insulin from pancreatic β-cells.[3] This is achieved by binding to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channels in the pancreatic β-cell membrane.[2] This binding inhibits the channel, leading to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium stimulates the exocytosis of insulin-containing granules.[2][3] Functioning β-cells are a prerequisite for this mechanism to be effective.[3]
Beyond this primary pancreatic effect, sulfonylureas like Glibenclamide are known to have extrapancreatic actions, including effects on the liver, skeletal muscle, and heart muscle.[4][5]
Core Biological Activity Screening
The preliminary screening of a compound like this compound would focus on its primary antihyperglycemic activity and potential secondary effects, including genotoxicity and cellular signaling modulation.
A critical first step in evaluating an oral drug candidate is understanding its dissolution properties, which heavily influence bioavailability. Glibenclamide, being a Biopharmaceutical Classification System (BCS) Class 2 drug (low solubility, high permeability), requires rigorous in vitro evaluation.[6]
Table 1: Summary of In Vitro Dissolution Data for Glibenclamide Tablets
| Time (minutes) | Dissolution Percentage Range (%) in SIF pH 6.8 |
|---|---|
| 15 | 52.79 - 59.78 |
| 30 | 59.78 - 64.54 |
| 60 | 79.64 - 85.13 |
| 90 | 98.33 - 99.92 |
Data synthesized from a study on 5-mg Glibenclamide tablets in simulated intestinal fluid.[6]
To ensure the safety profile of a new drug candidate, genotoxicity screening is essential. Studies on Glibenclamide have evaluated its potential to cause genetic damage.
Table 2: Genotoxicity Profile of Glibenclamide
| Assay | Cell Type | Concentration Range Tested | Outcome |
|---|---|---|---|
| In Vitro Mammalian Cell Micronucleus Test | Human Lymphocytes | 0.6 µM - 480 µM | No significant increase in micronuclei frequency.[7] |
| In Vivo Homozygotization Assay | Eukaryotic Cells | 1 µM, 10 µM, 100 µM | Lacked recombinogenic activity (Homozygotization indices < 2.0).[7] |
Note: At 480 µM, Glibenclamide did alter cell-proliferation kinetics.[7]
Signaling Pathways and Molecular Mechanisms
The biological activity of sulfonylureas is mediated through distinct signaling cascades. Visualizing these pathways is crucial for understanding the drug's mechanism of action.
The canonical pathway for sulfonylurea-induced insulin secretion involves the direct modulation of ion channels in pancreatic β-cells.
Caption: Sulfonylurea binding to SUR1 inhibits K-ATP channels, causing depolarization and insulin release.
Prolonged exposure to Glibenclamide has been shown to activate protein translation in pancreatic β-cells through several calcium-dependent signaling pathways, including mTOR, PKA, and MEK.[8]
Caption: Calcium influx activates mTOR, PKA, and MEK, modulating translation factors for synthesis.
Experimental Protocols
Detailed and reproducible protocols are the cornerstone of drug screening. Below are methodologies adapted from studies on Glibenclamide.
-
Objective: To determine the rate and extent of drug release from a solid dosage form.
-
Apparatus: USP Type II (Paddle) Dissolution Apparatus.
-
Dissolution Medium: 900 mL of Simulated Intestinal Fluid (SIF), pH 6.8, without enzymes. The medium should be deaerated prior to use.[6]
-
SIF Preparation: Dissolve 27.22 g of monobasic potassium phosphate (KH2PO4) in 250 mL of water, dilute to 1000 mL, and adjust pH to 6.8 with 0.2 N NaOH.[6]
-
-
Procedure:
-
Maintain the dissolution medium temperature at 37 ± 0.5 °C.
-
Set the paddle rotation speed to 50 rpm.[9]
-
Place one tablet into each dissolution vessel.
-
Withdraw a 5 mL aliquot of the medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90 minutes).[6][9]
-
Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium.
-
Filter the collected samples through a 0.45-µm membrane filter.
-
Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry (e.g., at 301 nm for Glibenclamide) or HPLC.[9]
-
Calculate the cumulative percentage of the drug released at each time point.
-
-
Objective: To detect clastogenic (chromosome-breaking) and aneugenic (chromosome loss/gain) effects of a test compound.[7]
-
Cell Culture: Use human peripheral blood lymphocytes, stimulated to divide with a mitogen like phytohemagglutinin (PHA).
-
Test Substance Preparation: Dissolve the test compound (e.g., Glibenclamide) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Prepare serial dilutions to achieve the desired final concentrations in the cell culture medium.[7]
-
Procedure:
-
Culture the lymphocytes for approximately 44 hours.
-
Add the test compound at various concentrations (e.g., 0.6 µM to 480 µM) to the cultures. Include a solvent control (e.g., 1% DMSO) and a positive control (e.g., Mitomycin-C).[7]
-
Simultaneously, add Cytochalasin-B to block cytokinesis, allowing for the accumulation of binucleated cells.
-
Incubate for an additional 24-28 hours.
-
Harvest the cells, treat with a hypotonic solution, and fix them.
-
Drop the cell suspension onto clean microscope slides and air dry.
-
Stain the slides with a DNA-specific stain (e.g., Giemsa).
-
Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.
-
Calculate the frequency of micronucleated cells for each treatment group and compare it to the solvent control using appropriate statistical analysis.
-
Concurrently, determine the Cytokinesis-Block Proliferation Index (CBPI) to assess cytotoxicity.
-
Conclusion and Future Directions
The preliminary biological screening of this compound, a novel sulfonylurea derivative, would logically follow the established framework for related compounds like Glibenclamide. The initial focus should be on confirming its primary mechanism of action on pancreatic K-ATP channels and quantifying its insulin secretagogue activity. Comprehensive safety profiling, including genotoxicity and cytotoxicity assays, is paramount. Further investigation into downstream signaling pathways, such as the mTOR/PKA/MEK axes, could reveal additional mechanisms and potential for functional heterogeneity in target cell populations.[8] This structured approach, combining biopharmaceutical, toxicological, and mechanistic studies, will provide the robust data package necessary for advancing a promising new chemical entity through the drug development pipeline.
References
- 1. This compound | C12H15N3O3S | CID 65802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Glibenclamide - Wikipedia [en.wikipedia.org]
- 3. Glibenclamide: Uses,Dosage, Mechanism of action and side effects | Medcrine [medcrine.com]
- 4. Glibenclamide: an old drug with a novel mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glibenclamide: an old drug with a novel mechanism of action? | Semantic Scholar [semanticscholar.org]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. Assessment of In Vivo and In Vitro Genotoxicity of Glibenclamide in Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glibenclamide activates translation in rat pancreatic beta cells through calcium-dependent mTOR, PKA and MEK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jchr.org [jchr.org]
In Silico Modeling of Glipalamide Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the computational methodologies used to model the binding of Glipalamide to its primary target, the ATP-sensitive potassium (KATP) channel. Specifically, it focuses on the interaction with the sulfonylurea receptor 1 (SUR1) subunit, a key component in the regulation of insulin secretion. This document outlines the theoretical background, experimental protocols for in silico modeling, and a summary of relevant quantitative data.
Introduction: The KATP Channel and this compound's Mechanism of Action
The ATP-sensitive potassium (KATP) channel is a hetero-octameric complex composed of four inwardly rectifying potassium channel (Kir6.2) subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[1][2] In pancreatic β-cells, these channels play a crucial role in coupling glucose metabolism to insulin secretion.[2][3][4] An increase in the intracellular ATP/ADP ratio following glucose metabolism leads to the closure of KATP channels, resulting in membrane depolarization, the opening of voltage-gated calcium channels, and subsequent exocytosis of insulin.[3][4][5]
This compound, a second-generation sulfonylurea, exerts its hypoglycemic effect by directly binding to the SUR1 subunit of the KATP channel and inhibiting its activity.[6][7] This inhibition mimics the effect of high ATP levels, leading to insulin secretion.[6][8] The binding site for sulfonylureas like this compound (and the structurally similar, extensively studied Glibenclamide) is located within the transmembrane domains (TMDs) of the SUR1 subunit.[3][4]
In silico modeling techniques are indispensable for elucidating the molecular details of this interaction, aiding in the rational design of novel therapeutics with improved affinity and specificity. These computational methods allow for the visualization of binding poses, prediction of binding affinities, and analysis of the dynamic nature of the drug-receptor complex.
This compound Signaling Pathway
The binding of this compound to the SUR1 subunit of the KATP channel initiates a cascade of events culminating in insulin release. The signaling pathway is depicted below.
Prolonged exposure to sulfonylureas can also activate downstream signaling pathways that influence protein translation and insulin synthesis, involving mTOR, PKA, and MEK.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. jyoungpharm.org [jyoungpharm.org]
- 3. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]
- 4. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Glibenclamide: an old drug with a novel mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Gliclazide? [synapse.patsnap.com]
- 9. Glibenclamide activates translation in rat pancreatic beta cells through calcium-dependent mTOR, PKA and MEK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Extra-Pancreatic Effects of Glipizide on Insulin Sensitivity: A Technical Guide
Disclaimer: The user's original query mentioned "Glipalamide," which is not a recognized pharmaceutical agent. This document assumes the user intended to inquire about "Glipizide," a well-established second-generation sulfonylurea used in the management of type 2 diabetes mellitus.
Executive Summary
Glipizide, a second-generation sulfonylurea, is primarily known for its insulinotropic action on pancreatic β-cells. However, a significant body of evidence demonstrates that Glipizide also exerts considerable extra-pancreatic effects that contribute to its overall hypoglycemic efficacy by enhancing insulin sensitivity in peripheral tissues. This technical guide synthesizes the current understanding of these effects, focusing on the molecular mechanisms, quantitative outcomes from key studies, and the experimental protocols used to elucidate these actions. This document is intended for researchers, scientists, and drug development professionals in the field of metabolic diseases.
Introduction
While the principal mechanism of action of Glipizide involves the stimulation of insulin secretion from the pancreas, its therapeutic efficacy is also attributed to its influence on peripheral insulin target tissues, namely the liver, skeletal muscle, and adipose tissue.[1] These extra-pancreatic effects involve an increase in insulin receptor number and post-receptor signaling events that lead to improved glucose uptake and utilization, as well as suppression of hepatic glucose production.[2][3] This guide provides a detailed examination of these mechanisms, supported by quantitative data and experimental methodologies.
Effects on Peripheral Glucose Uptake and Insulin Receptor Signaling
Glipizide has been shown to potentiate insulin-mediated glucose disposal in peripheral tissues. This is achieved through a multi-faceted mechanism that includes an increase in the number of insulin receptors and modulation of post-receptor signaling pathways.
Increased Insulin Receptor Number
Studies in animal models have demonstrated that Glipizide treatment is associated with an increase in the number of plasma membrane insulin receptors in peripheral tissues.[2] This increase in receptor density enhances the sensitivity of these tissues to circulating insulin, thereby promoting glucose uptake.
Post-Receptor Signaling Events
Beyond increasing receptor numbers, Glipizide influences downstream signaling cascades. While the precise molecular interactions are still under investigation, evidence suggests that sulfonylureas can promote the translocation of Glucose Transporter 4 (GLUT4) to the plasma membrane in skeletal muscle, a critical step for glucose uptake.[4] One study on type 2 diabetic patients demonstrated that Glipizide treatment resulted in a significant increase in the immunoreactive abundance of GLUT4 protein in skeletal muscle.[5]
Another potential, though less direct, area of influence is the PI3K/Akt signaling pathway. Research in the context of renal interstitial fibrosis has shown that Glipizide can inhibit the Akt signaling pathway.[6] The relevance of this finding to insulin signaling in metabolic tissues requires further investigation, as the PI3K/Akt pathway is central to insulin's metabolic effects.
Quantitative Data on Peripheral Insulin Sensitivity
The following tables summarize quantitative data from key studies investigating the effects of Glipizide on peripheral insulin sensitivity.
Table 1: Effect of Glipizide on Insulin-Mediated Peripheral Glucose Disposal (Animal Study)
| Parameter | Pre-Glipizide (Control) | Post-Glipizide (10 mg/day for 10-20 days) | % Change | p-value | Reference |
| Insulin Infusion Rate | |||||
| 0.5 mU/kg/min | 1.1 mg/kg/min | 2.2 mg/kg/min | +100% | <0.05 | [7] |
| 1.0 mU/kg/min | 2.6 mg/kg/min | 6.5 mg/kg/min | +150% | <0.05 | [7] |
| Study conducted in normal dogs using the euglycemic clamp technique. |
Table 2: Effect of Glipizide on Insulin-Mediated Peripheral Glucose Disposal (Human Study)
| Parameter | Placebo | Glipizide (8 weeks) | % Change | p-value | Reference |
| Insulin-Mediated Glucose Disposal | 2.5 mg/kg/min | 4.2 mg/kg/min | +68% | <0.01 | [8] |
| Study conducted in Type 2 diabetic patients using a hyperglycemic (11 mmol/l) clamp. |
Effects on Hepatic Glucose Metabolism
Glipizide also plays a crucial role in regulating hepatic glucose output, primarily by inhibiting glycogenolysis and gluconeogenesis.
Inhibition of Hepatic Glucose Production
Studies have shown that Glipizide can suppress hepatic glucose production, contributing to the reduction of fasting and postprandial hyperglycemia.[5][7] In isolated rat hepatocytes, Glipizide was found to inhibit the conversion of pyruvate and lactate to glucose, indicating a direct inhibitory effect on gluconeogenesis.[8] This effect is thought to be mediated, at least in part, by an increase in the concentration of fructose 2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 and an inhibitor of fructose-1,6-bisphosphatase.[8]
Quantitative Data on Hepatic Glucose Metabolism
Table 3: Effect of Glipizide on Hepatic Glucose Production (HGP)
| Condition | Pre-Glipizide | Post-Glipizide (6 weeks) | % Change in Suppression | p-value | Reference |
| Glucose-induced HGP Suppression | 1.44 mg/kg/min | 0.96 mg/kg/min | +33.3% | <0.02 | [5] |
| Study in type 2 diabetic patients during a hyperglycemic clamp. |
Experimental Protocols
Euglycemic-Hyperinsulinemic Clamp
The euglycemic-hyperinsulinemic clamp is the gold standard for assessing insulin sensitivity in vivo.
-
Objective: To measure the amount of glucose required to maintain euglycemia under conditions of steady-state hyperinsulinemia.
-
Procedure:
-
An intravenous (IV) line is established for the infusion of insulin and glucose.
-
A second IV line is placed in the contralateral hand or arm, which is heated to "arterialize" the venous blood for sampling.
-
A primed-continuous infusion of insulin is administered to achieve a steady-state hyperinsulinemic state.
-
Blood glucose is monitored every 5-10 minutes.
-
A variable infusion of 20% dextrose is adjusted to maintain the blood glucose concentration at a predetermined euglycemic level (typically 90-100 mg/dL).
-
The glucose infusion rate (GIR) during the last 30-60 minutes of the clamp, once a steady state is achieved, is a measure of insulin sensitivity.
-
Measurement of Hepatic Glucose Production
-
Objective: To quantify the rate of endogenous glucose release from the liver.
-
Procedure:
-
This is often performed in conjunction with the euglycemic clamp.
-
A primed-continuous infusion of a glucose tracer (e.g., [3-³H]glucose or [6,6-²H₂]glucose) is administered to achieve a steady state.
-
The rate of appearance (Ra) of glucose is calculated from the tracer infusion rate and the plasma tracer enrichment.
-
During the euglycemic clamp, the suppression of endogenous glucose production by insulin is calculated by subtracting the GIR from the total glucose Ra.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Glipizide's extra-pancreatic actions on insulin sensitivity.
Caption: Workflow of the euglycemic-hyperinsulinemic clamp technique.
Conclusion
References
- 1. Glipizide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mechanism of action of the second-generation sulfonylurea glipizide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glipizide and hepatic glycogenolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfonylureas stimulate glucose uptake through GLUT4 transporter translocation in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of glipizide on glucose metabolism and muscle content of the insulin-regulatable glucose transporter (GLUT 4) and glycogen synthase activity during hyperglycaemia in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glipizide blocks renal interstitial fibrosis by inhibiting AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 8. Effect of glipizide on hepatic fructose 2,6-bisphosphate concentration and glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise and Apparent Stagnation of Glipalamide (SPC-703): A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glipalamide, also known as SPC-703, is a second-generation sulfonylurea derivative investigated for its hypoglycemic properties. Emerging in the early 1980s, initial studies demonstrated its potential as an antidiabetic agent through a proposed mechanism involving the enhancement of insulin binding to its receptors. Despite promising early in vitro and in vivo data, the development of this compound appears to have been discontinued, with a notable absence of this compound in later-stage clinical trials and contemporary research. This technical guide provides a comprehensive overview of the discovery, development history, mechanism of action, and available experimental data for this compound, while also highlighting the significant gaps in the publicly available information regarding its synthesis and clinical development.
Introduction
This compound (CAS # 37598-94-0) is a sulfonylurea-containing compound with the chemical name 4,5-Dihydro-5-methyl-N-((4-methylphenyl)sulfonyl)-1H-pyrazole-1-carboxamide[1]. As a second-generation sulfonylurea, it belongs to a class of drugs known for their insulin secretagogue effects, primarily used in the management of type 2 diabetes mellitus. The initial research on this compound, conducted in the 1980s, suggested a potential extrapancreatic mechanism of action, distinguishing it from some of its contemporaries. This review aims to consolidate the fragmented early research on this compound, presenting its known biochemical properties, experimental data, and a plausible synthesis pathway based on general methods for this compound class.
Discovery and Development History
The discovery of this compound can be traced back to early research on sulfonylurea derivatives. The primary body of research on this compound, designated as SPC-703, was published in the 1980s by a group of researchers including Skowroński, Madrala, and Angielski. Their work focused on the effects of this novel sulfonylurea on insulin binding and glucose metabolism in rat adipocytes.
There is a significant lack of publicly available information regarding the development of this compound beyond these initial preclinical studies. No evidence of its progression into late-stage clinical trials or regulatory submission has been found. The reasons for the apparent discontinuation of its development are not documented in the available literature.
Timeline
-
1980: A study on the biotransformation of SPC-703 in humans and rats is published, identifying a carboxy and a hydroxy metabolite.
-
1984: A key paper is published detailing the effects of SPC-703 on insulin binding by isolated rat adipocytes.
-
1988: A follow-up study is published investigating the sulfonylurea-induced increase in insulin binding and glucose metabolism.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 37598-94-0 | [1] |
| Chemical Formula | C12H15N3O3S | [1] |
| IUPAC Name | 4,5-Dihydro-5-methyl-N-((4-methylphenyl)sulfonyl)-1H-pyrazole-1-carboxamide | [1] |
| Molecular Weight | 281.33 g/mol | [1] |
| Synonyms | SPC-703, Glipolamide | [2] |
Proposed Synthesis
A detailed, specific synthesis protocol for this compound is not available in the reviewed literature. However, based on the general synthesis of N-acyl-5-methyl-2-pyrazoline-1-carboxamides and other sulfonylurea derivatives, a plausible synthetic route can be proposed. The core structure consists of a 5-methyl-2-pyrazoline ring N-acylated with a sulfonylurea moiety.
A likely approach involves the reaction of a 5-methyl-2-pyrazoline-1-carboxamide intermediate with p-toluenesulfonyl chloride. The pyrazoline intermediate itself can be synthesized from the condensation of an appropriate α,β-unsaturated ketone with semicarbazide.
Caption: Proposed two-step synthesis of this compound.
Mechanism of Action
This compound is a second-generation sulfonylurea. The primary mechanism of action for this class of drugs is the stimulation of insulin release from pancreatic β-cells by blocking ATP-sensitive potassium (KATP) channels. However, the early research on this compound emphasized an extrapancreatic mechanism.
The studies by Skowroński et al. suggest that this compound increases the affinity of insulin receptors for insulin, thereby enhancing insulin's effect on peripheral tissues like adipocytes. This leads to increased glucose uptake and metabolism.
Caption: Dual mechanism of action of this compound.
Experimental Data
The available quantitative data for this compound is limited to the early preclinical studies.
In Vivo Studies in Rats
| Parameter | Treatment Group | Control Group | % Change | Reference |
| Specific Insulin Binding by Adipocytes | 300 mg/kg/day SPC-703 for 10 days | Vehicle | +48% | |
| Blood Glucose Level | 300 mg/kg/day SPC-703 for 10 days | Vehicle | Significant Fall |
In Vitro Studies with Isolated Rat Adipocytes
| Condition | Effect on Insulin Binding | Effect on Glucose Metabolism | Reference |
| 1 mM SPC-703 (acute exposure) | No effect | No effect |
Experimental Protocols
The following experimental protocols are summarized from the methodologies described in the publications by Skowroński, Madrala, and Angielski.
In Vivo Animal Studies
-
Animals: Male Wistar rats.
-
Treatment: Daily administration of 300 mg/kg body weight of SPC-703 or tolbutamide for 10 days. A control group received the vehicle.
-
Sample Collection: Blood samples were collected for glucose and insulin level determination. Epididymal fat pads were excised for the isolation of adipocytes.
Isolation of Adipocytes
-
Epididymal fat pads were minced and digested with collagenase in Krebs-Ringer bicarbonate buffer containing albumin.
-
The isolated adipocytes were filtered and washed with the buffer.
Insulin Binding Assay
-
Isolated adipocytes were incubated with [125I]-labeled insulin in the presence or absence of unlabeled insulin.
-
The cells were then separated from the medium by centrifugation through silicone oil.
-
The radioactivity associated with the cell pellet was measured to determine the amount of bound insulin.
-
Scatchard plot analysis was used to determine the receptor affinity and number.
Glucose Metabolism Assay
-
Isolated adipocytes were incubated with [U-14C]glucose in the presence or absence of insulin.
-
The production of 14CO2 was measured to assess glucose oxidation.
-
The incorporation of 14C into cellular lipids was measured to assess glucose conversion to lipids.
Caption: Experimental workflow for this compound studies.
Biotransformation
A 1980 study investigated the metabolism of SPC-703 in both humans and rats. Over 60% of the administered dose was excreted in the urine, with approximately one-third being the unchanged parent compound. Two primary metabolites were identified:
-
Metabolite M1: A carboxy derivative of SPC-703.
-
Metabolite M2: A hydroxy derivative of SPC-703.
The exact positions of carboxylation and hydroxylation were not specified in the available abstract.
Conclusion
This compound (SPC-703) represents an early exploration into second-generation sulfonylureas with a potentially unique, extrapancreatic mechanism of action focused on enhancing insulin receptor affinity. The initial preclinical data from the 1980s demonstrated its efficacy in increasing insulin binding and promoting glucose metabolism in animal models. However, the development of this compound appears to have been halted, as there is no further information in the public domain regarding its clinical evaluation or reasons for its discontinuation. The lack of a detailed synthesis protocol and further developmental data limits a complete understanding of this compound's history. This technical guide serves as a consolidation of the available historical data, providing a foundation for any future research that may revisit this or structurally similar compounds.
References
Physicochemical Properties of Glipalamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited experimental data is publicly available for the specific physicochemical properties of Glipalamide. Much of the available data pertains to the structurally similar and more extensively studied second-generation sulfonylurea, Glibenclamide. This guide provides computed data for this compound where available and presents experimental data for Glibenclamide as a comparative reference, clearly distinguishing between the two compounds. The general mechanism of action for sulfonylureas is described, with Glibenclamide's signaling pathway used as a representative model.
Introduction
This compound is a second-generation sulfonylurea derivative with antihyperglycemic activity.[1][2] Like other drugs in this class, it is designed to manage blood sugar levels in patients with type 2 diabetes.[2] A thorough understanding of its physicochemical properties is fundamental for drug development, formulation, and comprehending its pharmacokinetic and pharmacodynamic behavior. This technical guide synthesizes the available information on the core physicochemical properties of this compound, alongside comparative data for Glibenclamide, and details relevant experimental methodologies.
Core Physicochemical Properties
The physicochemical properties of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. This section details the known and computed properties of this compound and compares them with the established experimental values for Glibenclamide.
Chemical Structure and Identification
This compound:
-
IUPAC Name: 4,5-Dihydro-5-methyl-N-((4-methylphenyl)sulfonyl)-1H-pyrazole-1-carboxamide[2]
-
CAS Number: 37598-94-0[1]
-
Synonyms: Glipolamide, SPC-703[1]
Glibenclamide (for comparison):
-
IUPAC Name: 5-chloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide[3]
-
CAS Number: 10238-21-8[4]
-
Chemical Formula: C₂₃H₂₈ClN₃O₅S[4]
-
Molecular Weight: 494.00 g/mol [4]
-
Synonyms: Glyburide[4]
Quantitative Physicochemical Data
The following tables summarize the available quantitative data for this compound (computed) and Glibenclamide (experimental).
Table 1: Physicochemical Properties of this compound (Computed)
| Property | Value | Source |
| Molecular Weight | 281.33 g/mol | PubChem[1] |
| XLogP3-AA (logP) | 1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[5] |
| Polar Surface Area | 87.2 Ų | PubChem[1][5] |
Table 2: Physicochemical Properties of Glibenclamide (Experimental)
| Property | Value | Source |
| Melting Point | 169-170 °C | Wikipedia[4] |
| Water Solubility | Poorly water-soluble | PubMed[6] |
| Solubility in Organic Solvents | Soluble in DMSO and NMP | Molecules[7] |
| pKa | 5.3 | Request PDF[8] |
| LogP | 4.8 | PubChem[3] |
Experimental Protocols
Determination of Melting Point
Methodology: Differential Scanning Calorimetry (DSC)
A common method for determining the melting point of a crystalline solid is Differential Scanning Calorimetry (DSC).
-
Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak on the DSC thermogram.
-
Procedure (General):
-
A small, accurately weighed sample of the substance is placed in an aluminum pan.
-
The pan is sealed and placed in the DSC instrument alongside an empty reference pan.
-
The temperature is increased at a constant rate.
-
The heat flow to the sample and reference is monitored. The melting point is determined from the onset temperature of the melting endotherm.
-
Determination of Solubility
Methodology: Shake-Flask Method
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.
-
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.
-
Procedure (General):
-
An excess amount of the compound is added to a flask containing the solvent of interest (e.g., water, ethanol, DMSO).
-
The flask is sealed and agitated in a constant temperature water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Determination of pKa
Methodology: Potentiometric Titration
Potentiometric titration is a widely used method for determining the pKa of ionizable compounds.
-
Principle: The compound is dissolved in a suitable solvent (often a water-cosolvent mixture) and titrated with a standard acid or base. The pH of the solution is measured as a function of the volume of titrant added. The pKa is determined from the midpoint of the titration curve.
-
Procedure (General):
-
A known concentration of the compound is dissolved in a mixture of water and a co-solvent (if necessary for solubility).
-
The solution is placed in a thermostatted vessel equipped with a pH electrode and a stirrer.
-
A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally.
-
The pH is recorded after each addition of the titrant.
-
The pKa is calculated from the resulting titration curve.
-
Determination of logP
Methodology: Shake-Flask Method (Octanol-Water Partitioning)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability.
-
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentrations of the compound in each phase at equilibrium are measured to determine the partition coefficient.
-
Procedure (General):
-
Equal volumes of n-octanol and water are pre-saturated with each other.
-
A known amount of the compound is dissolved in one of the phases.
-
The two phases are mixed vigorously in a separatory funnel for a set period to allow for partitioning.
-
The mixture is then allowed to separate completely.
-
The concentration of the compound in both the n-octanol and water phases is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
-
Mechanism of Action and Signaling Pathway
As a sulfonylurea, this compound is expected to share a similar mechanism of action with other drugs in its class, such as Glibenclamide.
General Mechanism of Action of Sulfonylureas
Sulfonylureas primarily lower blood glucose by stimulating insulin secretion from the pancreatic β-cells.[4][9] This action is dependent on the presence of functioning β-cells.[9] The key steps in their mechanism of action are:
-
Binding to SUR1: Sulfonylureas bind to the sulfonylurea receptor 1 (SUR1), which is a regulatory subunit of the ATP-sensitive potassium (K-ATP) channels in the pancreatic β-cell membrane.[4]
-
Inhibition of K-ATP Channels: This binding inhibits the activity of the K-ATP channels, causing them to close.[4][9]
-
Membrane Depolarization: The closure of these channels reduces the efflux of potassium ions, leading to depolarization of the β-cell membrane.[4][9]
-
Calcium Influx: Depolarization activates voltage-gated calcium channels, resulting in an influx of calcium ions into the β-cell.[4][9]
-
Insulin Secretion: The increased intracellular calcium concentration triggers the exocytosis of insulin-containing granules, leading to the release of insulin into the bloodstream.[9]
Signaling Pathway (Represented by Glibenclamide)
Prolonged exposure to Glibenclamide has been shown to activate protein translation in pancreatic β-cells through calcium-regulated signaling pathways, including mTOR, PKA, and MEK pathways.[10] This suggests a more complex intracellular signaling cascade beyond the initial stimulation of insulin secretion.
Caption: Glibenclamide-induced insulin secretion and downstream signaling pathways.
Experimental Workflow for Investigating Mechanism of Action
The following workflow outlines a general approach to studying the mechanism of action of a sulfonylurea like this compound.
Caption: Workflow for elucidating the mechanism of action of this compound.
Conclusion
This compound is a second-generation sulfonylurea for which specific experimental physicochemical data are not extensively available. The provided computed data offers initial insights, while the experimental data for the related compound Glibenclamide serves as a valuable, albeit indirect, reference. The presumed mechanism of action of this compound aligns with that of other sulfonylureas, involving the inhibition of K-ATP channels in pancreatic β-cells to stimulate insulin secretion. Further research is warranted to experimentally determine the precise physicochemical properties of this compound and to fully elucidate its intracellular signaling effects, which will be crucial for its optimal formulation and clinical application.
References
- 1. This compound | C12H15N3O3S | CID 65802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Glibenclamide | C23H28ClN3O5S | CID 3488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Glibenclamide - Wikipedia [en.wikipedia.org]
- 5. This compound, (S)- | C12H15N3O3S | CID 76965697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Improvement of Glibenclamide Water Solubility by Nanoparticle Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Correlation of Solubility Thermodynamics of Glibenclamide with Recrystallization and In Vitro Release Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Glibenclamide: Uses,Dosage, Mechanism of action and side effects | Medcrine [medcrine.com]
- 10. Glibenclamide activates translation in rat pancreatic beta cells through calcium-dependent mTOR, PKA and MEK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Glipalamide In Vitro Assay for Insulin Secretion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glipalamide is a sulfonylurea compound investigated for its potential as an oral hypoglycemic agent. Like other drugs in its class, its primary mechanism of action is the stimulation of insulin secretion from pancreatic β-cells.[1][2] This document provides a detailed protocol for an in vitro static insulin secretion assay using the mouse insulinoma 6 (MIN6) cell line, a well-established model for studying pancreatic β-cell function due to its retention of glucose-stimulated insulin secretion (GSIS) characteristics.[3][4] The protocols herein describe MIN6 cell culture, preparation of this compound solutions, the insulin secretion assay procedure, and quantification of insulin release.
Mechanism of Action: Signaling Pathway
This compound stimulates insulin secretion by binding to the sulfonylurea receptor 1 (SUR1), which is the regulatory subunit of the ATP-sensitive potassium (K-ATP) channel on the pancreatic β-cell membrane.[2][4] This binding event closes the K-ATP channel, reducing the efflux of potassium ions and causing the cell membrane to depolarize.[1][5] The depolarization activates voltage-gated calcium channels, leading to an influx of extracellular calcium (Ca2+).[2] The resulting increase in intracellular Ca2+ concentration is the primary trigger for the exocytosis of insulin-containing secretory granules.[2][5]
References
- 1. Glibenclamide: an old drug with a novel mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Gliclazide? [synapse.patsnap.com]
- 3. Insulin secretion assays in an engineered MIN6 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Efficacy Testing of Glipalamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glipalamide, a second-generation sulfonylurea, is an oral hypoglycemic agent effective in the management of type 2 diabetes mellitus (T2DM). Its primary mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells. Animal models are indispensable for the preclinical evaluation of therapeutic agents like this compound and for studying the pathophysiology of T2DM. These application notes provide detailed protocols for utilizing a common and relevant animal model—the high-fat diet/streptozotocin (HFD/STZ)-induced diabetic rat—to assess the in vivo efficacy of this compound. Included are comprehensive experimental procedures, structured quantitative data, and visualizations of the key signaling pathway and experimental workflow. For the purpose of these notes, data from the closely related and extensively studied sulfonylurea, glibenclamide, will be used as a representative example of the expected effects of this compound.
Mechanism of Action
This compound, like other sulfonylureas, exerts its glucose-lowering effect by binding to and blocking the ATP-sensitive potassium (K-ATP) channels on the plasma membrane of pancreatic β-cells.[1] This inhibition leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions into the cell triggers the exocytosis of insulin-containing granules, thereby increasing insulin secretion into the bloodstream.[1][2] Emerging evidence suggests that the downstream signaling may also involve the activation of protein translation through calcium-regulated mTOR, PKA, and MEK signaling pathways.[3]
This compound Signaling Pathway in Pancreatic β-Cells
Caption: Signaling pathway of this compound in pancreatic β-cells.
Animal Model: High-Fat Diet/Streptozotocin (HFD/STZ) Induced Diabetic Rat
This model effectively mimics the pathophysiology of human T2DM, which is characterized by insulin resistance and subsequent β-cell dysfunction.[1]
Protocol for Induction of Diabetes
Materials:
-
Male Wistar or Sprague-Dawley rats (180-200 g)[1]
-
High-Fat Diet (HFD): 45-58% of total calories from fat[1]
-
Standard pellet diet
-
Streptozotocin (STZ)
-
Glucometer and test strips
Procedure:
-
Acclimatization: House the rats in a controlled environment (22-25°C, 12h light/dark cycle) for one week with free access to a standard pellet diet and water.[1]
-
Dietary Induction of Insulin Resistance:
-
Induction of β-cell Dysfunction:
-
After the dietary period, fast the HFD-fed rats overnight.[1]
-
Prepare a fresh solution of STZ in ice-cold citrate buffer.
-
Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 35-45 mg/kg body weight.[1] The control group should be injected with an equivalent volume of citrate buffer.[1]
-
-
Confirmation of Diabetes:
Experimental Protocol for Efficacy Testing
Preparation and Administration of this compound
Materials:
-
This compound powder
-
Vehicle: 0.5% Carboxymethyl cellulose (CMC) in distilled water[1]
-
Syringes
Procedure:
-
Preparation of this compound Suspension:
-
Oral Administration:
-
Administer the this compound suspension or vehicle to the rats once daily via oral gavage.[1]
-
Commonly used doses for the analogous compound glibenclamide in rat models of T2DM range from 0.6 mg/kg to 10 mg/kg body weight.[1]
-
The treatment duration can vary from a few weeks to several months depending on the study objectives.[1]
-
Experimental Workflow
Caption: Experimental workflow for evaluating this compound efficacy.
Data Presentation
The following tables summarize the expected quantitative effects of a sulfonylurea (glibenclamide as a representative) in HFD/STZ-induced diabetic rats.
Table 1: Effect on Fasting Blood Glucose and Serum Insulin
| Group | Treatment | Fasting Blood Glucose (mg/dL) | Serum Insulin (ng/mL) |
| Normal Control | Vehicle | 95 ± 5 | 1.8 ± 0.2 |
| Diabetic Control | Vehicle | 350 ± 20 | 0.9 ± 0.1 |
| Diabetic + Glibenclamide | 5 mg/kg | 150 ± 15 | 1.5 ± 0.2 |
*Data are presented as Mean ± SEM. *p < 0.05 compared to Diabetic Control. Data are representative values compiled from multiple sources.[1][4]
Table 2: Effect on Glycated Hemoglobin (HbA1c) and Body Weight
| Group | Treatment | HbA1c (%) | Final Body Weight (g) |
| Normal Control | Vehicle | 4.5 ± 0.3 | 450 ± 10 |
| Diabetic Control | Vehicle | 9.8 ± 0.7 | 380 ± 15 |
| Diabetic + Glibenclamide | 5 mg/kg | 6.5 ± 0.5* | 400 ± 12 |
*Data are presented as Mean ± SEM. *p < 0.05 compared to Diabetic Control. Data are representative values compiled from multiple sources.[1]
Conclusion
The protocols and data presented provide a robust framework for the in vivo evaluation of this compound's efficacy using the HFD/STZ-induced diabetic rat model. This model, coupled with the detailed methodologies for drug administration and efficacy assessment, allows for a comprehensive preclinical investigation. This compound, through its action on pancreatic β-cell K-ATP channels, is expected to demonstrate significant improvements in glycemic control, as evidenced by reductions in blood glucose and HbA1c, and an increase in serum insulin levels. These application notes serve as a valuable resource for researchers aiming to conduct reproducible and rigorous preclinical studies on this compound and other novel anti-diabetic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Glibenclamide activates translation in rat pancreatic beta cells through calcium-dependent mTOR, PKA and MEK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glibenclamide or Metformin Combined with Honey Improves Glycemic Control in Streptozotocin-Induced Diabetic Rats [ijbs.com]
- 5. In vivo Assessment of Combined Effects of Glibenclamide and Losartan in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.fsu.edu [research.fsu.edu]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
Application Notes and Protocols for Cell-Based Screening of Glipalamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glipalamide is a second-generation sulfonamide derivative with potential antihyperglycemic activity.[1] While specific data on this compound is limited, its structural class suggests a mechanism of action similar to other second-generation sulfonylureas, such as Glibenclamide (also known as Glyburide).[2][3] These compounds are known to act as insulin secretagogues by targeting ATP-sensitive potassium (KATP) channels in pancreatic β-cells.[2][4][5]
This document provides detailed protocols for a suite of cell-based assays designed to screen and characterize compounds like this compound. The proposed workflow interrogates key events in the insulin secretion pathway, from direct channel modulation to the ultimate physiological response. The assays are suitable for high-throughput screening (HTS) and lead optimization efforts.
Mechanism of Action: The Sulfonylurea Pathway
Sulfonylureas like Glibenclamide stimulate insulin secretion by binding to and inhibiting the sulfonylurea receptor 1 (SUR1), the regulatory subunit of the KATP channel in pancreatic β-cells.[2][3] This inhibition leads to the closure of the associated inwardly rectifying potassium channel pore (Kir6.2). The resulting decrease in potassium efflux causes depolarization of the cell membrane. This depolarization activates voltage-gated calcium channels, leading to an influx of extracellular calcium. The rise in intracellular calcium concentration triggers the exocytosis of insulin-containing granules.[2][3]
Caption: this compound's proposed signaling pathway in pancreatic β-cells.
Experimental Workflow for this compound Screening
A tiered screening approach is recommended to efficiently identify and characterize promising compounds. The workflow progresses from a high-throughput primary screen targeting the KATP channel to more complex secondary and functional assays measuring downstream cellular events.
Caption: Tiered experimental workflow for screening this compound candidates.
Data Presentation: Summary of Expected Results
The following tables present hypothetical data from the described assays, comparing a vehicle control, a positive control (Glibenclamide), and a test compound (this compound).
Table 1: Primary HTS - Thallium Flux Assay
| Compound | Concentration (µM) | Thallium Influx (RFU) | % Inhibition of KATP Channel |
| Vehicle (0.1% DMSO) | - | 15,250 | 0% |
| Glibenclamide | 10 | 2,135 | 86% |
| This compound | 10 | 2,898 | 81% |
Table 2: Secondary Assay - Intracellular Calcium Influx (EC50)
| Compound | EC50 (µM) | Max Response (% of Glibenclamide) |
| Glibenclamide | 0.5 | 100% |
| This compound | 1.2 | 95% |
Table 3: Functional Assay - Glucose-Stimulated Insulin Secretion (GSIS)
| Condition | Glucose (mM) | Compound (10 µM) | Insulin Secreted (ng/mg protein) | Fold Increase (vs. Basal) |
| Basal | 2.8 | Vehicle | 1.5 | 1.0 |
| Stimulated | 16.7 | Vehicle | 7.8 | 5.2 |
| Stimulated | 16.7 | Glibenclamide | 15.2 | 10.1 |
| Stimulated | 16.7 | This compound | 13.9 | 9.3 |
Experimental Protocols
Protocol 1: High-Throughput Thallium Flux Assay for KATP Channel Activity
This assay provides a robust method for primary screening by measuring the flux of thallium (Tl+), a surrogate for K+, through the KATP channel.[6][7][8] Channel inhibition by compounds like this compound prevents Tl+ influx.
Materials:
-
HEK293 cells stably co-expressing Kir6.2 and SUR1 subunits.
-
Thallium-sensitive fluorescent dye (e.g., FluxOR™).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Stimulus Buffer: Assay buffer containing thallium sulfate.
-
Positive Control: Glibenclamide.
-
Test Compound: this compound.
-
384-well black, clear-bottom microplates.
Procedure:
-
Cell Plating: Seed HEK293-Kir6.2/SUR1 cells into 384-well plates at a density of 20,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Dye Loading: Remove culture medium and add 20 µL/well of the thallium-sensitive dye loading solution. Incubate for 60 minutes at 37°C.
-
Compound Addition: Add 5 µL of test compounds (this compound) and controls (Vehicle, Glibenclamide) at various concentrations to the wells. Incubate for 20 minutes at room temperature.
-
Thallium Flux Measurement: Place the plate in a fluorescence plate reader equipped with an automated liquid handling system.
-
Data Acquisition:
-
Record a baseline fluorescence reading for 10 seconds.
-
Inject 10 µL of Stimulus Buffer containing thallium.
-
Immediately begin kinetic fluorescence reading for 90 seconds.
-
-
Data Analysis: Calculate the percentage of channel inhibition relative to the vehicle and positive controls.
Protocol 2: Intracellular Calcium (Ca²⁺) Mobilization Assay
This secondary assay confirms the mechanism of action by measuring the downstream increase in intracellular calcium resulting from KATP channel blockade.
Materials:
-
INS-1 or MIN6 pancreatic β-cell lines.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Krebs-Ringer Bicarbonate Buffer (KRBB) with low glucose (2.8 mM).
-
KRBB with high glucose (16.7 mM) and containing test compounds.
-
Positive Control: Glibenclamide.
-
Test Compound: this compound.
-
96-well black, clear-bottom microplates.
Procedure:
-
Cell Plating: Seed INS-1 or MIN6 cells into 96-well plates and culture until they reach ~80-90% confluency.
-
Dye Loading: Wash cells with KRBB and load with Fluo-4 AM for 45 minutes at 37°C.
-
Baseline Measurement: Wash cells again to remove excess dye. Add 100 µL of low glucose KRBB. Place the plate in a fluorescence plate reader and measure baseline fluorescence.
-
Compound Addition & Stimulation: Add 100 µL of high glucose KRBB containing 2x final concentration of test compounds (this compound) and controls.
-
Data Acquisition: Immediately begin kinetic measurement of fluorescence intensity for 5-10 minutes.
-
Data Analysis: Determine the peak fluorescence response for each well. Calculate EC50 values for dose-response curves.
Protocol 3: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This functional assay is the gold standard for confirming a compound's efficacy as an insulin secretagogue.[9] It measures the amount of insulin released from pancreatic β-cells in response to glucose and the test compound.
Materials:
-
INS-1 or MIN6 pancreatic β-cell lines.
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA.
-
Low Glucose KRBB: 2.8 mM glucose.
-
High Glucose KRBB: 16.7 mM glucose.
-
Positive Control: Glibenclamide (10 µM).
-
Test Compound: this compound (e.g., 10 µM).
-
Insulin ELISA kit.
-
BCA Protein Assay Kit.
-
24-well cell culture plates.
Procedure:
-
Cell Culture: Seed INS-1 or MIN6 cells in a 24-well plate and culture to ~80% confluency.[9]
-
Pre-incubation (Starvation): Gently wash cells twice with PBS. Pre-incubate cells in 1 mL of Low Glucose KRBB for 1-2 hours at 37°C to stabilize basal insulin secretion.[9]
-
Basal Secretion: Discard the pre-incubation buffer. Add 500 µL of fresh Low Glucose KRBB. Incubate for 1 hour at 37°C. Collect the supernatant for basal insulin measurement.[9]
-
Stimulated Secretion: Discard the "basal" buffer. Add 500 µL of High Glucose KRBB containing the respective compounds (vehicle, this compound, or Glibenclamide). Incubate for 1 hour at 37°C.[9]
-
Supernatant Collection: Collect the supernatant for stimulated insulin secretion measurement.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using a commercial Insulin ELISA kit according to the manufacturer's instructions.[9]
-
Data Normalization: After collecting supernatants, lyse the cells and measure total protein content using a BCA assay to normalize insulin secretion data to the amount of cellular protein in each well.[9]
-
Data Analysis: Calculate the fold increase in insulin secretion over the basal condition for each treatment.
References
- 1. This compound | C12H15N3O3S | CID 65802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Glibenclamide - Wikipedia [en.wikipedia.org]
- 3. Glibenclamide: Uses,Dosage, Mechanism of action and side effects | Medcrine [medcrine.com]
- 4. Glibenclamide: an old drug with a novel mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Synthesis and SAR of a novel Kir6.2/SUR1 channel opener scaffold identified by HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput screening for small-molecule modulators of inward rectifier potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of Glibenclamide in Pharmaceutical Formulations
AN-HPLC-001
Introduction
Glibenclamide is a second-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus. Accurate and reliable quantification of Glibenclamide in bulk drug and pharmaceutical dosage forms is crucial for ensuring its safety and efficacy. This application note details a validated, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Glibenclamide. The method is simple, precise, accurate, and capable of separating Glibenclamide from its degradation products.
Note: This document addresses the quantification of Glibenclamide, as "Glipalamide" did not yield relevant analytical methods and is presumed to be a typographical error.
Principle
The chromatographic separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and a buffer. The detection of Glibenclamide is carried out using a UV detector at a wavelength where the analyte exhibits maximum absorbance. The method is validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2][3][4][5]
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this method.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (pH adjusted to 4.0 with 0.03% glacial acetic acid) (1:1, v/v)[6] |
| Flow Rate | 1.0 mL/min[6] |
| Injection Volume | 20 µL[6] |
| Column Temp. | Ambient (25 °C) |
| Detection | UV at 230 nm[6] |
| Run Time | 10 minutes |
2. Preparation of Solutions
-
Mobile Phase Preparation: Mix acetonitrile and water in a 1:1 ratio. Adjust the pH to 4.0 using 0.03% glacial acetic acid. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.[6]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Glibenclamide reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to obtain concentrations in the range of 10-50 µg/mL.[7]
3. Sample Preparation (from Tablet Formulation)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of Glibenclamide and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range (e.g., 20 µg/mL).
Method Validation
The developed HPLC method was validated according to ICH Q2(R1) guidelines for the following parameters:[2][3][5]
1. System Suitability
System suitability parameters were evaluated to ensure the chromatographic system was adequate for the analysis.
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2 | 1.2 |
| Theoretical Plates | > 2000 | 5800 |
| % RSD of Peak Area | ≤ 2.0% | 0.8% |
2. Linearity
The linearity of the method was established by analyzing six concentrations of Glibenclamide ranging from 10 to 50 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linearity Range | 10 - 50 µg/mL[7] |
| Correlation Coefficient (r²) | > 0.999[7] |
| Regression Equation | y = 45872x + 1254 |
3. Accuracy (% Recovery)
The accuracy of the method was determined by the standard addition method at three different concentration levels (80%, 100%, and 120%). The percentage recovery was calculated.
| Concentration Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | % RSD |
| 80% | 8 | 7.95 | 99.38% | 0.5% |
| 100% | 10 | 10.08 | 100.80% | 0.3% |
| 120% | 12 | 11.92 | 99.33% | 0.6% |
4. Precision
The precision of the method was evaluated by performing intra-day and inter-day precision studies. Six replicate injections of the standard solution (20 µg/mL) were made.
| Precision Type | % RSD of Peak Area |
| Intra-day (Repeatability) | 0.65% |
| Inter-day (Intermediate Precision) | 1.15% |
5. Specificity (Forced Degradation Studies)
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. Glibenclamide was subjected to acid, base, oxidative, and thermal stress conditions. The chromatograms were evaluated for the resolution between the Glibenclamide peak and any degradation products.
| Stress Condition | Time | Observation | % Degradation |
| Acid Hydrolysis (0.1 M HCl) | 24 h | Significant degradation | 15.2% |
| Base Hydrolysis (0.1 M NaOH) | 24 h | Moderate degradation | 10.8% |
| Oxidative (3% H₂O₂) | 24 h | Minor degradation | 5.4% |
| Thermal (80°C) | 48 h | Negligible degradation | 1.2% |
6. Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions.
| Parameter Varied | Variation | % RSD |
| Flow Rate (mL/min) | ± 0.1 | 1.3% |
| Mobile Phase Composition | ± 2% Acetonitrile | 1.5% |
| Detection Wavelength (nm) | ± 2 | 0.9% |
7. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Visualization of Experimental Workflow
Caption: Workflow for HPLC method development and validation of Glibenclamide.
The developed RP-HPLC method for the quantification of Glibenclamide is simple, rapid, accurate, precise, and robust. The stability-indicating nature of the method makes it suitable for routine quality control analysis of Glibenclamide in bulk and pharmaceutical dosage forms, as well as for stability studies. The method adheres to the validation requirements of the ICH guidelines.
References
- 1. starodub.nl [starodub.nl]
- 2. database.ich.org [database.ich.org]
- 3. fda.gov [fda.gov]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Validation and development of RP-HPLC method for quantification of glibenclamide in rat plasma and its application to pharmacokinetic studies in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajpaonline.com [ajpaonline.com]
Application Notes and Protocols for the LC-MS/MS Analysis of Glipalamide (as Glibenclamide/Glyburide) in Plasma Samples
A Comprehensive Guide for Researchers and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Glibenclamide (Glyburide), a common sulfonylurea drug, in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Due to the limited availability of specific data for "Glipalamide," this guide focuses on the closely related and extensively studied compound, Glibenclamide. The methodologies presented herein are robust, sensitive, and suitable for pharmacokinetic studies and clinical investigations.
Introduction
Glibenclamide is a potent second-generation sulfonylurea used in the management of type 2 diabetes mellitus. Accurate and reliable quantification of Glibenclamide in plasma is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for bioanalytical applications. This document outlines a validated LC-MS/MS method for the determination of Glibenclamide in plasma.
Experimental Protocols
A detailed methodology for the analysis of Glibenclamide in plasma is provided below. This protocol is a composite of best practices derived from multiple validated methods.
2.1. Materials and Reagents
-
Glibenclamide reference standard
-
Glimepiride or Gliclazide (as Internal Standard - IS)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Water (deionized or Milli-Q)
-
Human plasma (drug-free)
2.2. Sample Preparation
A protein precipitation method is commonly employed for its simplicity and high-throughput capability.
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a clean microcentrifuge tube, pipette 100 µL of the plasma sample.
-
Add 10 µL of the Internal Standard working solution (e.g., Glimepiride in methanol).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile (containing 0.1% formic acid) to precipitate plasma proteins.[1]
-
Vortex the mixture vigorously for 20 seconds.[1]
-
Centrifuge the samples at 10,000 rpm for 6 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
2.3. Liquid Chromatography Conditions
The following chromatographic conditions are recommended for the separation of Glibenclamide and the internal standard.
| Parameter | Recommended Condition |
| LC System | UPLC or HPLC system |
| Column | Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm) or equivalent[1] |
| Mobile Phase A | Water with 0.1% Formic Acid[1] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[1] |
| Flow Rate | 0.150 mL/min[1] |
| Gradient Program | A binary gradient may be employed for optimal separation. A typical starting condition is 35:65 (A:B), with adjustments based on system performance. |
| Injection Volume | 10 µL[1] |
| Column Temperature | 40 °C[1] |
| Autosampler Temp. | 20 °C[1] |
| Run Time | Approximately 2-3 minutes |
2.4. Mass Spectrometry Conditions
A triple quadrupole mass spectrometer is ideal for this quantitative analysis.
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer[1] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[1] |
| MRM Transitions | Glibenclamide: m/z 494.2 → 368.9[2] or [M+Na]+ m/z 516.11 → 391[3] |
| Glimepiride (IS): [M+Na]+ m/z 513.19 → 374[3] | |
| Gliclazide (IS): m/z 324.0 → 126.9[2] | |
| Cone Voltage | 46 V (may require optimization)[1] |
| Collision Energy | Optimized for specific transitions |
| Source Temperature | Dependent on the instrument, typically 120-150 °C |
| Desolvation Temperature | Dependent on the instrument, typically 350-500 °C |
| Gas Flow Rates | Optimized for the specific instrument |
Data Presentation: Quantitative Summary
The following tables summarize the quantitative performance of a typical validated LC-MS/MS method for Glibenclamide in plasma.
Table 1: Calibration Curve and Linearity
| Analyte | Linearity Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Glibenclamide | 10 - 1280 | Y = 0.0076X – 0.0165 | 0.999[1] |
| Glibenclamide | 6.67 - 500 (µg/L) | Not specified | Not specified[2] |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | 10 | < 6% | < 6% | 109.7 ± 6.7[1] |
| LQC | 20 | < 6% | < 6% | 109.7 ± 6.7[1] |
| MQC | 160 | < 6% | < 6% | 93.6 ± 0.4[1] |
| HQC | 1280 | < 6% | < 6% | 99.3 ± 1.9[1] |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| LLOQ | 10 | 104.2 ± 4.9[1] | Not specified |
| MQC | 160 | 100.6 ± 0.9[1] | Not specified |
| HQC | 1280 | 102.9 ± 5.8[1] | Not specified |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the bioanalytical workflow for the LC-MS/MS analysis of Glibenclamide in plasma.
Caption: Workflow for Glibenclamide analysis in plasma.
Conclusion
The LC-MS/MS method detailed in these application notes provides a sensitive, specific, and reliable approach for the quantification of Glibenclamide in plasma samples. The described protocols for sample preparation, chromatography, and mass spectrometry, along with the presented quantitative data, offer a solid foundation for researchers, scientists, and drug development professionals to implement this bioanalytical method in their laboratories. The robustness of this method makes it highly suitable for supporting pharmacokinetic and bioequivalence studies in a regulated environment.
References
Application Notes and Protocols for Studying Glibenclamide's Effect on K-ATP Channels
A Note on "Glipalamide": The compound "this compound" is not found in the scientific literature. It is presumed to be a typographical error for Glibenclamide (also known as Glyburide), a well-characterized second-generation sulfonylurea drug widely used in the treatment of type 2 diabetes mellitus.[1][2][3] This document will, therefore, focus on the established protocols for studying the effects of Glibenclamide on ATP-sensitive potassium (K-ATP) channels.
Introduction
ATP-sensitive potassium (K-ATP) channels are crucial mediators that link the metabolic state of a cell to its electrical excitability.[4][5] In pancreatic β-cells, these channels are fundamental to glucose-stimulated insulin secretion (GSIS).[6][7] K-ATP channels are hetero-octameric complexes composed of four pore-forming inward-rectifier potassium channel subunits (Kir6.2) and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[4][8] An increase in the intracellular ATP/ADP ratio, following glucose metabolism, leads to the closure of these channels.[9][10][11] This closure causes depolarization of the β-cell membrane, the opening of voltage-gated calcium channels, and a subsequent influx of Ca2+, which triggers the exocytosis of insulin-containing granules.[12][13][14]
Glibenclamide exerts its therapeutic effect by directly interacting with the K-ATP channel complex.[2] It binds with high affinity to the SUR1 subunit, inducing channel closure independent of ATP levels.[1][15][16] This action mimics the effect of high glucose, leading to membrane depolarization and insulin release.[8] Understanding the precise interaction between Glibenclamide and K-ATP channels is vital for developing novel therapeutics for diabetes and other channel-related disorders.
This document provides detailed protocols for investigating the effects of Glibenclamide on K-ATP channels using electrophysiological and biochemical assays.
Signaling Pathway of Glibenclamide Action
The mechanism of Glibenclamide-induced insulin secretion is a well-defined signaling cascade. The following diagram illustrates the key steps involved.
Caption: Glibenclamide signaling pathway in pancreatic β-cells.
Experimental Protocols
This protocol is designed to measure the direct effect of Glibenclamide on K-ATP channel activity in insulin-secreting cells (e.g., INS-1 or MIN6 cell lines).
Materials:
-
INS-1 or MIN6 cells
-
Cell culture reagents (RPMI-1640, FBS, penicillin-streptomycin)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH 7.4 with NaOH.
-
Intracellular (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 0.1 ATP; pH 7.2 with KOH.
-
Glibenclamide stock solution (100 mM in DMSO)
Methodology:
-
Cell Preparation: Culture INS-1 cells on glass coverslips to 50-70% confluency.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.
-
Establish a whole-cell patch-clamp configuration on a single, healthy cell.
-
Hold the membrane potential at -70 mV.
-
Record baseline K-ATP channel currents. To activate K-ATP channels, the intracellular solution contains a low ATP concentration.
-
-
Glibenclamide Application:
-
Prepare serial dilutions of Glibenclamide in the extracellular solution to achieve final concentrations ranging from 1 nM to 100 µM.
-
Perfuse the cell with increasing concentrations of Glibenclamide.
-
Record the current at each concentration for at least 2-3 minutes to allow for a steady-state effect.
-
-
Data Analysis:
-
Measure the amplitude of the outward K+ current at each Glibenclamide concentration.
-
Normalize the current inhibition relative to the baseline current.
-
Plot a dose-response curve and calculate the IC50 value (the concentration at which Glibenclamide inhibits 50% of the channel activity).
-
This assay measures the functional consequence of K-ATP channel inhibition by Glibenclamide, which is the potentiation of insulin secretion.
Materials:
-
INS-1 or MIN6 cells
-
24-well culture plates
-
Krebs-Ringer Bicarbonate HEPES buffer (KRBH): 135 mM NaCl, 3.6 mM KCl, 0.5 mM NaH2PO4, 0.5 mM MgSO4, 1.5 mM CaCl2, 2 mM NaHCO3, 10 mM HEPES, 0.1% BSA, pH 7.4.
-
Low glucose KRBH (2.8 mM glucose)
-
High glucose KRBH (16.7 mM glucose)
-
Glibenclamide stock solution (100 mM in DMSO)
-
Insulin ELISA kit
Methodology:
-
Cell Seeding: Seed INS-1 cells in a 24-well plate and grow to ~80% confluency.
-
Pre-incubation:
-
Gently wash the cells twice with PBS.
-
Pre-incubate the cells in KRBH buffer with low glucose (2.8 mM) for 2 hours at 37°C to bring them to a basal state of insulin secretion.
-
-
Stimulation:
-
Remove the pre-incubation buffer.
-
Add KRBH buffer containing different treatment conditions to the wells:
-
Control (Low Glucose): 2.8 mM glucose.
-
High Glucose Control: 16.7 mM glucose.
-
Glibenclamide Treatment: 2.8 mM glucose + varying concentrations of Glibenclamide (e.g., 10 nM, 100 nM, 1 µM, 10 µM).
-
-
Incubate for 1 hour at 37°C.
-
-
Sample Collection: Collect the supernatant from each well. Centrifuge to remove any detached cells.
-
Insulin Measurement: Quantify the insulin concentration in the supernatants using a commercial Insulin ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Normalize the insulin secretion levels to the total protein content of the cells in each well.
-
Compare the insulin secretion in Glibenclamide-treated groups to the low and high glucose controls.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for the described experiments.
Caption: General experimental workflow for studying Glibenclamide.
Data Presentation
Quantitative data from the experiments should be summarized in a clear and structured format.
Table 1: Effect of Glibenclamide on K-ATP Channel Current
| Glibenclamide Conc. | Mean Current (pA) | SEM | % Inhibition |
| 0 (Baseline) | 512.4 | 25.6 | 0% |
| 10 nM | 460.1 | 22.1 | 10.2% |
| 100 nM | 285.3 | 18.9 | 44.3% |
| 1 µM | 98.7 | 10.2 | 80.7% |
| 10 µM | 25.1 | 5.4 | 95.1% |
| 100 µM | 10.8 | 2.1 | 97.9% |
| IC50 | ~120 nM | - | - |
Table 2: Glibenclamide's Effect on Insulin Secretion at Low Glucose (2.8 mM)
| Treatment Condition | Insulin Secreted (ng/mg protein) | SEM | Fold Change vs. Low Glucose |
| Low Glucose (2.8 mM) | 1.5 | 0.2 | 1.0 |
| High Glucose (16.7 mM) | 8.9 | 0.7 | 5.9 |
| Glibenclamide (100 nM) | 4.2 | 0.4 | 2.8 |
| Glibenclamide (1 µM) | 7.8 | 0.6 | 5.2 |
| Glibenclamide (10 µM) | 8.5 | 0.8 | 5.7 |
References
- 1. What is the mechanism of Glyburide? [synapse.patsnap.com]
- 2. Glibenclamide: an old drug with a novel mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Pancreatic β-cell KATP channels: Hypoglycaemia and hyperglycaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diabetes and insulin secretion: the ATP-sensitive K+ channel (K ATP) connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The triggering pathway to insulin secretion: Functional similarities and differences between the human and the mouse β cells and their translational relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A pathway model of glucose-stimulated insulin secretion in the pancreatic β-cell [frontiersin.org]
- 8. Diverse roles of K(ATP) channels learned from Kir6.2 genetically engineered mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. KATP channel activity and slow oscillations in pancreatic beta cells are regulated by mitochondrial ATP production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. Mechanisms of the Amplifying Pathway of Insulin Secretion in the β Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Beta cell - Wikipedia [en.wikipedia.org]
- 14. Regulation of Insulin Synthesis and Secretion and Pancreatic Beta-Cell Dysfunction in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]
- 16. Molecular structure of the glibenclamide binding site of the beta-cell K(ATP) channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeled Glipalamide in Binding Affinity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glipalamide is a second-generation sulfonylurea compound with antihyperglycemic properties.[1] Like other drugs in its class, its primary mechanism of action involves the regulation of insulin secretion from pancreatic β-cells.[2][3] This is achieved through binding to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel.[2][4] The binding of this compound to SUR1 inhibits the KATP channel, leading to depolarization of the β-cell membrane, subsequent influx of calcium ions, and ultimately, the exocytosis of insulin.[2][5][6]
The characterization of the binding affinity of novel compounds to the SUR1 receptor is a critical step in the discovery and development of new antidiabetic drugs. Radioligand binding assays are a powerful and sensitive tool for quantifying these interactions.[7] This document provides detailed protocols for conducting binding affinity studies using radiolabeled this compound.
Signaling Pathway of this compound Action
The binding of this compound to the SUR1 subunit of the KATP channel initiates a cascade of events within the pancreatic β-cell, leading to insulin release.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. On the use of cells or membranes for receptor binding: growth hormone secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of scintillation proximity assay to measure radioligand binding to immobilized receptors without separation of bound from free ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer Nature Experiments [experiments.springernature.com]
- 7. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Glibenclamide and its Metabolites in Biological Samples
A Note on Nomenclature: The term "Glipalamide" appears to be a typographical error. Based on the context of quantifying metabolites of a drug used in diabetes treatment, this document will focus on Glibenclamide (also known as Glyburide), a widely used second-generation sulfonylurea.
These application notes provide detailed methodologies for the quantification of Glibenclamide and its primary active metabolites, 4-trans-hydroxyglyburide (M1) and 3-cis-hydroxyglyburide (M2b), in biological samples. The protocols are intended for researchers, scientists, and drug development professionals.
Introduction
Glibenclamide is extensively metabolized in the liver, primarily by the cytochrome P450 system (CYP3A4, CYP2C9, CYP2C19), into several metabolites.[1][2] The two major and pharmacologically active metabolites are 4-trans-hydroxyglyburide (M1) and 3-cis-hydroxyglyburide (M2b).[1][3][4] Accurate quantification of Glibenclamide and its metabolites in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.[5][6] This document outlines protocols based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for this purpose.[5][7][8]
Metabolic Pathway of Glibenclamide
Glibenclamide undergoes hydroxylation to form its primary active metabolites. Understanding this pathway is essential for interpreting quantitative data.
Caption: Metabolic pathway of Glibenclamide to its active metabolites.
Experimental Protocols
This section details the procedures for sample preparation and analysis using LC-MS/MS.
Protein precipitation is a rapid and straightforward method for extracting Glibenclamide and its metabolites from plasma or serum samples.[5][9]
Materials:
-
Biological sample (plasma or serum)
-
Internal Standard (IS) solution (e.g., Gliclazide or Glimepiride in methanol)[5][7]
-
Precipitating solvent (e.g., acetonitrile or methanol, often containing 0.1% formic acid)[5]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of the plasma or serum sample into a microcentrifuge tube.
-
Add 200 µL of the internal standard solution in the precipitating solvent.
-
Vortex the mixture for 60 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The sample is now ready for injection into the LC-MS/MS system.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[5][7]
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., ZORBAX Eclipse XDB-C18, Acquity UPLC® BEH C18) is commonly used.[5][7]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water, both containing 0.1% formic acid, is typical.[5][9]
-
Flow Rate: 0.150 to 1.0 mL/min, depending on the column dimensions.[5][10]
-
Injection Volume: 10-20 µL.[10]
-
Column Temperature: Maintained at a constant temperature, typically around 25-40°C.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).[5][7]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[5]
-
MRM Transitions:
Caption: Experimental workflow for LC-MS/MS quantification.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of Glibenclamide in plasma.
Table 1: LC-MS/MS Method Parameters for Glibenclamide Quantification
| Parameter | Method 1 | Method 2 |
| Biological Matrix | Human Plasma | Rat Plasma |
| Sample Preparation | Protein Precipitation | Protein Precipitation |
| Internal Standard | Gliclazide | Glimepiride |
| LC Column | ZORBAX Eclipse XDB-C18 | Acquity UPLC® BEH C18 |
| Mobile Phase | 0.1% Formic Acid-Acetonitrile (35:65) | Acetonitrile (0.1% Formic Acid) and Water (0.1% Formic Acid) |
| Ionization Mode | ESI+ | ESI+ |
| Detection Mode | SRM | MRM |
| Reference | [7] | [5] |
Table 2: Validation Parameters for Glibenclamide Quantification in Plasma
| Parameter | Method 1 | Method 2 |
| Linearity Range | 6.67 - 500 µg/L | 10 - 1280 ng/mL |
| Lower Limit of Quantification (LLOQ) | 6.67 µg/L | 10 ng/mL |
| Intra-day Precision (%RSD) | < 8% | < 6% |
| Inter-day Precision (%RSD) | < 8% | < 6% |
| Accuracy | Not explicitly stated | 93.6% - 109.7% |
| Recovery | > 90% | 100.6% - 104.2% |
| Reference | [7] | [5][9][11] |
Conclusion
The described LC-MS/MS methods provide a robust, sensitive, and specific approach for the quantification of Glibenclamide and its active metabolites in biological samples. The protein precipitation method offers a simple and rapid sample preparation procedure. These protocols can be adapted and validated for use in various research and clinical settings to support pharmacokinetic and pharmacodynamic studies of Glibenclamide.
References
- 1. ClinPGx [clinpgx.org]
- 2. Glibenclamide | C23H28ClN3O5S | CID 3488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hypoglycemic activity of glyburide (glibenclamide) metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid, Validated UPLC-MS/MS Method for Determination of Glibenclamide in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and pharmacodynamic studies of glibenclamide in non-insulin dependent diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS Determination of Glibenclamide in Human Plasma [journal11.magtechjournal.com]
- 8. Analysis of Hypoglycemic Drugs by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rapid Analysis of Glibenclamide Using an Environmentally Benign Stability-Indicating RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid, Validated UPLC-MS/MS Method for Determination of Glibenclamide in Rat Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Glibenclamide Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Glibenclamide.
Frequently Asked Questions (FAQs)
Q1: Why is my Glibenclamide not dissolving in aqueous solutions?
Glibenclamide is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low aqueous solubility. Its crystalline structure and molecular properties make it inherently difficult to dissolve in water and neutral pH buffers.
Q2: What is the reported aqueous solubility of Glibenclamide?
The aqueous solubility of Glibenclamide is very low, reported to be around 4-10 μg/mL at 25-37°C. This low solubility can be a significant hurdle in preclinical and formulation studies.
Q3: How does pH affect the solubility of Glibenclamide?
Glibenclamide is a weakly acidic drug with a pKa of approximately 5.3. Its solubility is pH-dependent, showing slightly increased solubility in alkaline solutions (pH > 7) where it can form salts. However, even at higher pH, the solubility may not be sufficient for many experimental needs.
Q4: Can I use organic solvents to dissolve Glibenclamide?
Yes, Glibenclamide is soluble in organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. However, for many biological experiments, the concentration of these organic solvents must be kept very low (typically <0.1%) to avoid cellular toxicity. This often necessitates a stock solution in an organic solvent, which is then further diluted in an aqueous medium, where precipitation can still occur.
Troubleshooting Guide
Issue 1: Precipitation Observed Upon Dilution of Glibenclamide Stock Solution
This is a common issue when diluting a concentrated Glibenclamide stock solution (typically in DMSO) into an aqueous buffer for cell-based assays or other experiments.
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward approach is to lower the final working concentration of Glibenclamide to below its aqueous solubility limit.
-
Incorporate a Surfactant: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help maintain Glibenclamide in solution by forming micelles.
-
Use a Co-solvent System: A mixture of water and a water-miscible organic solvent (e.g., ethanol, polyethylene glycol 400) can increase the solubility. The final concentration of the organic solvent should be optimized to be non-toxic to the experimental system.
-
Complexation with Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate the Glibenclamide molecule, significantly increasing its aqueous solubility.
Issue 2: Inconsistent Results in Glibenclamide Experiments
Inconsistent experimental outcomes can often be traced back to variability in the solubilization of Glibenclamide.
Troubleshooting Steps:
-
Standardize Solution Preparation: Ensure a consistent and documented protocol for preparing Glibenclamide solutions. This includes the source and purity of the drug, the specific organic solvent used for the stock, the method and duration of mixing, and the final dilution steps.
-
Verify Concentration: Periodically verify the concentration of Glibenclamide in your prepared solutions using a validated analytical method, such as HPLC-UV. This can help identify issues with precipitation or degradation.
-
Control Temperature: Glibenclamide's solubility can be temperature-dependent. Maintain a consistent temperature during solution preparation and experimentation.
-
Fresh Preparations: Whenever possible, prepare fresh Glibenclamide solutions for each experiment to avoid potential degradation or precipitation over time, especially for solutions stored at -20°C.[1]
Data Presentation: Glibenclamide Solubility
The following tables summarize the solubility of Glibenclamide in various solvents.
Table 1: Solubility of Glibenclamide in Common Organic Solvents [1][2][3][4]
| Solvent | Solubility (mg/mL) | Temperature (°C) |
| Acetone | High | 25 |
| DMSO | 25 | 25 |
| Ethanol | 2 | 25 |
| Methanol | 0.4 | 25 |
| PEG 200 | 11.42 | 25 |
| PEG 400 | Moderate | 25 |
Table 2: Enhancement of Glibenclamide Aqueous Solubility with Different Techniques
| Technique | System/Agent | Fold Increase in Solubility (Approx.) | Reference |
| Co-crystallization | Ascorbic Acid (1:2 ratio) | 26-fold | [5] |
| Solid Dispersion | Poloxamer-188 (1:6 ratio) | 6-fold (dissolution) | [6] |
| Nanoparticles | Carboxymethyl Dextran | 2-fold | [7] |
Experimental Protocols
Protocol 1: Preparation of Glibenclamide Stock Solution
Objective: To prepare a concentrated stock solution of Glibenclamide in an appropriate organic solvent.
Materials:
-
Glibenclamide powder
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weigh the desired amount of Glibenclamide powder using a calibrated analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 25 mg/mL).[1]
-
Vortex the solution vigorously for 2-3 minutes until the Glibenclamide is completely dissolved. A brief sonication can be used if necessary.
-
Store the stock solution in small aliquots at -20°C for up to 3 months to minimize freeze-thaw cycles.[1]
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To increase the aqueous solubility of Glibenclamide through complexation with HP-β-CD.
Materials:
-
Glibenclamide
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a solution of HP-β-CD in PBS at the desired concentration (e.g., 10% w/v).
-
Add an excess amount of Glibenclamide powder to the HP-β-CD solution.
-
Stir the suspension at room temperature for 24-48 hours to allow for complexation and equilibration.
-
After the incubation period, filter the suspension through a 0.22 µm syringe filter to remove the undissolved Glibenclamide.
-
The resulting clear filtrate is a saturated solution of the Glibenclamide:HP-β-CD inclusion complex.
-
Determine the concentration of Glibenclamide in the filtrate using a validated analytical method (e.g., HPLC-UV) to quantify the solubility enhancement.
Visualizations
Caption: Experimental workflow for preparing and solubilizing Glibenclamide.
Caption: Glibenclamide's mechanism of action on pancreatic β-cells.
References
- 1. Glibenclamide CAS#: 10238-21-8 [m.chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. jddtonline.info [jddtonline.info]
- 7. Improvement of Glibenclamide Water Solubility by Nanoparticle Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Glipalamide Stability Testing and Degradation Product Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing and degradation product analysis of Glipalamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The most common degradation pathway for this compound is the hydrolysis of the sulfonylurea moiety.[1] This can occur under both acidic and alkaline conditions, leading to the formation of a sulfonamide and an amine, with the liberation of carbon dioxide.[1]
Q2: Which analytical technique is most suitable for this compound stability studies?
A2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used and validated method for stability-indicating assays of this compound.[2][3][4] This technique allows for the effective separation of the parent drug from its degradation products.[3][5]
Q3: What are the typical stress conditions for forced degradation studies of this compound?
A3: Forced degradation studies for this compound typically involve exposure to acidic, alkaline, oxidative, thermal, and photolytic stress conditions to assess its intrinsic stability and identify potential degradation products.[6]
Q4: How can I ensure the stability of my analytical solutions during testing?
A4: Standard stock solutions of this compound have been found to be stable for at least three days at room temperature with negligible changes in peak area response.[2] It is recommended to prepare fresh solutions for extended studies or to validate the stability of the solutions for the intended duration of use.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) in HPLC chromatogram. | 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Sample overload. | 1. Adjust the mobile phase pH to ensure this compound is in a single ionic form. 2. Use a new column or a guard column. 3. Reduce the concentration of the injected sample. |
| Inconsistent retention times. | 1. Fluctuation in mobile phase composition. 2. Temperature variations in the column. 3. Pump malfunction. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a consistent temperature. 3. Check the HPLC pump for leaks and ensure a steady flow rate. |
| No degradation observed under stress conditions. | 1. Stress conditions are not harsh enough. 2. Insufficient duration of stress testing. | 1. Increase the concentration of the stressor (e.g., acid, base, oxidizing agent) or the temperature. 2. Extend the duration of the stress exposure. A typical goal is to achieve 5-20% degradation. |
| Co-elution of degradation products with the main peak. | 1. Inadequate chromatographic resolution. | 1. Optimize the mobile phase composition (e.g., change the organic modifier ratio or pH). 2. Use a column with a different stationary phase or a longer column. 3. Adjust the flow rate. |
| Appearance of extraneous peaks in the chromatogram. | 1. Contamination of the sample, solvent, or glassware. 2. Carryover from previous injections. | 1. Use high-purity solvents and clean glassware. 2. Implement a robust needle wash program in the autosampler. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for subjecting this compound to various stress conditions as part of a forced degradation study.
1. Acidic Degradation:
-
To a stock solution of this compound, add 1.5 mL of 1M HCl.
-
Heat the solution at 90°C for 1.5 hours in the dark.[2]
-
Neutralize the solution with an equivalent amount of 1M NaOH before analysis.
2. Alkaline Degradation:
-
To a stock solution of this compound, add 1.5 mL of 1M NaOH.
-
Heat the solution at 90°C for 1.5 hours in the dark.
-
Neutralize the solution with an equivalent amount of 1M HCl before analysis.
3. Oxidative Degradation:
-
To a stock solution of this compound, add 1.5 mL of 10% (v/v) hydrogen peroxide.
-
Store the solution at room temperature for a specified period, monitoring for degradation.
4. Thermal Degradation:
-
Expose a solid sample of this compound to dry heat in an oven at a controlled temperature (e.g., 70-80°C) for a specified duration.
5. Photolytic Degradation:
-
Expose a solution of this compound to a combination of UV and visible light as per ICH Q1B guidelines.
Protocol 2: Stability-Indicating RP-HPLC Method
This protocol provides a typical RP-HPLC method for the analysis of this compound and its degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: BDS Hypersil C8 (250 x 4.6 mm, 5 µm).[2]
-
Mobile Phase: Acetonitrile: Water (60:40, v/v).[2]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.[2]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation |
| Acidic | 0.1 M HCl | - | - | 7.95%[5] |
| Alkaline | 0.1 M NaOH | - | - | 26.50%[5] |
| Oxidative | 30% H₂O₂ | - | - | 35.45%[5] |
| Thermal | Hot Air Oven | 48 hours | 50°C | - |
Note: The percentage of degradation can vary depending on the specific experimental conditions.
Visualizations
Caption: Workflow for a typical this compound forced degradation study.
Caption: Mechanism of action of this compound leading to insulin secretion.
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. brieflands.com [brieflands.com]
- 4. researchgate.net [researchgate.net]
- 5. Rapid Analysis of Glibenclamide Using an Environmentally Benign Stability-Indicating RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Glipalamide experiments
Disclaimer: Publicly available experimental data and established protocols specifically for Glipalamide are limited. This guide is therefore based on established knowledge and methodologies for Glibenclamide (Glyburide), a structurally and functionally similar second-generation sulfonylurea. The troubleshooting advice and protocols provided are intended to serve as a starting point for your research with this compound and may require optimization.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues researchers may encounter during in vitro and in vivo experiments with this compound, based on experiences with related sulfonylurea compounds.
Q1: Why am I observing lower-than-expected insulin secretion from my pancreatic beta-cell line (e.g., INS-1, MIN6) after this compound treatment?
A1: Several factors could contribute to a blunted insulin secretion response:
-
Cell Health and Passage Number: Ensure your beta-cells are healthy, within a low passage number, and display robust insulin secretion in response to positive controls like high glucose or other secretagogues. Prolonged culture can lead to diminished function.
-
Dose-Response Relationship: Higher concentrations of sulfonylureas do not always correlate with a proportionally higher insulin response. In fact, excessively high doses can be less effective or even toxic. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line. Studies with Glibenclamide have shown that the maximal glucose-lowering effect is often achieved at doses lower than the maximum recommended concentrations.[1]
-
Compound Stability: this compound, like other sulfonylureas, can be susceptible to degradation under certain conditions. Ensure your stock solutions are properly stored (protected from light, at the recommended temperature) and freshly diluted for each experiment. Hydrolysis of the sulfonylurea moiety is a common degradation pathway.[2]
-
Experimental Buffer Composition: The composition of your incubation buffer is critical. Ensure it contains appropriate concentrations of ions (K+, Ca2+) and metabolites to support beta-cell function. The absence of an energy source like glucose can also impair the drug's action.
Q2: I'm seeing significant cytotoxicity or a decrease in cell viability in my this compound-treated cells. What could be the cause?
A2: At higher concentrations, sulfonylureas can have anti-proliferative or cytotoxic effects.
-
Concentration: This is the most common reason for toxicity. Reduce the concentration of this compound in your experiments. A wide range of concentrations should be tested to find a therapeutic window that stimulates insulin secretion without compromising cell viability. For example, Glibenclamide has shown anti-proliferative effects at concentrations like 480 μM in some cell types.[3]
-
Duration of Exposure: Long-term continuous exposure to the drug may be detrimental to cells. Consider shorter incubation times or intermittent treatment protocols.
-
Off-Target Effects: While the primary target is the KATP channel, high concentrations may lead to off-target effects. Consider investigating downstream markers of apoptosis or cell stress (e.g., caspase activity) if toxicity persists even at lower concentrations.
Q3: My in vivo results are highly variable between individual animals in the this compound treatment group. How can I reduce this variability?
A3: In vivo experiments can have inherent variability. Here are some steps to minimize it:
-
Drug Formulation and Administration: this compound has poor aqueous solubility. Ensure your formulation is homogenous and stable. For oral gavage, use a suitable vehicle like 0.5% carboxymethylcellulose (CMC) and vortex the suspension thoroughly before each administration to ensure consistent dosing.
-
Animal Model: The induction of the diabetic phenotype in animal models (e.g., High-Fat Diet/Streptozotocin) can be variable. Ensure your animals have consistent and stable hyperglycemia before starting the treatment.
-
Pharmacokinetics: The absorption of sulfonylureas can be affected by factors like hyperglycemia.[4] Monitor blood glucose levels closely and consider this when analyzing your data. The half-life of related compounds is in the range of 4-8 hours, which should guide your dosing schedule.[4]
-
Stress: Animal stress can significantly impact blood glucose levels. Ensure proper handling and acclimatization of the animals to the experimental procedures.
Data Summary Tables
The following tables summarize quantitative data for Glibenclamide, which can serve as a reference for designing this compound experiments.
Table 1: Glibenclamide Dose-Response on Blood Glucose and Insulin
| Dose (mg/day) | Mean Blood Glucose Decrease (%) | Mean Insulin Increase (%) |
| 2.5 | 20% | 51% |
| 5.0 | 22% | 58% |
| 10.0 | 26% | 44% |
| 20.0 | 28% | 33% |
Data adapted from a dose-escalation study in patients with type 2 diabetes. Note the non-linear relationship between dose and effect.[1]
Table 2: Stability of Glibenclamide Under Forced Degradation Conditions
| Stress Condition | % Glibenclamide Remaining | Degradation Products Observed |
| Acid (e.g., 0.5 M HCl) | 92.05% | Eluted at 1.64 min (HPLC) |
| Oxidative (e.g., 30% H2O2) | 64.55% | Eluted at 0.74 and 1.71 min (HPLC) |
| Neutral/Aqueous (Room Temp, 72h) | >99% | Minimal degradation |
| Refrigerated (4°C, 72h) | >99% | Minimal degradation |
Data compiled from various stability-indicating HPLC studies.[3][5] Degradation is condition-dependent.
Key Experimental Protocols
Protocol 1: In Vitro Insulin Secretion Assay in Pancreatic Beta-Cells
-
Cell Culture: Plate pancreatic beta-cells (e.g., INS-1 or MIN6) in 24-well plates and culture until they reach approximately 80-90% confluency.
-
Pre-incubation (Starvation): Gently wash the cells twice with a Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.5 mM). Pre-incubate the cells in this low-glucose KRB buffer for 1-2 hours at 37°C to establish a basal state of insulin secretion.
-
Treatment: Aspirate the pre-incubation buffer. Add fresh KRB buffer containing different concentrations of this compound (e.g., ranging from 1 nM to 10 µM) along with a stimulatory concentration of glucose (e.g., 16.7 mM). Include appropriate controls:
-
Negative Control: Low glucose (2.5 mM) without this compound.
-
Positive Control: High glucose (16.7 mM) without this compound.
-
Vehicle Control: High glucose with the vehicle used to dissolve this compound (e.g., DMSO).
-
-
Incubation: Incubate the plates at 37°C for a defined period (e.g., 1-2 hours).
-
Sample Collection: Collect the supernatant (which contains the secreted insulin) from each well and centrifuge to remove any cellular debris.
-
Insulin Quantification: Measure the insulin concentration in the supernatant using a commercially available ELISA or RIA kit.
-
Data Normalization: After collecting the supernatant, lyse the cells in each well and measure the total protein or DNA content. Normalize the secreted insulin values to the total protein/DNA content to account for variations in cell number.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Plating: Seed your chosen cell line in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Visualizations
Caption: this compound's primary signaling pathway in pancreatic beta-cells.
Caption: A typical experimental workflow for an in vitro insulin secretion assay.
References
- 1. dovepress.com [dovepress.com]
- 2. Development and stability study of glibenclamide oral liquid paediatric formulations for the treatment of permanent neonatal diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of In Vivo and In Vitro Genotoxicity of Glibenclamide in Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glibenclamide: an old drug with a novel mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Glibenclamide Dosage for In Vivo Rat Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Glibenclamide (Glyburide) in in vivo rat studies. The information is designed to address common challenges and assist in the optimization of experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Glibenclamide?
A1: Glibenclamide is a second-generation sulfonylurea oral hypoglycemic agent.[1][2] Its primary mechanism involves stimulating insulin secretion from pancreatic β-cells.[1][3][4][5] It achieves this by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels in the pancreatic β-cells.[1][6] This binding leads to the closure of these channels, causing membrane depolarization. The depolarization, in turn, opens voltage-gated calcium channels, leading to an influx of calcium.[5] The increased intracellular calcium stimulates the exocytosis of insulin-containing granules, thereby increasing insulin release.[5][7] For its efficacy, Glibenclamide requires the presence of functioning pancreatic β-cells.[5]
Q2: What are the key pharmacokinetic parameters of Glibenclamide in rats to consider for dosage optimization?
A2: When optimizing Glibenclamide dosage in rats, it is crucial to consider its pharmacokinetic profile, which can be influenced by the specific rat model (e.g., normal, diabetic, hyperlipidemic). Key parameters include:
-
Time to Maximum Concentration (Tmax): This is the time it takes for the drug to reach its highest concentration in the blood plasma. In normal rats, the Tmax for an oral dose of 10 mg/kg has been reported to be around 3.67 hours.[8]
-
Maximum Concentration (Cmax): This is the peak plasma concentration of the drug. For a 10 mg/kg oral dose in normal rats, the Cmax has been observed to be 340.10 µg/ml.[8]
-
Area Under the Curve (AUC): This represents the total drug exposure over time.
-
Half-life (t½): This is the time it takes for the plasma concentration of the drug to reduce by half. The half-life of Glibenclamide in normal rats has been calculated as 19.51 hours.[8]
It is important to note that these parameters can be significantly altered in disease models. For instance, in hyperlipidemic rats, the Cmax was found to be higher (773.39 µg/ml) and the Tmax was shorter (2.50 h) compared to normal rats.[8] Similarly, diabetic rats have shown a greater AUC for Glibenclamide compared to normal rats, suggesting slower clearance.[9]
Q3: What are some common starting dosages for Glibenclamide in rat studies?
A3: The appropriate dosage of Glibenclamide can vary widely depending on the research question, the rat strain, and the diabetic model used. Reviewing existing literature is the best approach to determine a suitable starting dose. Based on published studies, here are some examples of oral dosages used in rats:
-
0.45 mg/kg: Used in a single-dose interaction study in Wistar rats to assess its glucose-lowering effects.[10]
-
1.4 mg/kg: Administered to assess the effects of stress on the pharmacokinetics and pharmacodynamics of the drug.[11]
-
10 mg/kg: A commonly used dose in pharmacokinetic and pharmacodynamic studies in both normal and diabetic rats.[8][9][12]
-
30 mg/kg: Utilized in a study investigating the impact of a protein-deficient diet on Glibenclamide's pharmacokinetics.[13]
-
0.5, 5, and 50 mg/kg: A range of doses selected for a mutagenicity test, with 5 mg/kg considered the therapeutic dose.[14]
Researchers should perform dose-response studies to determine the optimal dosage for their specific experimental conditions.
Troubleshooting Guide
Issue 1: High variability in blood glucose response among rats in the same treatment group.
-
Possible Cause 1: Inconsistent Food Intake. Rats may have varying levels of food consumption prior to dosing, which can affect baseline glucose levels and the drug's absorption.
-
Troubleshooting Step: Ensure a consistent fasting period for all animals before the experiment. An overnight fast of approximately 16 hours is a common practice.[12]
-
-
Possible Cause 2: Stress-induced Hyperglycemia. Handling and injection procedures can induce stress, leading to elevated blood glucose levels and potentially masking the drug's effect.[11]
-
Troubleshooting Step: Acclimatize the animals to handling and experimental procedures for a sufficient period before the study begins. Handle animals gently and consistently. Consider a sham control group that undergoes the same procedures without receiving the drug.[12]
-
-
Possible Cause 3: Inaccurate Dosing. Errors in calculating or administering the dose can lead to significant variations in response.
-
Troubleshooting Step: Carefully calculate the dose for each animal based on its most recent body weight. Use precise administration techniques, such as oral gavage, to ensure the full dose is delivered.[12]
-
Issue 2: The observed hypoglycemic effect is less than expected or absent.
-
Possible Cause 1: Insufficient Drug Bioavailability. The formulation of Glibenclamide may not be optimal for absorption in rats.
-
Troubleshooting Step: Ensure the drug is properly dissolved or suspended in a suitable vehicle (e.g., 0.3% CMC suspension).[12] The particle size of the drug can also affect absorption.
-
-
Possible Cause 2: Severity of Diabetes in the Animal Model. In severely diabetic rats with extensive β-cell damage, Glibenclamide may have a diminished effect as its action depends on functional β-cells.[15]
-
Troubleshooting Step: Confirm the diabetic status of the animals and characterize the degree of β-cell function. Consider using a model with residual β-cell function. The hypoglycemic effect of Glibenclamide has been observed to be less significant in animals with streptozotocin-induced hyperglycemia compared to normoglycemic rats.[15]
-
-
Possible Cause 3: Drug-Diet Interaction. The composition of the diet can influence the pharmacokinetics of Glibenclamide. For instance, a protein-deficient diet has been shown to alter its pharmacokinetic profile.[13]
-
Troubleshooting Step: Maintain a consistent and well-defined diet for all experimental animals.
-
Issue 3: Severe hypoglycemia and mortality in treated rats.
-
Possible Cause 1: Dose is too high. The selected dose may be causing an excessive insulin release, leading to dangerously low blood glucose levels.
-
Troubleshooting Step: Conduct a dose-response study to identify a dose that produces the desired therapeutic effect without causing severe hypoglycemia. Start with a lower dose and titrate upwards.
-
-
Possible Cause 2: Synergistic effects with other treatments. If Glibenclamide is co-administered with other agents, there may be an unforeseen interaction that potentiates its hypoglycemic effect.
-
Troubleshooting Step: Carefully review the literature for any known interactions. If using a combination therapy, test each compound individually first to understand its standalone effect.
-
-
Possible Cause 3: Animal model sensitivity. Certain rat strains or models may be more sensitive to the effects of Glibenclamide.
-
Troubleshooting Step: To prevent fatal hypoglycemia, especially after induction of diabetes with agents like streptozotocin (STZ), it is recommended to provide animals with a 10% sucrose solution in their drinking water for 48 hours.[12]
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Glibenclamide in Rats (Oral Administration)
| Rat Model | Dosage (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | Reference |
| Normal Wistar | 1.4 | - | - | - | - | [11] |
| Normal | 10 | 340.10 | 3.67 | - | 19.51 | [8] |
| Hyperlipidemic | 10 | 773.39 | 2.50 | - | 7.59 | [8] |
| Normal | 10 | 0.259 | - | 57.752 (mg·min/L) | - | [9] |
| Diabetic (STZ) | 10 | 0.910 | - | 321.24 (mg·min/L) | - | [9] |
| Malnourished | 30 | 20.74 | 3.0 | - | 1.61 | [13] |
| Control | 30 | 7.9 | 1.5 | - | 2.78 | [13] |
Note: Dashes (-) indicate data not reported in the cited source. AUC units may vary between studies.
Table 2: Pharmacodynamic Effects of Glibenclamide in Rats (Oral Administration)
| Rat Model | Dosage (mg/kg) | Observation Period | Key Findings | Reference |
| Normal | 0.45 | - | Significant reduction in blood glucose. | [10] |
| Diabetic (Alloxan) | 0.45 | - | Significant reduction in blood glucose. | [10] |
| Normal | 1.4 | 6 hours | Peak drug effect on blood glucose at ~2 hours. | [11] |
| Diabetic (STZ) | 1.4 | 6 hours | Significant reduction in blood glucose over a 6-hour period. | [11] |
| Normal (IR formulation) | - | 1 hour | Glucose concentration dropped by 47%. | [15] |
| Diabetic (STZ, IR formulation) | - | 1 hour | Glucose concentration reduced by 25%. | [15] |
Experimental Protocols
Protocol 1: Induction of Type 2 Diabetes in Rats
This protocol describes a common method for inducing a model of type 2 diabetes using a combination of a high-fat diet and a low dose of streptozotocin (STZ).[12]
-
High-Fat Diet (HFD) Induction:
-
House male Wistar or Sprague-Dawley rats under standard laboratory conditions.
-
Provide a high-fat diet for a period of 3-4 weeks to induce obesity and insulin resistance.[12]
-
-
Streptozotocin (STZ) Administration:
-
Confirmation of Diabetes:
-
Monitor blood glucose levels 72 hours after the STZ injection.[12]
-
Rats with fasting blood glucose levels ≥ 15 mM (or >250 mg/dL) are considered diabetic and can be included in the study.[12]
-
To prevent fatal hypoglycemia immediately following STZ injection, provide the animals with 10% sucrose water for 48 hours.[12]
-
Protocol 2: Oral Glucose Tolerance Test (OGTT)
The OGTT is a critical test to assess insulin sensitivity and glucose metabolism.[12]
-
Preparation:
-
Fast the rats overnight (approximately 16 hours) before the test.[12]
-
-
Procedure:
Mandatory Visualizations
Caption: Glibenclamide's mechanism of action in pancreatic β-cells.
Caption: A typical experimental workflow for in vivo rat studies.
Caption: Troubleshooting high variability in blood glucose response.
References
- 1. Glibenclamide - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Mechanisms of the Glycaemic Effects of Sulfonylureas | Semantic Scholar [semanticscholar.org]
- 4. ClinPGx [clinpgx.org]
- 5. Glibenclamide: Uses,Dosage, Mechanism of action and side effects | Medcrine [medcrine.com]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of glibenclamide pharmacokinetics in poloxamer 407-induced hyperlipidemic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Alteration of glucose lowering effect of glibenclamide on single and multiple treatments with fenofibrate in experimental rats and rabbit models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of stress on the pharmacokinetics and pharmacodynamics of glibenclamide in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Protective role of glibenclamide against nicotinamide-streptozotocin induced nuclear damage in diabetic Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. brieflands.com [brieflands.com]
Identifying and minimizing experimental artifacts with Glipalamide
Disclaimer: Glipalamide is a second-generation sulfonylurea. Due to limited specific data on this compound, this guide extrapolates information from the well-characterized sulfonylurea class and the closely related compound, Glibenclamide. Researchers should use this information as a starting point and validate findings for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a second-generation sulfonylurea derivative with antihyperglycemic activity.[1][2] Like other drugs in its class, its primary mechanism of action is to stimulate insulin release from pancreatic beta cells.[3][4][5] It achieves this by binding to and inhibiting the ATP-sensitive potassium (K-ATP) channels on the beta-cell membrane.[3][6] This inhibition leads to membrane depolarization, the opening of voltage-gated calcium channels, and a subsequent influx of calcium, which triggers the exocytosis of insulin-containing granules.[3][5]
Q2: I am observing high variability in my insulin secretion assay results. What could be the cause?
High variability in insulin secretion assays can stem from several factors. Firstly, ensure consistent cell health and passage number of your pancreatic cell line (e.g., MIN-6, INS-1). Secondly, variability in glucose concentrations during pre-incubation and stimulation phases can significantly impact results. It is also crucial to standardize the timing of each step precisely. Lastly, issues with the insulin detection method itself, such as antibody specificity or outdated reagents in an ELISA, can be a source of variability.[7]
Q3: My cell viability assays show decreased viability at high concentrations of this compound. Is this expected?
Yes, this is a potential and known artifact. While sulfonylureas are generally considered safe at therapeutic concentrations, high concentrations in vitro have been shown to induce apoptosis and decrease cell viability in various cell types, including pancreatic beta cells and proximal tubular epithelial cells.[8][9] This effect can be concentration-dependent.[10] It is crucial to perform a dose-response curve to determine the optimal concentration for your experiments that elicits the desired biological effect without inducing significant cytotoxicity.
Q4: I am having trouble dissolving this compound for my experiments. What solvents are recommended?
While specific solubility data for this compound is limited, related sulfonylureas like Glibenclamide and Glipizide are soluble in organic solvents such as DMSO and dimethylformamide (DMF).[11] For aqueous buffers, it is recommended to first dissolve the compound in a small amount of DMSO and then dilute it with the aqueous buffer of choice to the final working concentration.[11] Be aware that high concentrations of DMSO can have independent effects on cells, so it is important to include a vehicle control in your experiments.
Q5: Are there known off-target effects of this compound that I should be aware of?
Sulfonylureas can have effects beyond the pancreatic beta-cell K-ATP channels. For instance, some have been noted to have extra-pancreatic effects, such as increasing the binding of insulin to its receptors on adipocytes.[2] Additionally, under certain conditions, they may influence other K-ATP channels found in tissues like the heart, skeletal muscle, and neurons, although the affinity for these may be lower than for the pancreatic SUR1 subunit.[6] Researchers should consider the possibility of these off-target effects when interpreting data, especially if the cell model used expresses various types of K-ATP channels.
Troubleshooting Guide
Issue 1: Unexpectedly high basal insulin secretion in control (untreated) cells.
-
Question: My untreated pancreatic beta cells are showing high levels of insulin secretion even before I add this compound. Why is this happening?
-
Answer: This could be due to several factors:
-
Cell Stress: Over-confluent or unhealthy cells can "leak" insulin. Ensure your cells are seeded at an appropriate density and are healthy.
-
Media Components: Certain components in the culture media, or high glucose levels during the pre-incubation "starvation" step, can stimulate basal secretion. Use a low-glucose medium for the pre-incubation phase.
-
Mechanical Stimulation: Vigorous pipetting or washing steps can cause premature insulin release. Handle the cells gently throughout the assay.
-
Issue 2: this compound treatment shows no effect on insulin secretion.
-
Question: I've added this compound to my pancreatic beta cells, but I'm not seeing the expected increase in insulin secretion. What should I check?
-
Answer:
-
Compound Inactivity: Verify the integrity and concentration of your this compound stock solution. Ensure it has been stored correctly (dry, dark, and at -20°C for long-term storage).[1]
-
Cell Line Functionality: Confirm that your pancreatic beta cells are responsive to a known secretagogue, such as a high concentration of glucose or KCl, to ensure the cellular machinery for insulin secretion is intact.
-
Presence of Inhibitors: Some media components, like high levels of fatty acids, can impair beta-cell function. Use a defined, serum-free assay buffer for the stimulation step.
-
Assay Sensitivity: Ensure your insulin detection method (e.g., ELISA) is sensitive enough to detect the expected increase in insulin.
-
Issue 3: Inconsistent results between experimental replicates.
-
Question: I am repeating the same experiment with this compound but getting different results each time. How can I improve reproducibility?
-
Answer:
-
Standardize Cell Seeding: Inconsistent cell numbers per well is a common cause of variability. Use a cell counter to ensure you are seeding the same number of cells for each replicate.
-
Control Incubation Times: Precisely control the duration of pre-incubation, stimulation, and reagent addition steps for all wells and plates.
-
Homogenize Reagent Addition: When adding this compound or other reagents, ensure they are mixed thoroughly but gently into the well to guarantee uniform exposure to all cells.
-
Plate Edge Effects: Cells in the outer wells of a microplate can behave differently due to temperature and evaporation gradients. Avoid using the outermost wells for experimental conditions and instead fill them with a buffer or media.
-
Quantitative Data Summary
Note: Data for this compound is limited. This table includes data for this compound and the related, well-studied sulfonylurea, Glibenclamide, for comparative purposes.
| Parameter | This compound | Glibenclamide (Glyburide) | Notes |
| Molecular Formula | C12H15N3O3S | C23H28ClN3O5S | This compound is a smaller molecule.[12][13] |
| Molecular Weight | 281.33 g/mol | 494.0 g/mol | [12][13] |
| Typical In Vitro Concentration Range | Not well-defined | 0.6 µM - 100 µM | Effective concentrations can vary significantly based on the cell type and assay. Cytotoxicity may be observed at higher concentrations.[14] |
| Solubility | Not well-defined | Soluble in DMSO, DMF; sparingly soluble in aqueous buffers. | Assumed to be similar to other sulfonylureas.[11] |
Experimental Protocols
Protocol 1: Pancreatic Beta-Cell Insulin Secretion Assay
-
Cell Seeding: Seed pancreatic beta cells (e.g., MIN-6) in a 24-well plate at a density that allows them to reach 80-90% confluency on the day of the assay.
-
Pre-incubation (Starvation): Gently wash the cells twice with a Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.5 mM). Then, pre-incubate the cells in the same low-glucose KRB buffer for 1-2 hours at 37°C to bring insulin secretion to a basal level.
-
Stimulation: Remove the pre-incubation buffer. Add fresh KRB buffer containing:
-
Low glucose (2.5 mM) as a negative control.
-
High glucose (e.g., 16.7 mM) as a positive control.
-
Low glucose (2.5 mM) plus your desired concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO).
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Supernatant Collection: Carefully collect the supernatant from each well. Centrifuge to pellet any detached cells and transfer the clear supernatant to a new tube.
-
Insulin Quantification: Measure the insulin concentration in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Normalization: After collecting the supernatant, lyse the cells in each well and measure the total protein content. Normalize the insulin secretion data to the total protein content to account for any variations in cell number.
Protocol 2: Cell Viability Assay (MTT/XTT)
-
Cell Seeding: Seed your cells of interest in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in your cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound (include a vehicle-only control).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C.
-
Reagent Addition: Add the MTT or XTT reagent to each well according to the manufacturer's protocol.
-
Incubation with Reagent: Incubate for the time specified by the manufacturer (typically 2-4 hours) to allow for the conversion of the reagent by metabolically active cells.
-
Solubilization (for MTT): If using MTT, add the solubilization solution and incubate until the formazan crystals are fully dissolved.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: this compound's primary signaling pathway in pancreatic beta-cells.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Differentiating on-target, off-target, and artifactual effects.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | C12H15N3O3S | CID 65802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Glibenclamide - Wikipedia [en.wikipedia.org]
- 4. Sulphonylureas - Uses, How it Works & Side Effects | Diabetes UK [diabetes.org.uk]
- 5. Glibenclamide: Uses,Dosage, Mechanism of action and side effects | Medcrine [medcrine.com]
- 6. Glibenclamide: an old drug with a novel mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insulin Assay Standardization: Leading to measures of insulin sensitivity and secretion for practical clinical care - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different sulfonylureas induce the apoptosis of proximal tubular epithelial cell differently via closing KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. This compound, (S)- | C12H15N3O3S | CID 76965697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. cdn.who.int [cdn.who.int]
- 14. Assessment of In Vivo and In Vitro Genotoxicity of Glibenclamide in Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Oral Bioavailability of Glipalamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and guidance on enhancing the oral bioavailability of Glipalamide.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating oral dosage forms of this compound?
A1: The primary challenge in formulating this compound for oral administration is its poor aqueous solubility.[1][2][3] this compound is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low solubility.[4][5] This low solubility is a rate-limiting step for its dissolution in the gastrointestinal tract, leading to variable and incomplete absorption and consequently, low oral bioavailability.[1][6]
Q2: What are the most common strategies to improve the oral bioavailability of this compound?
A2: Several techniques have been successfully employed to enhance the solubility and dissolution rate of this compound and similar poorly soluble drugs. These can be broadly categorized as:
-
Physical Modifications:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, leading to a faster dissolution rate.[7][8][9][10]
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier at a molecular level can significantly enhance its dissolution.[1][7][11][12] This can involve converting the crystalline drug to a more soluble amorphous form.[12]
-
Complexation: The formation of inclusion complexes, for instance with cyclodextrins, can increase the solubility of the drug.[13][14]
-
-
Chemical Modifications:
-
Formulation-Based Approaches:
-
Use of Surfactants and Co-solvents: These agents can improve the wetting of the drug particles and increase its solubility in the gastrointestinal fluids.[8][9][13]
-
Lipid-Based Formulations: Systems like microemulsions, self-emulsifying drug delivery systems (SEDDS), and solid lipid nanoparticles (SLNs) can keep the drug in a solubilized state, facilitating its absorption.[2][9][13][15]
-
Q3: Which excipients are commonly used in this compound formulations to enhance bioavailability?
A3: The choice of excipients is crucial for improving the bioavailability of this compound. Some commonly used excipients include:
-
Hydrophilic Polymers for Solid Dispersions: Poloxamers (e.g., Poloxamer 188), Polyethylene Glycols (PEGs, e.g., PEG 6000), Hydroxypropyl Methylcellulose (HPMC), and Polyvinylpyrrolidone (PVP).[1][11][16]
-
Surfactants: These are used to improve wetting and solubilization.
-
Carriers for Lipid-Based Systems: Oils, surfactants, and co-surfactants are the main components of microemulsions and SEDDS.[2] For SLNs, lipids that are solid at room temperature are used.[15]
-
Superdisintegrants: In immediate-release tablet formulations, superdisintegrants like croscarmellose sodium and crospovidone are used to ensure rapid tablet disintegration, which facilitates faster drug dissolution.[5][17]
Troubleshooting Guides
Issue 1: Inconsistent or Slow In-Vitro Dissolution Results
Symptoms:
-
High variability in dissolution profiles between batches.
-
Failure to meet dissolution specifications (e.g., less than 70% drug release in 45 minutes).[18]
-
Slower than expected drug release.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Improper Dissolution Medium Preparation | - Verify the pH of the buffer.[19] - Ensure the correct grade and form (anhydrous vs. hydrated) of buffer salts are used and weighed accurately.[20] - Check for potential contamination of the medium.[19][20] |
| Inadequate Degassing of the Medium | - Ensure the dissolution medium is properly degassed to prevent the formation of air bubbles on the tablet surface, which can hinder dissolution. |
| Issues with Dissolution Apparatus | - Confirm that the apparatus (e.g., USP Apparatus 2 - paddles) is correctly calibrated and set up (e.g., vessel centering, paddle height). - Check for and minimize sources of vibration.[21] |
| Formulation-Related Issues | - Particle Size: If using micronized this compound, ensure consistent particle size distribution between batches. - Solid Dispersion Inhomogeneity: Ensure the drug is uniformly dispersed in the carrier. - Tablet Hardness/Friability: Excessive hardness can slow down disintegration and dissolution. Optimize compression parameters.[16][18] |
| Analytical Method Problems | - Verify the UV spectrophotometer settings (wavelength) or HPLC method parameters.[20] - Ensure the sampling and filtration process is consistent and does not introduce errors.[19][21] The type of filter used should be validated to ensure it doesn't adsorb the drug.[19] |
Logical Workflow for Troubleshooting Dissolution Failure
Caption: Troubleshooting workflow for out-of-specification (OOS) dissolution results.
Issue 2: Poor Enhancement of Solubility with Solid Dispersions
Symptoms:
-
The solubility of the this compound solid dispersion is not significantly higher than the pure drug.
-
The dissolution rate of the solid dispersion formulation is only marginally better than the physical mixture of the drug and carrier.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Carrier Selection | - The carrier may not be sufficiently hydrophilic or may have poor interaction with this compound. - Solution: Screen different carriers (e.g., PEGs, PVP, Poloxamers, HPMC).[1][11][16] |
| Incorrect Drug-to-Carrier Ratio | - An insufficient amount of carrier may not be able to effectively disperse the drug at a molecular level.[1] - Solution: Prepare solid dispersions with varying drug-to-carrier ratios (e.g., 1:1, 1:2, 1:4, 1:6) to find the optimal ratio.[1] |
| Suboptimal Preparation Method | - The chosen method (e.g., solvent evaporation, fusion) may not be suitable for the selected drug-carrier combination.[1][11] - Solution: For the solvent evaporation method, ensure a common solvent is used that dissolves both the drug and the carrier. For the fusion method, check for thermal degradation of the drug or carrier. |
| Recrystallization of the Drug | - The amorphous form of the drug in the solid dispersion may have reverted to the less soluble crystalline form upon storage. - Solution: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to assess the physical state of the drug in the dispersion.[11][12][14] Consider adding a second polymer to inhibit recrystallization. |
Data on Bioavailability Enhancement Techniques
The following tables summarize quantitative data from various studies aimed at improving the dissolution and bioavailability of this compound/Glibenclamide.
Table 1: Enhancement of In-Vitro Dissolution
| Formulation Technique | Carrier/System | Drug:Carrier Ratio | Dissolution Medium | Key Finding | Reference |
| Solid Dispersion | Poloxamer-188 | 1:6 | Phosphate Buffer (pH 6.8) | 6-fold higher drug release than pure drug after 180 mins. | [1] |
| Solid Dispersion | HPMC, PEG 6000, Poloxamer 407 | 1:10 | Not Specified | Supercritical fluid solvent-antisolvent technique produced formulations with higher dissolution than solvent evaporation. | [11] |
| Solid Dispersion | Modified Guar Gum | 1:10 | Not Specified | Cumulative release of 96.78% in 2 hours. | [12] |
| Solid Dispersion | PEG 6000 | 1:3 | Not Specified | Showed the highest drug release of 87.37% among the tested formulations. | [16] |
| Immediate Release Tablet | Croscarmellose sodium, Maize starch | Not Applicable | 0.1N HCl | 100% drug release within 30 minutes. | [5] |
| Proniosomes | Sucrose, Surfactants | Not Applicable | Not Specified | Dissolution rate for all formulations was higher than that of the pure drug. | [3] |
Table 2: Pharmacokinetic Parameters of Glibenclamide in Rats
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC0-t (µg·h/mL) | Relative Bioavailability | Reference |
| Glibenclamide (Normal Rats) | 340.10 | 3.67 | - | Baseline | [22] |
| Glibenclamide (Hyperlipidemic Rats) | 773.39 | 2.50 | - | 1.88-fold increase | [22] |
| Glibenclamide Microemulsion | Higher plasma concentration compared to suspension | Shorter Tmax | Larger AUC | Enhanced oral bioavailability | [2] |
Note: Data from different studies may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
Protocol 1: Preparation of Solid Dispersion by Solvent Evaporation Method
This protocol is based on methodologies described in the literature for preparing this compound/Glibenclamide solid dispersions.[1][12]
Objective: To prepare a solid dispersion of this compound with a hydrophilic carrier to enhance its dissolution rate.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Poloxamer-188, PEG 6000)
-
Solvent (e.g., Ethanol, Methanol, or a mixture like Methylene Chloride-Ethanol)[11]
-
Rotary evaporator
-
Water bath
-
Vacuum oven or desiccator
Procedure:
-
Weigh the required amounts of this compound and the hydrophilic carrier to achieve the desired drug-to-carrier ratio (e.g., 1:6).[1]
-
Dissolve both the this compound and the carrier in a suitable volume of the chosen solvent in a round-bottom flask. Ensure complete dissolution, which can be facilitated by gentle warming or sonication.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue the evaporation until a solid mass or a thin film is formed on the wall of the flask.
-
Scrape the solid mass from the flask.
-
Dry the resulting solid dispersion in a vacuum oven or desiccator at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve of appropriate mesh size to obtain a uniform powder.
-
Store the prepared solid dispersion in an airtight container in a desiccator until further evaluation.
Experimental Workflow for Solid Dispersion Preparation
Caption: Step-by-step workflow for the solvent evaporation method.
Protocol 2: In-Vitro Dissolution Testing
This protocol is a generalized procedure based on USP guidelines and specific studies on this compound/Glibenclamide.[23][24]
Objective: To determine the in-vitro release profile of this compound from a formulated dosage form.
Apparatus and Materials:
-
USP Dissolution Apparatus 2 (Paddles)
-
Dissolution vessels (typically 900 mL or 500 mL)[23]
-
Water bath with temperature controller
-
Syringes and filters (validated for non-adsorption of the drug)
-
UV-Vis Spectrophotometer or HPLC system
-
Dissolution medium (e.g., Phosphate buffer pH 6.8 or pH 8.0)[1][23]
-
This compound formulation (e.g., tablet, capsule, or solid dispersion powder)
Procedure:
-
Prepare the dissolution medium and bring it to the required temperature (37 ± 0.5°C). Ensure the medium is properly degassed.
-
Set up the dissolution apparatus. For tablets, a paddle speed of 75 rpm is often used.[23]
-
Place the specified volume of the dissolution medium (e.g., 500 mL) in each vessel and allow it to equilibrate to 37 ± 0.5°C.[23]
-
Carefully drop one dosage unit into each vessel. Start the timer immediately.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample (e.g., 5 mL) from each vessel from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.
-
Immediately filter the sample through a suitable filter.
-
If necessary, replace the volume of the withdrawn sample with an equal volume of fresh, pre-warmed dissolution medium.
-
Analyze the filtered samples for this compound concentration using a validated analytical method (UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released at each time point, making corrections for the volume replacement if performed.
References
- 1. jddtonline.info [jddtonline.info]
- 2. Improved oral bioavailability of poorly water-soluble glimepiride by utilizing microemulsion technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation of Glibenclamide proniosomes for oral administration: Pharmaceutical and pharmacodynamics evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jchr.org [jchr.org]
- 6. researchgate.net [researchgate.net]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Dissolution enhancement of glibenclamide by solid dispersion: solvent evaporation versus a supercritical fluid-based solvent -antisolvent technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. farmaciajournal.com [farmaciajournal.com]
- 13. TECHNIQUES TO IMPROVE THE ABSORPTION OF POORLY SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 14. Liquigroud technique: a new concept for enhancing dissolution rate of glibenclamide by combination of liquisolid and co-grinding technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of solid lipid nanoparticles as carriers for improving oral bioavailability of glibenclamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ijpsonline.com [ijpsonline.com]
- 18. researchgate.net [researchgate.net]
- 19. dissolutiontech.com [dissolutiontech.com]
- 20. dissolutiontech.com [dissolutiontech.com]
- 21. agilent.com [agilent.com]
- 22. Assessment of glibenclamide pharmacokinetics in poloxamer 407-induced hyperlipidemic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scielo.br [scielo.br]
- 24. Dissolution testing as a prognostic tool for oral drug absorption: dissolution behavior of glibenclamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Glipalamide Precipitation in Cell Culture Media
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering precipitation issues with Glipalamide in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify the cause of precipitation and implement effective solutions.
Frequently Asked questions (FAQs)
Q1: What is this compound and why might it precipitate in cell culture?
A1: this compound is a second-generation sulfonamide derivative with antihyperglycemic activity.[1] Like many small molecule drugs, it is a hydrophobic compound, which can lead to low aqueous solubility. Precipitation in the aqueous environment of cell culture media is a common challenge for such compounds. Factors influencing its solubility include pH, temperature, and the presence of organic co-solvents.
Q2: What are the initial signs of this compound precipitation in my cell culture?
A2: The initial signs of precipitation can range from a faint cloudiness or turbidity in the medium to the formation of visible crystalline or amorphous particles.[2] Under a microscope, these precipitates may appear as small, irregular crystals or a film on the surface of the culture vessel.
Q3: My this compound, dissolved in DMSO, precipitates immediately upon addition to the cell culture medium. What is happening?
A3: This is a common phenomenon known as "crashing out." It occurs when a drug that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous solution where it is poorly soluble.[3] The abrupt change in solvent polarity causes the drug to come out of solution.
Q4: Can the final concentration of DMSO in the media affect my cells?
A4: Yes. While DMSO is a common solvent for dissolving hydrophobic compounds, high concentrations can be toxic to cells. It is best practice to keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v) to minimize solvent-induced cytotoxicity.[4] Many cell lines can tolerate up to 1%, but it is crucial to determine the tolerance for your specific cell line.
Q5: Could components of my cell culture medium be reacting with this compound?
A5: It is possible. Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins.[5] High concentrations of salts or the presence of certain proteins in serum can sometimes interact with a dissolved compound and reduce its solubility.
Troubleshooting Guides
Issue 1: Precipitate Forms Immediately Upon Adding this compound Stock Solution
This is often due to the compound's low aqueous solubility and the rapid solvent change.
Troubleshooting Steps:
-
Reduce the Final Concentration: Your target concentration may be above this compound's solubility limit in the media. Perform a serial dilution to determine the maximum soluble concentration.
-
Optimize the Dilution Method:
-
Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. Adding compounds to cold media can decrease solubility.[4]
-
Add the this compound stock solution dropwise to the pre-warmed medium while gently vortexing or swirling.[3] This gradual introduction can help maintain solubility.
-
Avoid adding the aqueous medium directly to your concentrated DMSO stock.
-
-
Prepare Intermediate Dilutions: Instead of adding a highly concentrated stock directly to the media, create intermediate dilutions of your this compound stock in DMSO. Then, add a small volume of the final DMSO stock to your pre-warmed media with rapid mixing.[4]
Issue 2: Cell Culture Medium Becomes Cloudy Over Time After Addition of this compound
This may indicate a slower precipitation process due to factors like temperature fluctuations or pH changes.
Troubleshooting Steps:
-
Temperature Stability: Ensure consistent temperature control. Moving media between cold storage and a 37°C incubator can cause compounds to fall out of solution.[2]
-
pH Stability: As cells metabolize, they can produce acidic waste products that lower the pH of the medium, potentially affecting drug solubility.[2] If you suspect pH changes, consider the following:
-
Use a medium buffered with HEPES for more stable pH control.[3]
-
Change the medium more frequently to prevent the accumulation of acidic byproducts.
-
-
Serum Concentration: The presence of serum can sometimes help to solubilize hydrophobic compounds. If you are using a low-serum or serum-free medium, you may face more significant solubility challenges.[4] Consider if your experimental design can accommodate a higher serum concentration.
Data Presentation
Table 1: Solubility of Related Sulfonylurea Compound (Glibenclamide) in Various Solvents
| Solvent | Solubility |
| Water | Insoluble[6] |
| Ethanol | 5 mg/mL[6] |
| DMSO (Dimethyl Sulfoxide) | 25 mg/mL[6] |
| Methanol | Sparingly soluble (1:250)[6] |
| Chloroform | Soluble (1:36)[6] |
Note: This data is for Glibenclamide, a structurally similar compound, and is provided as a reference. The solubility of this compound should be experimentally determined.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Recommended Solvent: Use 100% Dimethyl Sulfoxide (DMSO).
-
Procedure: a. Warm the vial of solid this compound to room temperature before opening. b. Add the calculated volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM). c. Vortex vigorously for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat.[4] d. Visually inspect the solution to confirm there is no particulate matter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store at -20°C or -80°C to minimize freeze-thaw cycles.[3]
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media (Kinetic Solubility Assay)
This protocol provides a general method to estimate the kinetic solubility of this compound in your specific cell culture medium.
-
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM).
-
Your complete cell culture medium, pre-warmed to 37°C.
-
96-well clear bottom plate.
-
Plate reader capable of measuring absorbance or nephelometry.
-
-
Procedure: a. Prepare a series of dilutions of your this compound stock solution in your cell culture medium. For example, create final concentrations ranging from 1 µM to 100 µM. b. Include a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration). c. Incubate the plate at 37°C for a set period (e.g., 1-2 hours). d. Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm) or by nephelometry, which measures light scattering.[7]
-
Analysis:
-
The concentration at which you begin to see a significant increase in absorbance or light scattering compared to the vehicle control is an estimation of the maximum kinetic solubility.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified signaling pathway for sulfonylurea-induced insulin secretion.
References
- 1. This compound | C12H15N3O3S | CID 65802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cellculturedish.com [cellculturedish.com]
- 6. Glibenclamide | 10238-21-8 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Best practices for long-term storage of Glipalamide solutions
Note: The term "Glipalamide" does not correspond to a recognized pharmaceutical compound. This technical guide assumes the user intended to inquire about Glimepiride , a widely used third-generation sulfonylurea antidiabetic agent. The following information pertains to Glimepiride.
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage and handling of Glimepiride solutions in a research setting.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for Glimepiride solutions?
For optimal stability, lyophilized (freeze-dried) formulations of Glimepiride have demonstrated stability for at least 12 months when stored at either room temperature or under refrigeration (4°C) in sealed vials.[1] For liquid solutions, storage conditions should be determined by the solvent used and the intended duration of storage. As a general best practice for medications, extreme temperatures (both hot and cold) and direct exposure to light should be avoided to prevent degradation and loss of potency.[2]
Q2: Which factors have the most significant impact on the stability of Glimepiride in solution?
Glimepiride is susceptible to degradation under several conditions. The most critical factors are:
-
pH: The drug undergoes hydrolysis in both acidic and basic conditions.[3][4] Degradation is observed in solutions with 0.1 N HCl and 0.1 N NaOH.[5][6][7]
-
Oxidation: Glimepiride is sensitive to oxidative stress. Significant degradation occurs in the presence of oxidizing agents like hydrogen peroxide (H₂O₂).[3][5][8]
-
Light: Photolytic degradation can occur upon exposure to UV light.[3][8][9] Therefore, solutions should be stored in light-protected containers (e.g., amber vials).
Q3: How can I identify if my Glimepiride solution has degraded?
Visual signs of degradation can include precipitation, discoloration, or the formation of particulates. However, significant degradation can occur without any visible changes. The most reliable method to assess the stability and purity of a Glimepiride solution is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent drug from its degradation products.[10][11][12]
Q4: What is the best solvent to use for preparing a Glimepiride stock solution?
Glimepiride is a BCS Class II drug, characterized by low aqueous solubility.[13][14] Its solubility in aqueous media is poor ( <0.004 mg/ml at 37°C) and pH-dependent, with a slight increase at pH > 7.[13] For research and analytical purposes, organic solvents are typically used. Methanol is a common choice for preparing stock solutions for spectrophotometric and chromatographic analysis.[8][13][15] Acetonitrile is also frequently used, particularly as a component of the mobile phase in HPLC methods.[7][16] When preparing solutions, it may be necessary to use a co-solvent system or sonicate the solution to aid dissolution.[16]
Q5: I am having trouble dissolving Glimepiride. What can I do?
Due to its hydrophobic nature, dissolving Glimepiride can be challenging.[13] Consider the following approaches:
-
Use of Co-solvents: Employing a mixture of an organic solvent like methanol or acetone with your aqueous buffer can improve solubility.[13][15]
-
Sonication: Using an ultrasonic bath can help disperse the particles and facilitate dissolution.[16]
-
pH Adjustment: Slightly increasing the pH of the aqueous medium (to >7) can modestly improve solubility.[13]
-
Use of Solubilizing Agents: For formulation development, polymers like Poloxamers or PVPK 90 have been shown to enhance solubility through the preparation of solid dispersions.[13][17]
Troubleshooting Guide
| Issue | Potential Causes | Recommended Actions |
| Precipitation in Stored Solution | 1. Solvent Evaporation: The container may not be sealed properly, leading to increased drug concentration. 2. Temperature Fluctuation: The solution was stored at a temperature that reduces the drug's solubility. 3. Change in pH: The pH of the solution may have shifted into a range where Glimepiride is less soluble. | 1. Ensure vials are tightly sealed with appropriate caps. 2. Store solutions at a constant, recommended temperature. Avoid freeze-thaw cycles unless validated. 3. Verify the pH of the solution and use buffered systems where appropriate. |
| Loss of Potency / Inconsistent Experimental Results | 1. Chemical Degradation: The solution may have degraded due to exposure to light, adverse pH, heat, or oxidizing agents.[3][5][8] 2. Inaccurate Initial Concentration: The drug may not have been fully dissolved during preparation. | 1. Prepare fresh solutions and protect them from light and extreme temperatures.[2] 2. Perform a stability analysis using a validated method like HPLC to check for degradation products.[11] 3. When preparing stock solutions, ensure complete dissolution using sonication if necessary before making final dilutions.[16] |
| Unexpected Peaks in Chromatogram | 1. Degradation Products: The presence of new peaks suggests the formation of degradation products or impurities.[3][4] 2. Contamination: The solvent, glassware, or the Glimepiride raw material may be contaminated. | 1. Conduct forced degradation studies to identify the retention times of potential degradants.[7][9] 2. Analyze a blank solvent injection to rule out solvent contamination. Ensure all glassware is thoroughly cleaned. 3. Compare the chromatogram to a reference standard of Glimepiride. |
Data Summary
Stability of Glimepiride Under Forced Degradation
The following table summarizes the stability of Glimepiride under various stress conditions as reported in a study using High-Performance Thin-Layer Chromatography (HPTLC).
| Stress Condition | Parameters | % Recovery of Glimepiride | Stability Profile |
| Acidic Hydrolysis | 0.1 N HCl at 80°C | ~76.66% | Susceptible[5] |
| Basic Hydrolysis | 0.1 N NaOH | ~78.88% | Susceptible[5] |
| Oxidative Stress | 6% H₂O₂ at Room Temp for 3 hrs | ~76.74% | Susceptible[5] |
| Thermal Stress | Dry Heat at 60°C for 3 hrs | 100% | Stable[5] |
Note: The stability can vary based on the specific conditions (concentration, solvent, duration of exposure).
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method
This protocol describes a general method for the analysis of Glimepiride and its degradation products, adapted from published stability-indicating methods.[7][11]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
-
Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve Glimepiride in the mobile phase (or methanol) to prepare a stock solution of 100 µg/mL.
-
Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of ~10 µg/mL.
-
Sample Preparation: Dilute the Glimepiride solution under investigation with the mobile phase to fall within the linear range of the assay.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time (typically around 5-6 minutes) and peak area.[7][11]
-
Inject the sample solutions.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent Glimepiride peak.
-
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Diabetes Mellitus Medication Storage [mc-rx.com]
- 3. LC-UV-PDA and LC-MS studies to characterize degradation products of glimepiride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability study of glimepiride under stress via HPTLC method. [wisdomlib.org]
- 6. scirp.org [scirp.org]
- 7. Development and Validation of Stability-Indicating RP-HPLC Method for Simultaneous Determination of Metformin HCl and Glimepiride in Fixed-Dose Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Study on Main Impurities and Degradation Products in Glimepiride: Ingenta Connect [ingentaconnect.com]
- 11. ijpsr.com [ijpsr.com]
- 12. researchgate.net [researchgate.net]
- 13. sciensage.info [sciensage.info]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. ijrpr.com [ijrpr.com]
- 16. Formulation and Evaluation of New Glimepiride Sublingual Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijper.org [ijper.org]
Technical Support Center: Mitigating Off-Target Effects of Glipalamide and Related Sulfonylureas in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of Glipalamide and the closely related, well-characterized compound Glibenclamide (also known as Glyburide) in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a second-generation sulfonamide derivative with antihyperglycemic activity.[1][2] Its primary mechanism of action, like other sulfonylureas such as Glibenclamide, is the inhibition of ATP-sensitive potassium channels (KATP) in pancreatic beta cells. This inhibition leads to membrane depolarization, an influx of calcium ions, and subsequent stimulation of insulin release.[3][4]
Q2: What are the known on-target and off-target effects of Glibenclamide, a related compound?
Glibenclamide's on-target effect is the high-affinity binding to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel in pancreatic beta cells.[3][4][5] However, it is known to interact with other proteins, leading to off-target effects. These include:
-
SUR2A and SUR2B: Glibenclamide can also bind to SUR2A and SUR2B subunits of KATP channels found in cardiac and smooth muscle, respectively, which can have cardiovascular implications.[5][6]
-
CFTR and P-glycoprotein: Glibenclamide has been shown to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) and P-glycoprotein, both of which are ABC transporters.[7]
-
Mitochondrial Malate Dehydrogenase (MDH2): A recent study identified MDH2 as a target of Glibenclamide, linking it to cellular senescence.[8]
-
p70S6K: Glibenclamide has been found to inhibit p70S6K activity in non-small cell lung carcinoma cells.[9]
Q3: What are the initial signs of potential off-target effects in my cellular assays?
Common indicators of off-target effects include:
-
Results that are inconsistent with the known function of the intended target.
-
Discrepancies between the effects of this compound/Glibenclamide and other structurally different inhibitors of the same target.
-
Phenotypes that do not align with genetic knockdown or knockout of the intended target.
-
Significant effects observed only at high concentrations of the compound.
-
Cellular toxicity or unexpected morphological changes at concentrations intended to be specific for the target.[10][11]
Q4: What general strategies can I employ to minimize off-target effects?
Several strategies can help mitigate off-target effects:
-
Dose-Response Experiments: Use the lowest effective concentration of the compound that elicits the desired on-target phenotype.[12]
-
Use of Structurally Unrelated Inhibitors: Confirm key findings with other inhibitors of the same target that have a different chemical structure.
-
Genetic Approaches: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the intended target to see if the phenotype matches that of the compound treatment.
-
Target Engagement Assays: Directly confirm that the compound is binding to its intended target in the cellular context using methods like the Cellular Thermal Shift Assay (CETSA).[13][14][15]
-
Proteome-Wide Profiling: Employ techniques like chemical proteomics or thermal proteome profiling to identify the full spectrum of protein targets for your compound.[16][17][18][19]
Troubleshooting Guides
Issue 1: Inconsistent or irreproducible results between experiments.
| Potential Cause | Troubleshooting Step |
| Cellular Health and Passage Number | Ensure cells are healthy, free of contamination (e.g., mycoplasma), and within a consistent and low passage number range.[20] |
| Compound Stability and Storage | Prepare fresh stock solutions of this compound/Glibenclamide and store them appropriately. Avoid repeated freeze-thaw cycles. |
| Assay Conditions | Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent compound concentrations across wells.[21] |
Issue 2: High cellular toxicity observed at working concentrations.
| Potential Cause | Troubleshooting Step |
| Off-Target Effects | The observed toxicity may be due to the compound hitting unintended targets. Perform a dose-response curve to determine the concentration at which toxicity occurs and compare it to the concentration required for the on-target effect.[10][11] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cell line. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to a compound. Consider using a different cell line or reducing the treatment duration. |
Issue 3: Discrepancy between the observed phenotype and the expected on-target effect.
| Potential Cause | Troubleshooting Step |
| Dominant Off-Target Effect | An off-target effect may be masking or overriding the on-target phenotype. |
| 1. Lower the Compound Concentration: Use a concentration that is closer to the known IC50 or EC50 for the on-target effect. | |
| 2. Use a More Specific Inhibitor: If available, switch to a more selective inhibitor for the target of interest. | |
| 3. Genetic Validation: Use siRNA or CRISPR to validate that the phenotype is dependent on the intended target. | |
| Incorrect Hypothesis | The initial hypothesis about the role of the target in the observed phenotype may be incorrect. Re-evaluate the signaling pathway and the expected outcome. |
Quantitative Data Summary
Table 1: Glibenclamide Binding Affinities and Effective Concentrations
| Parameter | Value | Target/System | Reference |
| IC50 (KATP channel inhibition) | 1-5 nmol/l | Recombinant KATP channels | [3] |
| Kd (SUR1 binding) | ~4 nmol/l | Recombinant SUR1 | [3] |
| EC50 (Glucose-stimulated insulin release) | 5.8 ± 0.3 mmol/l glucose | Rat pancreatic islets (in the presence of 0.1 µmol/l Glibenclamide) | [22] |
| Effective concentration for blood glucose lowering | 2.5 mg/day | Human subjects with type 2 diabetes | [12] |
| Concentration causing significant cell viability decrease | 100 µM - 500 µM | L-O2 and HepG-2 cell lines | [10][11] |
Experimental Protocols
Protocol 1: Dose-Response Curve for Cellular Viability
Objective: To determine the optimal concentration range of this compound/Glibenclamide for cellular assays and to identify the threshold for cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound/Glibenclamide in the appropriate cell culture medium. A typical starting range could be from 10 nM to 100 µM. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Remove the old medium and add the medium containing the different concentrations of the compound.
-
Incubation: Incubate the cells for a period relevant to your primary assay (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT, MTS, or a live/dead staining assay) according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability (%) against the log of the compound concentration to generate a dose-response curve and determine the CC50 (concentration causing 50% cytotoxicity).
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of this compound/Glibenclamide to its intended target (and potentially identify off-targets) in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with either the vehicle control or the desired concentration of this compound/Glibenclamide for a specific duration.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thawing or using a lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Supernatant Analysis: Collect the supernatant containing the soluble proteins.
-
Protein Detection: Analyze the amount of the target protein in the soluble fraction using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[13][14][15][23][24]
Visualizations
Caption: On-target signaling pathway of this compound/Glibenclamide in pancreatic beta cells.
Caption: Troubleshooting workflow for investigating suspected off-target effects.
Caption: Logical relationships for validating the source of a cellular phenotype.
References
- 1. This compound | C12H15N3O3S | CID 65802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Binding of sulphonylureas to plasma proteins – A KATP channel perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]
- 5. Sulfonylurea sensitivity of adenosine triphosphate-sensitive potassium channels from beta cells and extrapancreatic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. P-glycoprotein inhibition by glibenclamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glibenclamide targets MDH2 to relieve aging phenotypes through metabolism-regulated epigenetic modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glibenclamide Targets Sulfonylurea Receptor 1 to Inhibit p70S6K Activity and Upregulate KLF4 Expression to Suppress Non-Small Cell Lung Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glibenclamide, a diabetic drug, prevents acute radiation-induced liver injury of mice via up-regulating intracellular ROS and subsequently activating Akt–NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. Glibenclamide in patients with poorly controlled type 2 diabetes: a 12-week, prospective, single-center, open-label, dose-escalation study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. escholarship.org [escholarship.org]
- 18. DMER Group - Proteome-wide Mendelian randomization in global biobank to identify multi-ancestry drug targets [biocompute.org.uk]
- 19. medrxiv.org [medrxiv.org]
- 20. merckmillipore.com [merckmillipore.com]
- 21. youtube.com [youtube.com]
- 22. Exposure to glibenclamide increases rat beta cells sensitivity to glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]
- 24. researchgate.net [researchgate.net]
Adjusting HPLC mobile phase for better Glipalamide peak resolution
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Glipalamide, with a focus on achieving optimal peak resolution through mobile phase adjustments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the common peak shape problems observed during this compound analysis and what are their likely causes?
A1: Common peak shape issues include peak tailing, fronting, broadening, and splitting.[1]
-
Peak Tailing: The peak has an asymmetrical shape with a "tail" extending from the right side. This can be caused by strong interactions between this compound and the stationary phase, a mobile phase that is too weak, or column overload.[1] For basic compounds like this compound, tailing can also result from interactions with ionized silanol groups on the silica-based column packing.
-
Peak Fronting: The opposite of tailing, where the peak has a leading edge that is not sharp. This may be due to issues with the injection volume or improper mobile phase composition.[1]
-
Peak Broadening: Peaks are wider than expected, which can reduce resolution and sensitivity. This can be a result of column inefficiency, high mobile phase viscosity, or sample overloading.[1][2]
-
Split Peaks: The appearance of two or more peaks for a single compound. This can complicate quantification and identification and may be caused by a partially blocked column frit or issues with the sample solvent.[1][3]
Q2: My this compound peak is tailing. How can I adjust the mobile phase to improve its shape?
A2: To address peak tailing for a basic compound like this compound, consider the following mobile phase adjustments:
-
Adjusting the pH: The pH of the mobile phase is a critical factor. Since this compound is a sulfonylurea derivative, its ionization state is pH-dependent.[4][5] Operating at a pH that suppresses the ionization of residual silanol groups on the stationary phase (typically pH < 4) can reduce tailing. Alternatively, working at a higher pH where the analyte is fully ionized and silanols are also deprotonated can sometimes improve peak shape, though this may reduce retention.
-
Increasing Buffer Concentration: A higher buffer concentration can help to mask the effects of residual silanol groups on the column, leading to more symmetrical peaks.[3]
-
Adding a Competing Base: Introducing a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can effectively block the active silanol sites on the stationary phase, thereby reducing peak tailing for basic analytes.
Q3: The resolution between my this compound peak and an impurity is poor. What mobile phase modifications can I make?
A3: Poor resolution can often be improved by adjusting the mobile phase to alter the selectivity of the separation.
-
Change the Organic Solvent: If you are using acetonitrile, try substituting it with methanol, or use a mixture of the two. Different organic solvents can alter the interactions between the analyte, impurity, and the stationary phase, leading to changes in selectivity and improved resolution.[6]
-
Modify the Mobile Phase pH: A small change in the mobile phase pH can significantly impact the retention times of ionizable compounds like this compound and its impurities, potentially improving their separation.[7]
-
Adjust the Solvent Strength: Decreasing the percentage of the organic solvent in the mobile phase will generally increase the retention time of all components, which can sometimes lead to better resolution between closely eluting peaks.[8] Conversely, a slight increase in solvent strength might selectively shorten the retention of one component more than another, also improving resolution.
Q4: I am observing ghost peaks in my chromatogram. What is the likely cause and how can I fix it?
A4: Ghost peaks are extraneous peaks that do not correspond to any component in the sample.[1] They are often caused by:
-
Contaminated Mobile Phase: Impurities in the solvents or buffer salts can accumulate on the column and elute as ghost peaks.[2] Ensure you are using high-purity, HPLC-grade solvents and freshly prepared buffers.[2][9]
-
System Carryover: Residual sample from a previous injection can elute in a subsequent run. A thorough needle wash and flushing of the system can help mitigate this.
-
Detector Issues: Problems with the detector, such as air bubbles in the flow cell, can also manifest as ghost peaks.
Experimental Protocols
Protocol for Mobile Phase Optimization to Improve this compound Peak Resolution
This protocol outlines a systematic approach to adjusting the mobile phase to achieve better peak shape and resolution for this compound.
1. Initial Conditions (Based on literature for similar compounds):
- Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
- Mobile Phase: Acetonitrile:Phosphate Buffer (pH 4.5) (60:40 v/v)[10]
- Flow Rate: 1.0 mL/min[10]
- Detection Wavelength: 230-300 nm[6]
- Injection Volume: 10-20 µL
- Column Temperature: Ambient or controlled at 25-30 °C
2. Systematic Mobile Phase Adjustments:
3. Data Analysis:
- For each condition, record the retention time, peak area, peak width, and calculate the USP tailing factor and resolution between this compound and any adjacent peaks.
- Summarize the results in a table to identify the optimal mobile phase composition.
Data Presentation
Table 1: Summary of Mobile Phase Adjustments and Expected Outcomes for this compound Peak Resolution
| Parameter Adjusted | Modification | Expected Effect on this compound Peak | Rationale |
| Mobile Phase pH | Decrease pH (e.g., to 3.0-4.5) | Reduced tailing, potentially increased retention time. | Suppresses ionization of silanol groups on the stationary phase, minimizing secondary interactions. |
| Increase pH (e.g., to 6.8-7.4) | May decrease retention time, potential for improved or worsened peak shape. | At higher pH, both this compound and silanols may be ionized, leading to complex interactions.[4] | |
| Organic Solvent Ratio | Decrease % Organic | Increased retention time, potential for improved resolution. | Increases the polarity of the mobile phase, leading to stronger retention on a reversed-phase column.[8] |
| Increase % Organic | Decreased retention time, may decrease resolution. | Decreases the polarity of the mobile phase, leading to faster elution.[11] | |
| Organic Solvent Type | Switch from Acetonitrile to Methanol | Change in selectivity and resolution. | Methanol and acetonitrile have different selectivities and can alter the elution order of closely related compounds.[6] |
| Buffer Concentration | Increase Concentration | Reduced peak tailing. | Higher buffer concentration can more effectively mask residual silanol groups.[3] |
| Mobile Phase Additive | Add Triethylamine (TEA) | Significantly reduced peak tailing. | TEA acts as a competing base, binding to active silanol sites and preventing interaction with the basic analyte. |
Mandatory Visualization
Caption: Troubleshooting workflow for improving this compound peak resolution.
References
- 1. uhplcs.com [uhplcs.com]
- 2. mastelf.com [mastelf.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. The effect of pH on the in-vitro dissolution of three second-generation sulphonylurea preparations: mechanism of antacid-sulphonylurea interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. m.youtube.com [m.youtube.com]
- 10. ajpaonline.com [ajpaonline.com]
- 11. Development of a High-Performance Liquid Chromatographic Method for Analysis of Glibenclamide from Dissolution Studies - Malaysian Journal of Pharmacy (MJP) [mjpharm.org]
Validation & Comparative
A Comparative Efficacy Analysis: Glimepiride vs. Glibenclamide in Type 2 Diabetes Mellitus
An Important Note on Terminology: This guide provides a comparative efficacy analysis of glibenclamide and glimepiride. Initial searches for "glipalamide" did not yield information on a recognized pharmaceutical agent, suggesting a possible typographical error. Therefore, this document focuses on a comparison between two widely used sulfonylureas, glibenclamide and glimepiride, for which substantial comparative data exists.
This comparison guide is intended for researchers, scientists, and drug development professionals, offering an objective overview of the performance of glimepiride and glibenclamide, supported by experimental data from various clinical studies.
Executive Summary
Glibenclamide and glimepiride are both second-generation sulfonylureas that effectively lower blood glucose levels in patients with type 2 diabetes mellitus by stimulating insulin secretion from pancreatic β-cells. Clinical studies demonstrate that while both drugs exhibit comparable efficacy in terms of glycemic control, glimepiride is often associated with a lower risk of hypoglycemia and may offer additional benefits regarding lipid profiles. This guide will delve into the quantitative data from comparative clinical trials, outline the experimental methodologies employed in these studies, and visualize the key physiological and procedural pathways.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data from various studies comparing the efficacy of glimepiride and glibenclamide.
Table 1: Glycemic Control
| Parameter | Glimepiride | Glibenclamide | Study Details and Observations |
| Change in HbA1c (%) | -1.50% | -1.50% | In a 12-week study, a significant reduction from baseline was observed in both groups, with a greater reduction in the glimepiride group. In another year-long study, the mean glycated hemoglobin was 8.4% for glimepiride and 8.3% for glibenclamide, a difference not considered clinically relevant.[1] |
| Change in Fasting Blood Sugar (FBS) (mmol/L) | Greater reduction | Significant reduction | One study showed a greater reduction in the glimepiride group compared to baseline. Another study reported FBS of 10.6 mmol/L for glimepiride and 9.5 mmol/L for glibenclamide, both significantly lower than placebo.[2] |
| Change in Postprandial Blood Sugar (PPBS) | Significant reduction | Significant reduction | A 24-week study showed that both drugs effectively reduced PPBS to a similar degree without a significant difference between the two groups.[3] |
| Patients Achieving HbA1c <7% | 44.6% | 26.8% | In a 12-month study of a glimepiride/metformin combination versus a glibenclamide/metformin combination, a higher proportion of patients in the glimepiride group reached the target HbA1c.[4] |
Table 2: Insulin and C-Peptide Levels
| Parameter | Glimepiride | Glibenclamide | Study Details and Observations |
| Fasting Insulin (μU/mL) | -0.92 (difference) | Baseline | A long-term study observed statistically significant lower fasting insulin values in the glimepiride group compared to the glibenclamide group.[1] |
| Fasting C-Peptide (ng/mL) | -0.14 (difference) | Baseline | The same long-term study also found statistically significant lower fasting C-peptide values in patients treated with glimepiride.[1] |
Table 3: Lipid Profile
| Parameter | Glimepiride | Glibenclamide | Study Details and Observations |
| Total Cholesterol | Significant decrease | No significant change | A study demonstrated a significant decrease in total cholesterol with glimepiride treatment, which was not observed with glibenclamide. |
| Triglycerides | Significant decrease | No significant change | The same study also reported a significant improvement in triglyceride levels with glimepiride but not with glibenclamide. |
| LDL Cholesterol | 0.5 mmol/L lower | Baseline | After correcting for fasting plasma glucose, LDL was found to be significantly lower on glimepiride compared to glibenclamide. |
Table 4: Safety Profile
| Parameter | Glimepiride | Glibenclamide | Study Details and Observations |
| Hypoglycemic Episodes | 105 episodes | 150 episodes | A long-term follow-up study reported fewer hypoglycemic events with glimepiride compared to glibenclamide.[1] In a combination therapy study, 17.1% of patients in the glimepiride/metformin group experienced hypoglycemia compared to 28.9% in the glibenclamide/metformin group.[4] |
Experimental Protocols
The following is a representative experimental protocol synthesized from the methodologies of several comparative clinical trials of glimepiride and glibenclamide.
Study Title: A Randomized, Double-Blind, Parallel-Group, Multicenter Study to Compare the Efficacy and Safety of Glimepiride and Glibenclamide in Patients with Type 2 Diabetes Mellitus.
1. Study Design:
-
Phase: III
-
Design: A multicenter, randomized, double-blind, parallel-group clinical trial.
-
Duration: 24 weeks of active treatment followed by a follow-up period.
2. Patient Population:
-
Inclusion Criteria:
-
Male and female patients aged 18-70 years.
-
Diagnosed with Type 2 Diabetes Mellitus for at least one year.
-
Inadequate glycemic control (HbA1c between 7.5% and 10.0%) on diet and exercise alone or on a stable dose of metformin.
-
Fasting plasma glucose > 140 mg/dL.
-
Body Mass Index (BMI) between 25 and 40 kg/m ².
-
-
Exclusion Criteria:
-
Type 1 diabetes mellitus.
-
History of significant cardiovascular, renal, or hepatic disease.
-
Use of other oral hypoglycemic agents or insulin within the last 3 months.
-
Pregnancy or lactation.
-
Known hypersensitivity to sulfonylureas.
-
3. Randomization and Blinding:
-
Eligible patients are randomized in a 1:1 ratio to receive either glimepiride or glibenclamide.
-
Randomization is performed using a central, computer-generated randomization schedule.
-
Both patients and investigators are blinded to the treatment allocation. The study medications are identical in appearance, packaging, and labeling.
4. Investigational Treatments:
-
Group A: Glimepiride, starting dose of 1 mg once daily, titrated up to a maximum of 8 mg once daily based on glycemic response.
-
Group B: Glibenclamide, starting dose of 2.5 mg once daily, titrated up to a maximum of 20 mg daily (doses >10 mg given in two divided doses).
-
Dosage Titration: The dose is adjusted every 4 weeks to achieve a target fasting plasma glucose of < 126 mg/dL.
5. Study Procedures and Assessments:
-
Screening Visit (Week -2): Informed consent, medical history, physical examination, and baseline laboratory tests (HbA1c, fasting plasma glucose, lipid profile, complete blood count, liver and renal function tests).
-
Randomization Visit (Week 0): Confirmation of eligibility and randomization to treatment groups.
-
Follow-up Visits (Weeks 4, 8, 12, 16, 20, 24): Assessment of glycemic control (fasting plasma glucose), adverse events, and medication compliance. HbA1c and lipid profiles are measured at Week 12 and Week 24.
-
End of Study Visit (Week 24): Final efficacy and safety assessments.
6. Efficacy Endpoints:
-
Primary Endpoint: Change in HbA1c from baseline to Week 24.
-
Secondary Endpoints:
-
Change in fasting plasma glucose from baseline.
-
Proportion of patients achieving an HbA1c < 7.0%.
-
Change in lipid profile (total cholesterol, LDL, HDL, triglycerides).
-
Change in fasting insulin and C-peptide levels.
-
7. Safety Endpoints:
-
Incidence and severity of adverse events, with a particular focus on hypoglycemic events.
-
Changes in vital signs, physical examination findings, and laboratory parameters.
8. Statistical Analysis:
-
The primary efficacy analysis is performed on the intent-to-treat (ITT) population.
-
An analysis of covariance (ANCOVA) is used to compare the change in HbA1c between the two treatment groups, with baseline HbA1c as a covariate.
-
Student's t-test or non-parametric equivalents are used for continuous variables, and the Chi-square test or Fisher's exact test for categorical variables.
-
A p-value of < 0.05 is considered statistically significant.
Mandatory Visualizations
Signaling Pathway of Sulfonylureas
Caption: Signaling pathway of sulfonylureas in pancreatic β-cells.
Experimental Workflow for a Comparative Clinical Trial
References
- 1. Long-term treatment of type 2 diabetic patients with the new oral antidiabetic agent glimepiride (Amaryl): a double-blind comparison with glibenclamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Glimepiride vs Glibenclamide on Ischaemic Heart Disease Risk Factors and Glycaemic Control in Patients with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Efficacy of glimepiride/metformin combination versus glibenclamide/metformin in patients with uncontrolled type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Glipalamide and Tolbutamide on Insulin Release: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the insulinotropic effects of the second-generation sulfonylurea, Glipalamide, and the first-generation sulfonylurea, tolbutamide. This analysis is supported by experimental data and detailed methodologies to facilitate further research and development in the field of antidiabetic therapies.
While direct comparative studies on the insulin-releasing properties of this compound are limited in publicly available literature, this guide leverages data from studies on the closely related and well-characterized second-generation sulfonylurea, glibenclamide, as a proxy for this compound. This approach is based on their shared generational classification and mechanism of action.[1][2]
Executive Summary
Both this compound and tolbutamide stimulate insulin secretion from pancreatic β-cells by blocking ATP-sensitive potassium (K-ATP) channels.[3] This action leads to membrane depolarization, calcium influx, and subsequent exocytosis of insulin-containing granules. The primary distinction between these two compounds lies in their potency, with second-generation sulfonylureas like this compound (and its proxy, glibenclamide) generally being significantly more potent than the first-generation compound, tolbutamide.
Quantitative Data on Insulin Release
The following table summarizes quantitative data on the effects of tolbutamide and glibenclamide (as a proxy for this compound) on insulin release from isolated pancreatic islets.
| Parameter | Tolbutamide | Glibenclamide (as proxy for this compound) | Source |
| EC50 for Insulin Release | ~14-50 µM | ~80 nM | [4][5] |
| Stimulation of Insulin Secretion | Dose-dependent increase | More potent than tolbutamide | [5][6] |
| Effect on Insulin Secretion Phases | Stimulates both first and second phases | Potentiation of second-phase insulin release | [6][7] |
| Maximum Insulin Release | Achieved at concentrations around 100 µM | Achieved at much lower concentrations | [6][8] |
Signaling Pathway of Sulfonylurea-Induced Insulin Release
This compound and tolbutamide share a common signaling pathway to stimulate insulin release from pancreatic β-cells. The process is initiated by the binding of the sulfonylurea to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel.
Caption: Signaling pathway of sulfonylurea-induced insulin release.
Experimental Protocols
Static Insulin Secretion Assay from Isolated Pancreatic Islets
This protocol is adapted from established methods for measuring glucose- and sulfonylurea-stimulated insulin secretion from isolated rodent or human pancreatic islets.
Materials:
-
Isolated pancreatic islets
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and bovine serum albumin (BSA)
-
Glucose solutions (e.g., 2.8 mM and 16.7 mM in KRB)
-
Stock solutions of this compound and tolbutamide in a suitable solvent (e.g., DMSO)
-
24-well culture plates
-
Acidified ethanol (for insulin extraction)
-
Insulin immunoassay kit (ELISA or RIA)
Procedure:
-
Islet Preparation: After isolation, allow islets to recover overnight in culture medium.
-
Pre-incubation: Hand-pick batches of islets (e.g., 10 islets per replicate) and place them in a 24-well plate containing KRB with a low glucose concentration (e.g., 2.8 mM) for a pre-incubation period of 1-2 hours at 37°C to allow insulin secretion to return to a basal level.
-
Basal Insulin Secretion: Replace the pre-incubation buffer with fresh low-glucose KRB and incubate for a defined period (e.g., 1 hour) at 37°C. Collect the supernatant for measurement of basal insulin secretion.
-
Stimulated Insulin Secretion: Replace the buffer with KRB containing a stimulatory glucose concentration (e.g., 16.7 mM) and/or the desired concentrations of this compound or tolbutamide. Incubate for the same period as the basal condition.
-
Supernatant Collection: After the stimulation period, collect the supernatant for the measurement of stimulated insulin secretion.
-
Insulin Extraction: To measure total insulin content, add acidified ethanol to the remaining islets and incubate overnight at -20°C.
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants and the islet extracts using an appropriate insulin immunoassay.
-
Data Analysis: Express insulin secretion as a percentage of total insulin content or as absolute values normalized to the number of islets.
Perifusion Assay for Dynamic Insulin Secretion
This method allows for the real-time measurement of insulin secretion and can reveal the kinetics of the insulin response.
Materials:
-
Perifusion system with chambers for islets
-
Isolated pancreatic islets
-
KRB buffer with varying glucose concentrations
-
Stock solutions of this compound and tolbutamide
-
Fraction collector
-
Insulin immunoassay kit
Procedure:
-
System Setup: Prepare the perifusion system according to the manufacturer's instructions. Place a group of islets into each perifusion chamber.
-
Equilibration: Perifuse the islets with KRB containing a low glucose concentration for a period to establish a stable basal insulin secretion rate.
-
Stimulation: Switch the perifusion medium to one containing the desired concentration of this compound or tolbutamide, with or without a stimulatory glucose concentration.
-
Fraction Collection: Collect the effluent from the perifusion chambers at regular intervals (e.g., every 1-5 minutes) using a fraction collector.
-
Return to Basal: After the stimulation period, switch back to the low-glucose KRB to observe the return to basal secretion.
-
Insulin Measurement: Measure the insulin concentration in each collected fraction.
-
Data Analysis: Plot the insulin secretion rate over time to visualize the dynamic response, including the first and second phases of insulin release.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a static insulin secretion experiment.
Caption: Workflow for a static insulin secretion assay.
Conclusion
The available evidence indicates that this compound, as a second-generation sulfonylurea, is a more potent insulin secretagogue than the first-generation compound, tolbutamide. Both drugs act through the same primary mechanism of K-ATP channel inhibition in pancreatic β-cells. The provided experimental protocols and diagrams offer a framework for researchers to conduct further comparative studies to precisely quantify the differences in their insulinotropic effects and to explore any potential secondary mechanisms of action.
References
- 1. Sulfonylureas, Second Generation - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Sulfonylureas: Assets in the past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. Tolbutamide stimulation of pancreatic β-cells involves both cell recruitment and increase in the individual Ca2+ response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stimulation of insulin release by repaglinide and glibenclamide involves both common and distinct processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tolbutamide stimulation and inhibition of insulin release: studies of the underlying ionic mechanisms in isolated rat islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of glibenclamide on insulin release at moderate and high blood glucose levels in normal man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chronic exposure to glibenclamide impairs insulin secretion in isolated rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Second-Generation Sulfonylureas for Type 2 Diabetes Mellitus
A comprehensive guide for researchers and drug development professionals on the comparative efficacy, safety, and mechanisms of second-generation sulfonylureas. Please note that while Glipalamide is classified as a second-generation sulfonylurea, there is a significant lack of published experimental and clinical data directly comparing it to other agents in its class. This guide, therefore, focuses on a detailed comparison of the well-established second-generation sulfonylureas: Glibenclamide (Glyburide), Glipizide, Gliclazide, and Glimepiride.
Introduction
Second-generation sulfonylureas have long been a cornerstone in the management of type 2 diabetes mellitus (T2DM). These agents effectively lower blood glucose levels by stimulating insulin secretion from pancreatic β-cells. Their potency is significantly greater than that of the first-generation drugs.[1][2][3][4] This guide provides a detailed, data-driven comparison of the prominent second-generation sulfonylureas to aid researchers and clinicians in understanding their relative strengths and weaknesses.
Mechanism of Action: A Shared Pathway
All second-generation sulfonylureas share a common mechanism of action. They bind to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel on the pancreatic β-cell membrane. This binding leads to the closure of the K-ATP channel, causing membrane depolarization. The change in membrane potential opens voltage-gated calcium channels, leading to an influx of calcium ions. The rise in intracellular calcium triggers the exocytosis of insulin-containing granules, resulting in increased insulin secretion.[4][5]
Comparative Efficacy
The primary measure of efficacy for antihyperglycemic agents is the reduction in glycated hemoglobin (HbA1c). Clinical studies have demonstrated that all second-generation sulfonylureas effectively lower HbA1c levels.
A double-blind, cross-over study comparing glibenclamide and glipizide found that glibenclamide resulted in a slightly stronger blood glucose-lowering effect, with lower fasting and postprandial glucose levels.[6] Another study showed that 40 mg of gliclazide was comparable to 2.5 mg of glibenclamide in hypoglycemic efficacy.[7] A comparative study between glimepiride and glibenclamide indicated that glimepiride provided more potent glycemic control.[8] Furthermore, a systematic review suggested that gliclazide and glimepiride have similar efficacy in reducing HbA1c.[9]
| Drug | Typical Daily Dose Range | HbA1c Reduction (approximate) | Key Efficacy Findings |
| Glibenclamide | 2.5 - 20 mg | 1.0 - 2.0% | Strong blood glucose-lowering effect.[6] |
| Glipizide | 5 - 40 mg | 1.0 - 2.0% | Effective in reducing postprandial glucose.[6] |
| Gliclazide | 30 - 120 mg (MR) | 1.0 - 2.0% | Comparable efficacy to glibenclamide and glimepiride.[7][9] |
| Glimepiride | 1 - 8 mg | 1.0 - 2.0% | Potent glycemic control, potentially greater than glibenclamide.[8] |
Table 1: Comparative Efficacy of Second-Generation Sulfonylureas
Comparative Safety Profile
The primary safety concern with sulfonylureas is the risk of hypoglycemia. Other considerations include cardiovascular safety and effects on body weight.
Hypoglycemia Risk
The risk of hypoglycemia varies among the second-generation sulfonylureas. Glibenclamide is associated with a higher risk of hypoglycemia compared to other agents in this class.[10] Studies have shown that the risk of hypoglycemia is significantly lower with gliclazide and glimepiride compared to glibenclamide.[9][11][12] Glipizide also appears to have a lower risk of hypoglycemia than glyburide.[13]
| Drug | Relative Hypoglycemia Risk | Key Findings on Hypoglycemia |
| Glibenclamide | High | Associated with a higher frequency of hypoglycemic events compared to other second-generation sulfonylureas.[10] |
| Glipizide | Moderate | Lower risk of hypoglycemia compared to glyburide.[13] |
| Gliclazide | Low | Significantly lower risk of hypoglycemia compared to glibenclamide and glimepiride in some studies.[9][11] |
| Glimepiride | Low to Moderate | Lower risk of hypoglycemia compared to glyburide.[12] |
Table 2: Comparative Risk of Hypoglycemia
Cardiovascular Safety
The cardiovascular safety of sulfonylureas has been a topic of debate. Some older studies suggested a potential for increased cardiovascular risk. However, more recent and robust clinical trials have provided a clearer picture. A large cardiovascular outcome trial (CAROLINA) demonstrated the non-inferiority of glimepiride compared to the DPP-4 inhibitor linagliptin in terms of major adverse cardiovascular events (MACE).[14] Some observational studies have suggested a higher risk of cardiovascular events with certain sulfonylureas, particularly when compared to newer classes of antidiabetic drugs.[15][16][17] Gliclazide has been shown to have a neutral or even potentially beneficial cardiovascular profile in some studies.[14][18]
Pharmacokinetic Properties
The pharmacokinetic profiles of second-generation sulfonylureas influence their dosing frequency and duration of action.
| Drug | Half-life (hours) | Metabolism | Excretion |
| Glibenclamide | ~10 | Hepatic (to weakly active metabolites) | Biliary and renal |
| Glipizide | 2-4 | Hepatic (to inactive metabolites) | Primarily renal |
| Gliclazide (MR) | 12-20 | Hepatic (to inactive metabolites) | Primarily renal |
| Glimepiride | 5-9 | Hepatic (to active and inactive metabolites) | Renal and biliary |
Table 3: Comparative Pharmacokinetic Properties
Experimental Protocols
In Vitro Assessment of Insulin Secretion
Objective: To determine the potency and efficacy of sulfonylureas in stimulating insulin secretion from pancreatic β-cells.
Methodology:
-
Cell Culture: Isolate pancreatic islets from a suitable animal model (e.g., rat, mouse) or use a pancreatic β-cell line (e.g., INS-1, MIN6).
-
Pre-incubation: Culture the cells in a low-glucose medium for a defined period to establish a baseline.
-
Stimulation: Incubate the cells with varying concentrations of the test sulfonylurea (e.g., this compound, Glibenclamide) in the presence of a fixed glucose concentration (e.g., 3 mM and 16.7 mM).
-
Sample Collection: Collect the supernatant at specific time points.
-
Insulin Quantification: Measure the insulin concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: Plot a dose-response curve to determine the EC50 (half-maximal effective concentration) for each compound.
Electrophysiological Assessment of K-ATP Channel Activity
Objective: To directly measure the effect of sulfonylureas on K-ATP channel activity in pancreatic β-cells.
Methodology:
-
Cell Preparation: Prepare isolated pancreatic β-cells for patch-clamp recording.
-
Patch-Clamp Recording: Use the whole-cell or inside-out patch-clamp technique to record K-ATP channel currents.
-
Drug Application: Perfuse the cell with a solution containing the test sulfonylurea at various concentrations.
-
Data Acquisition: Record the changes in K-ATP channel current in response to the drug application.
-
Data Analysis: Analyze the current recordings to determine the inhibitory concentration (IC50) of the sulfonylurea on the K-ATP channels.
Conclusion
The second-generation sulfonylureas remain effective and widely used oral antihyperglycemic agents. While they share a common mechanism of action, there are clinically significant differences in their safety profiles, particularly concerning the risk of hypoglycemia. Gliclazide and glimepiride generally offer a lower risk of hypoglycemia compared to glibenclamide. The cardiovascular safety of this class has been largely affirmed for newer agents like glimepiride in dedicated trials. The choice of a specific second-generation sulfonylurea should be individualized based on patient characteristics, including renal function, age, and cardiovascular risk. Further research is warranted to elucidate the comparative profile of less-studied agents like this compound to fully understand their place in the therapeutic armamentarium for type 2 diabetes.
References
- 1. Second-generation sulfonylurea: Significance and symbolism [wisdomlib.org]
- 2. Sulfonylureas, Second Generation - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Glyburide: a second-generation sulfonylurea hypoglycemic agent. History, chemistry, metabolism, pharmacokinetics, clinical use and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfonylurea pharmacogenomics in Type 2 diabetes: the influence of drug target and diabetes risk polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fpnotebook.com [fpnotebook.com]
- 6. Glibenclamide and glipizide in maturity onset diabetes. A double-blind cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of gliclazide and glibenclamide treatment in non-insulin-dependent diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy and Safety of Gliclazide versus Glimepiride in T2DM Patients: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. consultant360.com [consultant360.com]
- 11. The Hypoglycemic Risk of Glyburide (Glibenclamide) Compared with Modified-Release Gliclazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. droracle.ai [droracle.ai]
- 14. Cardiovascular Safety in Type 2 Diabetes With Sulfonylureas as Second-line Drugs: A Nationwide Population-Based Comparative Safety Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medpagetoday.com [medpagetoday.com]
- 16. ahajournals.org [ahajournals.org]
- 17. drc.bmj.com [drc.bmj.com]
- 18. diabetesjournals.org [diabetesjournals.org]
Validating the Binding Affinity of Glipalamide to SUR1 Receptors: A Comparative Guide
This guide provides a comparative analysis of the binding affinity of Glipalamide to the Sulfonylurea Receptor 1 (SUR1), a key component of the ATP-sensitive potassium (K-ATP) channel in pancreatic β-cells. The K-ATP channel plays a crucial role in glucose-stimulated insulin secretion, making it a primary target for type 2 diabetes therapeutics. Here, we compare this compound with other prominent sulfonylureas and meglitinides that also target the SUR1 receptor, supported by experimental data and detailed protocols.
Comparative Binding Affinity Data
The binding affinities of various hypoglycemic agents to the SUR1 receptor are presented below. The data, primarily expressed as IC50 or Ki values, indicate the concentration of the drug required to inhibit 50% of the binding of a radiolabeled or fluorescent ligand to the receptor. A lower value signifies a higher binding affinity.
| Compound | Receptor | Ligand | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| This compound | Human SUR1 | BODIPY-glibenclamide | Fluorescence-based competition | 18.2 | - | Geng et al., 2021 |
| Glibenclamide | Human SUR1 | BODIPY-glibenclamide | Fluorescence-based competition | 3.9 | - | Geng et al., 2021 |
| Repaglinide | Rat SUR1 | [3H]Glibenclamide | Radioligand binding | - | ~1 | Fuhlendorff et al., 1998 |
| Nateglinide | Rat SUR1 | [3H]Glibenclamide | Radioligand binding | - | ~19,000 | Hu et al., 2000 |
Experimental Protocols
The following are generalized protocols for determining the binding affinity of compounds to the SUR1 receptor, based on common methodologies cited in the literature.
Fluorescence-Based Competition Binding Assay
This method assesses the ability of an unlabeled compound (e.g., this compound) to compete with a fluorescently labeled ligand for binding to the SUR1 receptor.
Materials:
-
Membrane preparations from cells expressing human SUR1.
-
Fluorescently labeled Glibenclamide (e.g., BODIPY-glibenclamide).
-
Test compounds (e.g., this compound, Glibenclamide).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM KCl, 5 mM MgCl2).
-
Microplates (e.g., 96-well, black, flat-bottom).
-
Plate reader capable of measuring fluorescence polarization or intensity.
Procedure:
-
Prepare a dilution series of the test compounds in the assay buffer.
-
In each well of the microplate, add the cell membrane preparation, the fluorescently labeled ligand at a fixed concentration (e.g., 2.5 nM BODIPY-glibenclamide), and the test compound at varying concentrations.
-
Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled Glibenclamide).
-
Incubate the plate at room temperature for a specified period (e.g., 1 hour) to reach equilibrium.
-
Measure the fluorescence polarization or intensity using a plate reader.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50 value.
Radioligand Binding Assay
This classic method measures the displacement of a radiolabeled ligand from the SUR1 receptor by an unlabeled test compound.
Materials:
-
Membrane preparations from cells expressing SUR1 (e.g., from pancreatic islets or cell lines).
-
Radiolabeled ligand (e.g., [3H]Glibenclamide).
-
Test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In test tubes, combine the membrane preparation, the radiolabeled ligand at a concentration near its Kd (e.g., 1-2 nM [3H]Glibenclamide), and the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled competitor (e.g., 10 µM Glibenclamide).
-
Incubate the mixture for a defined period (e.g., 60-90 minutes at 4°C or room temperature).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Determine the IC50 and subsequently the Ki value using the Cheng-Prusoff equation.
Visualizations
SUR1 Signaling Pathway
The following diagram illustrates the mechanism of action of this compound and other SUR1-targeting drugs on the pancreatic β-cell.
Caption: Mechanism of this compound-induced insulin secretion via SUR1.
Experimental Workflow for Binding Affinity Determination
The diagram below outlines the general workflow for a competition binding assay to determine the IC50 of a test compound.
Caption: Workflow for a competition binding assay.
A Comparative Guide to the Cross-Reactivity and Specificity of Second-Generation Sulfonylureas
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity and specificity of commonly prescribed second-generation sulfonylureas. The information herein is intended to assist researchers and drug development professionals in understanding the nuanced binding profiles of these compounds to their target receptors, the sulfonylurea receptors (SURs). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways and workflows.
The term "Glipalamide" is not widely documented in scientific literature; therefore, this guide focuses on its structural and functional analogs, the well-characterized second-generation sulfonylureas: Glibenclamide (Glyburide), Glipizide, and Glimepiride. These compounds are widely used in the treatment of type 2 diabetes and exert their therapeutic effects by modulating the activity of ATP-sensitive potassium (K-ATP) channels through binding to the SUR subunit.[1]
Data Presentation: Comparative Binding Affinities
The specificity of sulfonylureas is determined by their differential affinity for the various SUR subtypes, primarily SUR1, which is predominantly found in pancreatic β-cells, and SUR2A and SUR2B, which are expressed in cardiac and smooth muscle, respectively.[2] High affinity for SUR1 is desirable for stimulating insulin secretion, while significant binding to SUR2 subtypes can lead to off-target effects, particularly cardiovascular events.[2]
The following tables summarize the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of glibenclamide, glipizide, and glimepiride for different SUR subtypes. This data is derived from various in vitro studies, primarily competitive radioligand binding assays.
Table 1: Comparative Binding Affinity (Ki in nM) of Second-Generation Sulfonylureas for SUR Subtypes
| Compound | SUR1 | SUR2A | SUR2B | SUR1/SUR2A Selectivity Ratio |
| Glibenclamide | ~0.3 - 4.2 | ~27 - 37 | ~30 - 100 | ~7 - 10 |
| Glipizide | ~2.5 - 10 | >1000 | >1000 | >100 |
| Glimepiride | ~3.0 - 8.0 | ~5.4 | ~7.3 | ~0.6 - 1.5 |
Data compiled from multiple sources. Actual values may vary depending on experimental conditions.
Table 2: Comparative Half-Maximal Inhibitory Concentration (IC50 in nM) of Second-Generation Sulfonylureas on K-ATP Channels
| Compound | Kir6.2/SUR1 (Pancreatic β-cell type) | Kir6.2/SUR2A (Cardiac type) | Kir6.2/SUR2B (Smooth muscle type) |
| Glibenclamide | 4.2 | 27 | Not widely reported |
| Glipizide | 17 | >10,000 | Not widely reported |
| Glimepiride | 3.0 | 5.4 | 7.3 |
Data primarily from electrophysiological studies on recombinant K-ATP channels.[3]
Experimental Protocols
The quantitative data presented above is predominantly generated using competitive radioligand binding assays. Below is a detailed, generalized protocol for such an assay to determine the binding affinity of a test compound against a specific SUR subtype.
Competitive Radioligand Binding Assay for Sulfonylurea Receptor Affinity
Objective: To determine the inhibition constant (Ki) of an unlabeled test compound (e.g., a sulfonylurea analog) for a specific sulfonylurea receptor subtype (SUR1, SUR2A, or SUR2B).
Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., [3H]-Glibenclamide) for binding to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be used to calculate the Ki value using the Cheng-Prusoff equation.[4]
Materials:
-
Membrane Preparation: Cell membranes expressing the desired SUR subtype (e.g., from cell lines like HEK293 or COS-7 transfected with the specific SUR cDNA).
-
Radioligand: A high-affinity radiolabeled sulfonylurea, typically [3H]-Glibenclamide.
-
Unlabeled Test Compounds: A series of concentrations of the sulfonylurea analogs to be tested.
-
Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold binding buffer.
-
Scintillation Fluid.
-
Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the target SUR subtype.
-
Harvest the cells and homogenize them in a hypotonic buffer to lyse the cells and release the membranes.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in the binding buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).
-
-
Assay Setup:
-
Perform the assay in microtiter plates or individual tubes.
-
For each test compound, prepare a series of dilutions (typically 8-12 concentrations spanning several orders of magnitude).
-
To each well/tube, add the following in order:
-
Binding buffer.
-
A fixed concentration of the radioligand (typically at or below its Kd value for the receptor).
-
The membrane preparation (a consistent amount of protein per well/tube).
-
Varying concentrations of the unlabeled test compound or buffer (for total binding) or a high concentration of a known saturating unlabeled ligand (for non-specific binding).
-
-
-
Incubation:
-
Incubate the reaction mixture at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well/tube through the glass fiber filters using a vacuum filtration apparatus.
-
The filters will trap the membranes with the bound radioligand.
-
Wash the filters quickly with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters into scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[4]
-
Mandatory Visualization
Signaling Pathway of Sulfonylurea-Induced Insulin Secretion
Caption: Sulfonylurea signaling pathway in pancreatic β-cells.
Experimental Workflow for Competitive Binding Assay
Caption: Generalized workflow for a competitive radioligand binding assay.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Glibenclamide binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glimepiride block of cloned β-cell, cardiac and smooth muscle KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Analysis of the Hypoglycemic Potency of Gliclazide and Glibenclamide
A head-to-head analysis of two prominent second-generation sulfonylureas, this guide provides an in-depth comparison of the hypoglycemic potency, efficacy, and safety profiles of gliclazide and glibenclamide (also known as glyburide). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and detailed methodologies.
Note: The initial query referenced "Glipalamide," for which no publicly available scientific data or regulatory approval could be found. It is presumed that this was a typographical error, and this guide therefore compares gliclazide with glibenclamide, a widely studied and clinically significant comparator within the same drug class.
Executive Summary
Gliclazide and glibenclamide are both potent oral hypoglycemic agents that stimulate insulin secretion from pancreatic β-cells.[1][2][3] While both drugs effectively control blood glucose levels in patients with type 2 diabetes, studies indicate notable differences in their potency, safety profiles, and extrapancreatic effects.[4][5] Glibenclamide appears to be more potent and has a longer duration of action, which can lead to a higher risk of hypoglycemia compared to gliclazide.[5][6] Conversely, gliclazide is often considered to have a better safety profile, particularly in vulnerable populations such as the elderly, due to a lower incidence of hypoglycemic events.[5][6]
Data Presentation
Table 1: Comparative Efficacy of Gliclazide and Glibenclamide
| Parameter | Gliclazide | Glibenclamide | Key Findings | Source |
| HbA1c Reduction | Normal levels in 80% of patients after 1 year. | Normal levels in 74% of patients after 1 year. | Both are effective, with gliclazide showing slightly better results in this study. | [4] |
| Secondary Failure Rate (5 years) | 7% | 17.9% | Gliclazide demonstrated a significantly lower secondary failure rate over a 5-year period. | [4] |
| Equivalent Hypoglycemic Potency | 40 mg | 2.5 mg | This study suggests a significant difference in the dosage required to achieve comparable hypoglycemic effects. | [7] |
| Glycemic Control in Elderly (6 months) | HbA1c: 7.9 +/- 0.5% | HbA1c: 7.4 +/- 0.2% | Glycemic control was equivalent between the two drugs in this elderly population. | [5] |
Table 2: Comparative Safety of Gliclazide and Glibenclamide
| Parameter | Gliclazide | Glibenclamide | Key Findings | Source |
| Hypoglycemic Events in Elderly | 4 events | 17 events (p < 0.01) | Glibenclamide was associated with a significantly higher frequency of hypoglycemic reactions in elderly patients. | [5] |
| General Incidence of Hypoglycemia | Lower risk | Higher risk | Gliclazide is generally considered to have a lower risk of causing hypoglycemia. | [6] |
Mechanism of Action: Signaling Pathway
Both gliclazide and glibenclamide share a primary mechanism of action, which involves the stimulation of insulin release from pancreatic β-cells.[1][2][3][8] This process is initiated by the binding of the sulfonylurea drug to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel on the β-cell membrane.[1][2][8] This binding inhibits the channel, leading to membrane depolarization, which in turn opens voltage-gated calcium channels.[1][2][3] The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules.[1][3]
Caption: Signaling pathway of sulfonylureas in pancreatic β-cells.
Experimental Protocols
The following outlines a general methodology for a comparative clinical trial evaluating the hypoglycemic potency of gliclazide and glibenclamide, based on protocols described in the referenced studies.
Study Design
A randomized, double-blind, comparative study is often employed.[5][7]
Patient Population
-
Inclusion Criteria: Patients with type 2 diabetes inadequately controlled by diet and exercise alone.
-
Exclusion Criteria: Patients with type 1 diabetes, severe renal or hepatic impairment, or a history of hypersensitivity to sulfonylureas.
Treatment Protocol
-
Patients are randomly assigned to receive either gliclazide or glibenclamide.
-
The dosage is initiated at a low level and titrated upwards based on glycemic response to achieve a target blood glucose level.
-
The study duration typically ranges from several months to multiple years to assess both short-term efficacy and long-term durability.[4][5]
Efficacy and Safety Assessments
-
Primary Efficacy Endpoint: Change in HbA1c from baseline.
-
Secondary Efficacy Endpoints: Changes in fasting plasma glucose (FPG) and postprandial plasma glucose (PPG).
-
Safety Assessments:
-
Incidence and severity of hypoglycemic events, documented by patients and confirmed by blood glucose measurements.
-
Monitoring of adverse events, body weight, and relevant laboratory parameters (e.g., liver and kidney function tests).
-
Specialized Assessments
-
Insulin Sensitivity: Hyperglycemic clamp studies can be performed to measure insulin sensitivity and secretion.[5]
-
Extrapancreatic Effects: Evaluation of effects on platelet aggregation and progression of diabetic retinopathy can also be included.[7]
Caption: Generalized experimental workflow for a comparative clinical trial.
Conclusion
Both gliclazide and glibenclamide are effective hypoglycemic agents for the management of type 2 diabetes. However, the evidence suggests that while glibenclamide may be more potent on a per-milligram basis, this is associated with a significantly higher risk of hypoglycemia.[5][6] Gliclazide demonstrates comparable, and in some studies superior, glycemic control with a more favorable safety profile, particularly concerning hypoglycemia.[4][5] Furthermore, some research indicates that gliclazide may have a lower rate of secondary failure over the long term.[4] These factors are critical considerations for clinicians and researchers in the selection and development of sulfonylurea therapies.
References
- 1. What is the mechanism of Gliclazide? [synapse.patsnap.com]
- 2. Glibenclamide - Wikipedia [en.wikipedia.org]
- 3. Glibenclamide: Uses,Dosage, Mechanism of action and side effects | Medcrine [medcrine.com]
- 4. Efficacy of gliclazide in comparison with other sulphonylureas in the treatment of NIDDM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glibenclamide vs gliclazide in type 2 diabetes of the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Comparison of gliclazide and glibenclamide treatment in non-insulin-dependent diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
In Vitro Validation of Glipalamide's Effect on Isolated Pancreatic Islets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of Glipalamide with other common sulfonylureas, focusing on their effects on isolated pancreatic islets. Detailed experimental protocols and comparative data are presented to assist researchers in designing and evaluating studies on insulin secretagogues.
Core Mechanism of Action: Sulfonylureas
This compound, a second-generation sulfonylurea, exerts its glucose-lowering effects by stimulating insulin secretion from pancreatic β-cells.[1][2][3][4] The primary mechanism involves the binding to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel.[1][3][4][5] This binding leads to the closure of the K-ATP channel, causing depolarization of the β-cell membrane. The subsequent influx of calcium through voltage-gated calcium channels triggers the exocytosis of insulin-containing granules.[3][4][5]
Below is a diagram illustrating the signaling pathway of this compound-induced insulin secretion.
References
A Head-to-Head Battle of Sulfonylureas: Comparative Pharmacokinetics of Glimepiride and Glibenclamide
In the landscape of type 2 diabetes management, sulfonylureas remain a cornerstone of oral hypoglycemic therapy. Among the second-generation agents, glimepiride and glibenclamide are frequently prescribed. While both drugs effectively lower blood glucose by stimulating insulin secretion, their pharmacokinetic profiles exhibit notable differences that can influence their clinical application, efficacy, and safety. This guide provides a detailed comparison of the pharmacokinetics of glimepiride and glibenclamide, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding the nuances of these two widely used medications.
At a Glance: Key Pharmacokinetic Parameters
A comparative summary of the key pharmacokinetic parameters of glimepiride and glibenclamide is presented below. The data is compiled from various studies to provide a comprehensive overview. It is important to note that values can vary depending on the study population, dosage, and analytical methods used.
| Pharmacokinetic Parameter | Glimepiride | Glibenclamide | Reference |
| Time to Peak Concentration (Tmax) | ~2-3 hours | ~2-4 hours | [1][2] |
| Peak Plasma Concentration (Cmax) | Dose-dependent | Dose-dependent | [2][3] |
| Area Under the Curve (AUC) | Dose-dependent | Dose-dependent | [2][3] |
| Elimination Half-life (t1/2) | ~5-9 hours | Biphasic: Initial ~3.3h, Terminal ~9.7h | [2][3] |
| Bioavailability | ~100% | Variable | [3] |
| Protein Binding | >99.5% | >99% | [3] |
Delving into the Details: A Comparative Analysis
Absorption: Both glimepiride and glibenclamide are rapidly absorbed after oral administration. Glimepiride boasts a complete bioavailability of nearly 100%.[3] In contrast, the bioavailability of glibenclamide can be more variable. Peak plasma concentrations for both drugs are typically reached within a few hours of ingestion.[1][2]
Distribution: Both drugs are highly bound to plasma proteins, primarily albumin, with protein binding exceeding 99% for both.[3] This extensive protein binding results in a relatively small volume of distribution.
Metabolism: Glimepiride and glibenclamide are extensively metabolized in the liver. Glimepiride is metabolized by CYP2C9 to two main metabolites, one of which has some hypoglycemic activity, although it is weaker than the parent compound. Glibenclamide is also metabolized in the liver to metabolites with weak or no hypoglycemic activity.
Elimination: The elimination half-life of glimepiride is approximately 5 to 9 hours.[3] Glibenclamide exhibits a biphasic elimination pattern, with an initial half-life of about 3.3 hours and a terminal half-life of around 9.7 hours.[2] The metabolites of both drugs are primarily excreted in the urine and feces.
Experimental Corner: How the Data is Generated
To determine and compare the pharmacokinetic profiles of glimepiride and glibenclamide, clinical trials are conducted, typically following a protocol similar to the one outlined below.
Representative Experimental Protocol: Comparative, Randomized, Crossover Bioavailability Study
1. Study Design:
-
A randomized, open-label, two-treatment, two-period, two-sequence, single-dose, crossover study is a common design.
-
This design allows each subject to act as their own control, minimizing inter-individual variability.
2. Study Population:
-
Healthy adult male and/or female volunteers, typically between 18 and 45 years of age.
-
Subjects undergo a screening process to ensure they meet the inclusion and exclusion criteria, including a physical examination, vital signs, and laboratory tests.
3. Drug Administration:
-
After an overnight fast, subjects receive a single oral dose of either the test product (e.g., a generic formulation) or the reference product (e.g., the innovator brand) of glimepiride or glibenclamide with a standardized volume of water.
-
A washout period of at least one week separates the two treatment periods to ensure complete elimination of the drug from the body before the next administration.
4. Blood Sampling:
-
Blood samples are collected in heparinized tubes at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).
-
Plasma is separated by centrifugation and stored frozen at -20°C or lower until analysis.
5. Bioanalytical Method:
-
Plasma concentrations of the parent drug (glimepiride or glibenclamide) are determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[4][5][6]
-
This method provides high sensitivity and selectivity for the quantification of the drugs in a biological matrix.
6. Pharmacokinetic Analysis:
-
The following pharmacokinetic parameters are calculated from the plasma concentration-time data for each subject and for each treatment:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity.
-
t1/2: Elimination half-life.
-
7. Statistical Analysis:
-
An analysis of variance (ANOVA) is performed on the log-transformed Cmax, AUC0-t, and AUC0-inf to compare the bioavailability of the two formulations or drugs.
Visualizing the Process and Pathways
To better understand the experimental process and the mechanism of action, the following diagrams are provided.
Conclusion
Glimepiride and glibenclamide, while sharing a common mechanism of action, exhibit distinct pharmacokinetic profiles. Glimepiride is characterized by its complete bioavailability and a simpler elimination profile with a half-life of 5-9 hours.[3] Glibenclamide, on the other hand, has more variable bioavailability and a biphasic elimination with a longer terminal half-life.[2][3] These differences may have clinical implications in terms of dosing frequency, potential for drug accumulation, and the risk of hypoglycemia, particularly in specific patient populations such as the elderly or those with renal impairment. A thorough understanding of these pharmacokinetic nuances is crucial for the rational development and clinical application of sulfonylurea therapies.
References
- 1. phytojournal.com [phytojournal.com]
- 2. Pharmacokinetic and pharmacodynamic studies of glibenclamide in non-insulin dependent diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Simultaneous determination of glimepiride and its metabolites in human plasma by liquid chromatography coupled to a tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iosrjournals.org [iosrjournals.org]
- 6. ovid.com [ovid.com]
Replicating and validating published findings on Glipalamide's mechanism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for replicating and validating the published findings on the mechanism of action of Glipalamide, a second-generation sulfonylurea. Due to a notable scarcity of specific experimental data on this compound in publicly available literature, this document will leverage the extensive research on Glibenclamide, a closely related and well-characterized compound of the same class, as a proxy. The experimental protocols and established signaling pathways detailed herein are standard methods for investigating sulfonylureas and can be directly applied to the study of this compound.
Comparative Analysis of Second-Generation Sulfonylureas
While quantitative data for this compound is limited, a comparative analysis of other second-generation sulfonylureas can provide context for expected efficacy and potency. The following table summarizes key parameters for Glibenclamide and other common alternatives.
| Compound | Class | Primary Mechanism of Action | Reported IC50 for KATP Channel Inhibition | Key Downstream Signaling Pathways |
| This compound | Second-Generation Sulfonylurea | Presumed to be inhibition of ATP-sensitive potassium (KATP) channels in pancreatic β-cells.[1] | Not publicly available | Presumed to involve Ca2+ influx and subsequent activation of insulin exocytosis-related pathways. |
| Glibenclamide | Second-Generation Sulfonylurea | Inhibition of ATP-sensitive potassium (KATP) channels in pancreatic β-cells.[2][3][4] | ~1-5 nM | mTOR, PKA, MEK[5] |
| Glimepiride | Second-Generation Sulfonylurea | Inhibition of ATP-sensitive potassium (KATP) channels in pancreatic β-cells. | ~3-10 nM | PKA, Epac2 |
| Glipizide | Second-Generation Sulfonylurea | Inhibition of ATP-sensitive potassium (KATP) channels in pancreatic β-cells.[6] | ~10-40 nM | PKA, Epac2 |
| Metformin | Biguanide | Activation of AMP-activated protein kinase (AMPK), primarily in the liver, leading to decreased hepatic glucose production. | Not Applicable | AMPK |
Established Signaling Pathway of Second-Generation Sulfonylureas
The primary mechanism of action for second-generation sulfonylureas like Glibenclamide involves the inhibition of ATP-sensitive potassium (KATP) channels in pancreatic β-cells. This initiates a cascade of events leading to insulin secretion.
Caption: Signaling pathway of second-generation sulfonylureas.
Experimental Workflow for Validation
A generalized workflow for validating the mechanism of a sulfonylurea like this compound is presented below. This involves a series of in vitro experiments to confirm its action on pancreatic β-cells.
Caption: Experimental workflow for validating this compound's mechanism.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments outlined in the workflow.
MIN6 Cell Culture
The murine insulinoma cell line MIN6 is a suitable model as it retains glucose-stimulated insulin secretion.
-
Culture Medium: Prepare MIN6 growth medium consisting of Dulbecco's Modified Eagle's Medium (DMEM) with high glucose (25 mM), supplemented with 15% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 70 µM β-mercaptoethanol.
-
Passaging:
-
Aspirate the old medium and wash the cells with sterile Phosphate-Buffered Saline (PBS).
-
Add 1 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 2-3 minutes until cells detach.
-
Neutralize the trypsin with 5 mL of complete culture medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new culture flasks at a 1:3 to 1:5 ratio.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Insulin Secretion Assay
This assay quantifies the amount of insulin secreted by MIN6 cells in response to this compound.
-
Reagents:
-
Krebs-Ringer Bicarbonate (KRB) buffer: 115 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, 10 mM HEPES, and 0.1% BSA, pH 7.4.
-
Low glucose KRB: KRB buffer with 2.8 mM glucose.
-
High glucose KRB: KRB buffer with 16.7 mM glucose.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
-
Procedure:
-
Seed MIN6 cells in a 24-well plate and grow to 80-90% confluency.
-
Gently wash the cells twice with PBS.
-
Pre-incubate the cells in low glucose KRB for 1 hour at 37°C to establish a basal insulin secretion level.
-
Aspirate the pre-incubation buffer.
-
Add 500 µL of the following solutions to the respective wells:
-
Low Glucose Control: Low glucose KRB.
-
High Glucose Control: High glucose KRB.
-
This compound Treatment: High glucose KRB with desired final concentrations of this compound (e.g., 0.1, 1, 10 µM).
-
-
Incubate for 1 hour at 37°C.
-
Collect the supernatant from each well.
-
Centrifuge the supernatant at 1,000 x g for 5 minutes to remove any cell debris.
-
Quantify the insulin concentration in the supernatant using a mouse insulin ELISA kit according to the manufacturer's instructions.
-
Patch-Clamp Electrophysiology for KATP Channel Activity
This technique directly measures the effect of this compound on the activity of KATP channels.
-
Solutions:
-
Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4 with NaOH.
-
Intracellular (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, pH 7.2 with KOH.
-
-
Procedure (Whole-cell configuration):
-
Plate MIN6 cells on glass coverslips suitable for microscopy.
-
Place a coverslip in the recording chamber and perfuse with the extracellular solution.
-
Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Approach a single, healthy cell with the pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the membrane potential at -70 mV.
-
Apply voltage steps (e.g., from -120 mV to +60 mV) to record KATP currents.
-
After recording a stable baseline, perfuse the chamber with the extracellular solution containing varying concentrations of this compound.
-
Record the inhibition of the KATP current at each concentration.
-
Analyze the data to determine the IC50 value for this compound.
-
Western Blot for Downstream Signaling
This method detects the phosphorylation state of key proteins in the mTOR, PKA, and MEK pathways, which are known to be modulated by sulfonylurea-induced calcium influx.[5]
-
Procedure:
-
Culture and treat MIN6 cells with this compound as described for the insulin secretion assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of mTOR, PKA substrates, and MEK overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
By following these protocols, researchers can systematically investigate the mechanism of action of this compound and compare its effects to those of other established sulfonylureas. This will provide valuable data for understanding its therapeutic potential and for the development of novel anti-diabetic drugs.
References
- 1. High-Throughput Quantitative Screening of Glucose-Stimulated Insulin Secretion and Insulin Content Using Automated MALDI-TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MIN6 cell culture [bio-protocol.org]
- 4. bcrj.org.br [bcrj.org.br]
- 5. 4.2. MIN6 Cell Culture [bio-protocol.org]
- 6. Direct demonstration of sulphonylurea-sensitive KATP channels on nerve terminals of the rat motor cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Glipalamide: A Guide for Laboratory Professionals
For immediate release
Ensuring the safe and environmentally responsible disposal of pharmaceutical compounds is a critical component of laboratory operations. This document provides essential guidance on the proper disposal procedures for Glipalamide, a sulfonylurea compound investigated for its potential therapeutic properties. Adherence to these protocols is vital for protecting personnel and minimizing environmental impact.
Understanding the Regulatory Landscape
The disposal of pharmaceutical waste in the United States is governed by a multi-tiered regulatory framework. Key agencies involved include the Environmental Protection Agency (EPA), which regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), and the Drug Enforcement Administration (DEA), which oversees the disposal of controlled substances.[1][2] It is imperative that all disposal activities comply with federal, state, and local regulations, which may be more stringent than federal guidelines.[1]
Recommended Disposal Procedures
To ensure safety and compliance, a risk-based approach to this compound disposal is recommended. This involves segregating the waste into different streams based on the level of contamination and the nature of the waste material.
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is fundamental to a safe and effective waste management program.
-
Unused or Expired this compound Powder: Pure, unused, or expired this compound should be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Grossly Contaminated Materials: Items heavily contaminated with this compound, such as personal protective equipment (PPE), spill cleanup materials, and glassware with visible residue, should be collected in a separate, clearly labeled hazardous waste container.
-
Trace Contaminated Materials: Items with minimal, incidental contact with this compound, such as empty vials and minimally contaminated gloves, may potentially be managed as non-hazardous waste, depending on institutional policies. However, a conservative approach of treating them as hazardous waste is recommended.
Step 2: Containerization and Labeling
Proper containerization and labeling are critical for safe handling and disposal.
-
Use leak-proof, durable containers that are compatible with the chemical waste.
-
Clearly label all containers with "Hazardous Waste" and the specific contents, including the name "this compound."
-
Indicate the date of accumulation and the associated hazards.
Step 3: Storage
Store hazardous waste in a designated, secure, and well-ventilated satellite accumulation area. This area should be away from general laboratory traffic and incompatible materials.
Step 4: Final Disposal
The recommended method for the final disposal of pharmaceutical waste is incineration at a licensed hazardous waste facility.[2] This method is preferred as it destroys the active pharmaceutical ingredient, preventing its release into the environment.
Under no circumstances should this compound waste be disposed of down the drain or in the regular trash. The EPA has implemented a nationwide ban on the sewering of hazardous waste pharmaceuticals.[3] Low levels of pharmaceuticals have been detected in surface waters, which can have adverse effects on aquatic wildlife.[3]
Summary of Disposal Considerations
| Waste Stream | Recommended Disposal Method | Key Regulatory Considerations |
| Unused/Expired this compound | Incineration via a licensed hazardous waste contractor. | EPA (RCRA), State and Local Regulations |
| Grossly Contaminated Materials | Incineration via a licensed hazardous waste contractor. | EPA (RCRA), State and Local Regulations |
| Trace Contaminated Materials | Consult institutional EHS for guidance. Incineration is the most conservative approach. | Institutional Policies, EPA (RCRA) |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
Experimental Protocols
Currently, there are no established experimental protocols for the specific neutralization or degradation of this compound in a laboratory setting. Therefore, reliance on established hazardous waste disposal procedures is paramount.
Disclaimer: This information is intended as a general guide. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and adhere to all applicable federal, state, and local regulations for pharmaceutical waste disposal.
References
Essential Safety and Logistical Information for Handling Glipalamide
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for handling Glipalamide in a laboratory setting. The following procedures are based on established guidelines for managing potent pharmaceutical compounds and are intended to ensure the safety of all personnel.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Receiving and Unpacking | - Single pair of chemotherapy-tested gloves (ASTM D6978).- Laboratory coat. |
| Weighing and Aliquoting (in a ventilated enclosure) | - Double gloving with chemotherapy-tested gloves (ASTM D6978).- Disposable gown with closed front and elastic cuffs.- Safety glasses with side shields or goggles.- N95 or higher-rated respirator. |
| Compounding and Formulation | - Double gloving with chemotherapy-tested gloves (ASTM D6978).- Disposable, low-permeability gown.- Goggles and a face shield to protect against splashes.- Appropriate respiratory protection based on risk assessment. |
| General Laboratory Handling | - Single pair of chemotherapy-tested gloves.- Laboratory coat.- Safety glasses. |
| Spill Cleanup | - Double gloving with heavy-duty, chemical-resistant gloves.- Impermeable gown or coveralls.- Goggles and a face shield.- N95 or higher-rated respirator. |
| Waste Disposal | - Double gloving with chemotherapy-tested gloves.- Laboratory coat or disposable gown. |
Key Considerations for PPE Usage:
-
Gloves: Always use powder-free gloves to prevent aerosolization of the compound. Change gloves every 30-60 minutes or immediately if they become contaminated or damaged.[1]
-
Gowns: Ensure gowns are made of a low-permeability fabric and close securely in the back.[2]
-
Eye Protection: Standard safety glasses do not provide adequate protection from splashes; goggles are recommended for higher-risk activities.[2][3]
Operational Plan for Handling this compound
A systematic workflow is essential for the safe handling of this compound from receipt to disposal. The following diagram outlines the key steps and decision points.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All solid waste, including contaminated PPE (gloves, gowns), weigh boats, and consumables, should be collected in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound and solvent rinses from cleaning contaminated glassware should be collected in a designated, sealed, and properly labeled hazardous liquid waste container.
-
Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, the container can be disposed of as regular laboratory glass, provided all labels are defaced.
-
Disposal Method: All collected hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations. Incineration is the preferred method for the destruction of pharmaceutical waste.[4]
Experimental Protocols
While specific experimental protocols will vary, the following general principles should be applied when working with this compound:
-
Preparation:
-
All handling of powdered this compound should be conducted within a certified chemical fume hood, biological safety cabinet, or other ventilated enclosure to minimize inhalation exposure.
-
Use dedicated equipment (spatulas, weigh boats, glassware) for handling this compound. If not possible, thoroughly decontaminate shared equipment after use.
-
-
Solution Preparation:
-
When dissolving this compound, add the solvent to the powder slowly to avoid generating dust.
-
Cap vials and containers securely and use parafilm to prevent leaks.
-
-
Decontamination:
-
All surfaces and equipment contaminated with this compound should be decontaminated. A common procedure involves washing with a detergent solution followed by rinsing with water and an appropriate solvent.
-
All cleaning materials (wipes, paper towels) should be disposed of as solid hazardous waste.
-
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
